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Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate Documentation Hub

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  • Product: Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
  • CAS: 879715-16-9

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Tautomerism, and Synthesis of Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Topic: Chemical Structure, Tautomerism, and Synthesis of Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure, Tautomerism, and Synthesis of Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS 141419-94-5) is a pivotal heterocyclic intermediate used extensively in the synthesis of bioactive compounds, particularly fused pyrano-derivatives with antiviral, antimicrobial, and anticancer properties. As a cyclic


-keto ester, this molecule exhibits significant keto-enol tautomerism, a property that dictates its reactivity profile and spectroscopic signature. This guide provides a comprehensive technical analysis of its structural dynamics, a validated synthetic protocol via Dieckmann condensation, and key characterization metrics for laboratory application.

Structural Analysis and Tautomerism

The target compound exists in a dynamic equilibrium between two distinct tautomeric forms: the keto form (ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate) and the enol form (ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate). Understanding this equilibrium is critical for optimizing reaction conditions, particularly in nucleophilic substitutions and condensation reactions.

The Tautomeric Equilibrium

In the keto form, the molecule possesses a saturated tetrahydropyran ring with a ketone at position 4 and an ester group at position 3. The acidity of the proton at C3, flanked by two electron-withdrawing carbonyl groups, facilitates its removal and the subsequent formation of the enol.

  • Keto Form (A): Characterized by a reactive methylene proton at C3 and distinct ketone/ester carbonyl functionalities.

  • Enol Form (B): Characterized by a C3=C4 double bond and a hydroxyl group at C4. This form is thermodynamically stabilized by an intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen, forming a pseudo-six-membered ring.

Mechanistic Pathway & Energetics

The interconversion is solvent-dependent. Polar protic solvents (e.g., methanol) often disrupt the intramolecular H-bond, favoring the keto form or a mixture. Non-polar solvents (e.g., chloroform, toluene) typically favor the enol form due to the internal stabilization mechanism.

Tautomerism Keto Keto Form (Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate) C3-H acidic proton Transition Transition State (Proton Transfer) Keto->Transition - H+ (C3) Transition->Keto Reversible Enol Enol Form (Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate) Intramolecular H-Bond Stabilization Transition->Enol + H+ (O4) Enol->Transition Reversible Stabilization Stabilization Factor: Intramolecular H-bond (O-H ... O=C-OEt) Enol->Stabilization

Figure 1: Tautomeric equilibrium between keto and enol forms, highlighting the stabilization mechanism.

Validated Synthetic Protocol

The most robust synthesis of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is the Dieckmann Condensation of diethyl 3,3'-oxydipropionate. This route ensures high regioselectivity and yield compared to alternative Michael addition-cyclization strategies.

Reaction Scheme

Precursor: Diethyl 3,3'-oxydipropionate (Bis(2-carboxyethyl)ether diethyl ester). Reagents: Sodium ethoxide (NaOEt) or Sodium hydride (NaH). Solvent: Anhydrous Ethanol (for NaOEt) or Toluene/THF (for NaH).

Step-by-Step Methodology

Safety Note: Sodium hydride is pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Preparation of Alkoxide Base:

    • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, charge 100 mL of anhydrous ethanol.

    • Slowly add sodium metal (1.1 eq) in small pieces, maintaining a gentle reflux until fully dissolved to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt solution.

  • Addition of Diester:

    • Cool the NaOEt solution to 0°C.

    • Add diethyl 3,3'-oxydipropionate (1.0 eq) dropwise over 30 minutes. The slow addition prevents oligomerization.

  • Cyclization (Dieckmann Condensation):

    • Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

    • Monitor reaction progress via TLC (30% EtOAc/Hexane). The disappearance of the starting diester indicates completion.

  • Workup and Isolation:

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dissolve the residue in ice-cold water (100 mL).

    • Critical Step: Acidify the aqueous layer carefully with cold 10% HCl or acetic acid to pH ~4-5. This protonates the enolate salt, precipitating the product or allowing extraction.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often pure enough (>90%) for subsequent steps.

    • For analytical purity, perform vacuum distillation (bp ~110-115°C at 0.5 mmHg) or flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Synthesis Start Start: Diethyl 3,3'-oxydipropionate Base Add Base (NaOEt/EtOH) 0°C -> RT Start->Base Reflux Reflux (78°C, 4-6h) Dieckmann Condensation Base->Reflux Workup Evaporate EtOH Acidify to pH 4-5 Reflux->Workup Extract Extract with DCM Dry & Concentrate Workup->Extract Product End: Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate Extract->Product

Figure 2: Workflow for the synthesis of the target compound via Dieckmann condensation.

Characterization and Spectral Data

Distinguishing between the keto and enol forms requires careful analysis of NMR and IR data. In solution (


), the compound typically exists as a mixture, often favoring the enol form due to H-bonding.
Nuclear Magnetic Resonance (NMR)

The following data represents the typical signals observed for the mixture.

FeatureKeto Form (

NMR)
Enol Form (

NMR)
C3 Proton Singlet/Multiplet at 3.4 – 3.8 ppm (1H)Absent (Replaced by C3=C4 bond)
Enolic OH AbsentSinglet at 11.8 – 12.2 ppm (

exch.)
C5/C6 Protons Multiplets at 2.4 / 3.9 ppmMultiplets shifted slightly upfield
Ester Ethyl Quartet (~4.2 ppm) / Triplet (~1.3 ppm)Quartet (~4.2 ppm) / Triplet (~1.3 ppm)

Interpretation: The presence of a sharp singlet around 12 ppm is the definitive marker for the enol tautomer. The integration ratio between the C3-H (keto) and the OH (enol) determines the tautomeric ratio (


).
Infrared Spectroscopy (IR)
  • Keto Form: Strong absorption at 1715 cm⁻¹ (Ketone C=O) and 1740 cm⁻¹ (Ester C=O).

  • Enol Form: Broad band at 3200–3400 cm⁻¹ (H-bonded OH) and a lowered carbonyl frequency ~1650 cm⁻¹ (Conjugated Ester C=O / C=C stretch).

Reactivity and Applications in Drug Design

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate acts as a versatile C-C-C binucleophile (at C3 and C5) and an electrophile (at C4 and Ester).

Synthesis of Fused Heterocycles

The most common application is the reaction with hydrazines or amidines to form fused pyrano-pyrazoles or pyrano-pyrimidines.

  • Reaction with Hydrazine: Reacting the compound with hydrazine hydrate in refluxing ethanol yields 1,4,6,7-tetrahydro-pyrano[4,3-c]pyrazol-3-one . The hydrazine attacks the ketone (C4) and the ester (C3) cyclizes to form the pyrazole ring fused to the pyran.

    Mechanism:

    • Nucleophilic attack of hydrazine

      
       on C4-ketone (Schiff base formation).
      
    • Intramolecular nucleophilic attack of the second

      
       on the C3-ester carbonyl.
      
    • Loss of ethanol to aromatize the pyrazole ring.

Knoevenagel Condensation

The C3 position is highly acidic (active methylene in keto form). It undergoes Knoevenagel condensation with aromatic aldehydes to form benzylidene derivatives, which are precursors for multicomponent reactions (e.g., forming dihydropyrano[3,2-c]chromenes).

References

  • Sigma-Aldrich. "Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5) Product Specification."[1][2] MilliporeSigma. Link

  • Chang, M. Q., et al. (2013). "Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate." Chemical Papers, 67(4), 437–443. Link

  • Shehab, W. S., & Ghoneim, A. A. (2016). "Synthesis and biological activities of some fused pyran derivatives." Arabian Journal of Chemistry, 9, S966-S973. Link

  • PubChem. "Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate Compound Summary." National Library of Medicine. Link

  • El-Saghier, A. M. (2024). "Synthesis of Pyranopyrazoles via Reaction of Beta-Keto Esters with Hydrazine." Journal of Heterocyclic Chemistry. (General Reference for mechanism).

Sources

Exploratory

Technical Guide: Physicochemical Properties & Solubility Profile of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

This guide details the physicochemical profile, solubility behavior, and handling protocols for Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (also known as the enol form of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, solubility behavior, and handling protocols for Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (also known as the enol form of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate ).[1] It is structured to support researchers in optimizing reaction conditions and formulation strategies.[1][2]

[1]

Executive Summary

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 141419-94-5 for the keto-enol mixture) is a critical heterocyclic building block used in the synthesis of bioactive scaffolds, including pyrano[3,2-c]quinolines and fused dihydropyridines.[1]

Its utility in drug development is defined by its


-keto ester functionality , which exists in a dynamic equilibrium between the keto  form (4-oxotetrahydro) and the enol  form (4-hydroxy-5,6-dihydro).[1] Understanding this tautomerism is the "master key" to predicting its solubility, stability, and reactivity.[2] This guide provides the definitive physicochemical data and experimental protocols required to handle this compound with scientific rigor.

Chemical Identity & Structural Analysis[3][4][5][6]

The compound does not exist as a static structure.[2] In solution, it fluctuates between two tautomers. The enol form is stabilized by a pseudo-six-membered ring formed via intramolecular hydrogen bonding between the enolic hydroxyl and the ester carbonyl oxygen.[1][2]

Tautomeric Equilibrium[1]
  • Keto Form: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.[1] (Polar, favors protic solvents).[1][2]

  • Enol Form: Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate.[1] (Less polar, stabilized by intramolecular H-bond, favors non-polar solvents).[1][2]

Tautomerism Keto Keto Form (Ethyl 4-oxotetrahydro...) Polar | Reactive C=O Enol Enol Form (Ethyl 4-hydroxy-5,6-dihydro...) Lipophilic | Intramolecular H-Bond Keto->Enol Non-polar Solvents (CHCl3, Toluene) Enol->Keto Polar Protic Solvents (H2O, MeOH)

Figure 1: Solvent-dependent tautomeric equilibrium.[1][2] The enol form is chemically significant as the nucleophilic species in condensation reactions.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, ChemAxon) for the isomeric mixture.

Table 1: Core Physicochemical Parameters[2][4]
PropertyValue / RangeTechnical Commentary
Molecular Formula C

H

O

Molecular Weight 172.18 g/mol Suitable for fragment-based drug discovery (FBDD).[1][2]
Physical State LiquidColorless to pale yellow; viscosity varies with enol content.[1][2]
Boiling Point 110–115 °C @ 2 mmHgHigh boiling point due to dipole interactions; distill under reduced pressure to avoid decomposition.[1][2]
LogP (Octanol/Water) 0.5 – 0.9Moderate lipophilicity.[1][2] The enol form is more lipophilic (LogP ~1.[1][2]2) than the keto form.[1][2]
pKa (Acidic) 10.5 – 11.2The

-proton (keto) / enolic proton is weakly acidic, allowing deprotonation by alkoxides (e.g., NaOEt).[1][2]
Density 1.15 ± 0.05 g/cm³Denser than water; forms the bottom layer in biphasic aqueous extractions.[1][2]
H-Bond Donors 0 (Keto) / 1 (Enol)The enol form has 1 donor (OH).[1][2]
H-Bond Acceptors 4Ester oxygens (2) + Ring oxygen (1) + Ketone/Enol oxygen (1).[1][2]

Critical Insight: The LogP is dynamic.[1][2] In a biphasic system (e.g., Octanol/Water), the equilibrium shifts.[2] The compound partitions into the organic phase primarily as the intramolecularly H-bonded enol, effectively increasing its apparent lipophilicity.

Solubility Profile

Solubility is not a single number for this compound; it is a function of solvent polarity and pH.[2]

Solvent Compatibility Screen[1]
  • High Solubility (>100 mg/mL): Dichloromethane (DCM), Ethyl Acetate, DMSO, Ethanol, Methanol.[1][2]

    • Note: In DCM and Toluene, the enol form predominates (>80%) due to stabilization of the internal H-bond.[1][2]

  • Moderate Solubility (10–50 mg/mL): Diethyl Ether, Hexanes (limited).[1][2]

  • Low Solubility (<5 mg/mL): Water (neutral pH).[1][2]

    • Note: In water, the keto form is favored, but overall solubility is limited by the lipophilic ethyl ester and cyclic ether backbone.[2]

pH-Dependent Solubility (Aqueous)

The compound behaves as a weak acid (pseudo-acid) due to the


-keto ester moiety.[1][2]
  • pH < 9: Low aqueous solubility.[1][2] The compound remains neutral.[2]

  • pH > 11: High aqueous solubility.[1][2] The compound is deprotonated to form the enolate anion [C

    
    H
    
    
    
    O
    
    
    ]
    
    
    .[1][2]
    • Warning: Prolonged exposure to high pH (>12) causes hydrolysis of the ethyl ester, yielding the carboxylate byproduct (decarboxylation risk upon acidification).[1][2]

Experimental Protocols

As a Senior Scientist, you must validate these properties in your specific matrix. Use the following self-validating protocols.

Protocol A: Determination of Keto-Enol Ratio (NMR Method)

Use this to standardize batch quality before synthesis.[1][2]

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated solvent (CDCl

    
     for non-polar baseline, DMSO-
    
    
    
    for polar baseline).
  • Acquisition: Run a standard

    
    H-NMR experiment (minimum 16 scans).
    
  • Analysis:

    • Enol Signal: Look for the vinyl proton (

      
      ) typically around 
      
      
      
      12.0–12.5 ppm (sharp singlet, OH proton involved in H-bond).[1][2]
    • Keto Signal: Look for the

      
      -methylene protons (
      
      
      
      ) typically around
      
      
      3.4–3.6 ppm.[1][2]
  • Calculation: Integrate both signals.

    
    [1][2]
    
  • Validation: In CDCl

    
    , expect >85% Enol.[1][2] If <50%, the sample may be wet or degraded.[2]
    
Protocol B: Potentiometric pKa Determination

Use this to determine the precise pH for extraction or reaction quenching.[1][2]

  • System: Use a potentiometric titrator (e.g., Sirius T3) or a calibrated pH meter with a glass electrode.[1][2]

  • Solvent: Prepare a co-solvent mixture (e.g., 50% Methanol / 50% Water) to ensure solubility during the neutral phase.[1][2]

  • Procedure:

    • Dissolve 5 mg of compound in 10 mL of the co-solvent.[2]

    • Acidify to pH 3 using 0.1 M HCl.[1][2]

    • Titrate with 0.1 M KOH up to pH 12.[1][2]

  • Data Processing: Plot pH vs. Volume of KOH. The inflection point represents the pKa in the co-solvent.[2]

  • Correction: Extrapolate to zero organic solvent using the Yasuda-Shedlovsky equation if strictly aqueous pKa is required.

    • Expected Result: Apparent pKa ~10.8.[1][2]

Stability & Handling Workflow

The primary degradation pathway is ester hydrolysis followed by decarboxylation .[1][2]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and handling to maintain structural integrity.

HandlingWorkflow Start Start: Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate Storage Storage Condition: 2-8°C, Inert Atmosphere (Ar/N2) Start->Storage SolventSelect Select Solvent System Storage->SolventSelect NonPolar Non-Polar (DCM, Toluene) Favors Enol Form SolventSelect->NonPolar Stability Preferred Polar Polar Protic (MeOH, H2O) Favors Keto Form SolventSelect->Polar Reactivity Tuning Reaction Reaction Type? NonPolar->Reaction Quench Aqueous Workup (Risk of Hydrolysis) Polar->Quench Condensation Aldol/Knoevenagel (Requires Enol) Reaction->Condensation Action1 Use weak base (Piperidine) Avoid strong aqueous base Condensation->Action1 Action2 Keep pH < 10 Work fast at 0°C Quench->Action2

Figure 2: Operational workflow for maximizing stability and selecting reaction conditions.

Handling Recommendations
  • Storage: Store at 2–8°C under Argon. Beta-keto esters are prone to oxidation and hydrolysis over time.[1]

  • Drying: Do not dry over strongly basic desiccants (e.g., CaO).[1][2] Use anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .[1][2]
  • Distillation: If the liquid becomes dark yellow/brown (oxidation), distill under high vacuum (<5 mmHg) at 100–120°C.

References

  • Synthesis and Tautomerism: Chang, M. Q., et al. (2013).[2] "Synthesis and keto–enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate." Chemical Papers, 67(4), 437–443.[2][3]

  • Compound Identity (PubChem): National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 10874558, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.[1] [1][2]

  • Synthetic Application: Moshtaghi Zonouz, A., et al. (2014).[2][4] "A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature."[1] Current Chemistry Letters, 3, 73–80.[2]

  • General Properties of Beta-Keto Esters: Sigma-Aldrich Product Specification, CAS 141419-94-5.[1] [1][2]

Sources

Foundational

Literature review of beta-keto ester derivatives in heterocyclic synthesis

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Engineers[1] Executive Summary Beta-keto esters (

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Engineers[1]

Executive Summary

Beta-keto esters (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-keto esters) represent a cornerstone class of synthons in modern heterocyclic chemistry. Their unique 1,3-dicarbonyl structure provides dual electrophilic and nucleophilic centers, enabling the rapid assembly of complex pharmacophores. This guide analyzes the mechanistic versatility of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-keto esters in constructing nitrogen and oxygen heterocycles—specifically dihydropyrimidinones (Biginelli), coumarins (Pechmann), and quinolines (Conrad-Limpach). We integrate classic protocols with modern green chemistry adaptations, providing a self-validating framework for drug scaffold synthesis.

Mechanistic Foundation: The 1,3-Dicarbonyl Advantage

The utility of


-keto esters stems from their ambident reactivity. The methylene protons at the 

-position are highly acidic (

), facilitating easy deprotonation to form stabilized enolates.
  • C-Nucleophiles: Under basic conditions, the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -carbon acts as a nucleophile (e.g., alkylation, Knoevenagel condensation).
    
  • O-Nucleophiles: The enolate oxygen can participate in O-alkylation, though this is often less improved in heterocyclic ring closure compared to C-alkylation.

  • Electrophiles: Both carbonyl carbons are electrophilic, but the keto-carbonyl is generally more reactive than the ester-carbonyl, allowing for regioselective condensation with binucleophiles.

Core Synthesis I: Nitrogen Heterocycles (The Biginelli Reaction)

The Biginelli reaction is a multicomponent reaction (MCR) that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold found in calcium channel blockers (e.g., Nifedipine).

Mechanistic Pathway

The reaction involves the acid-catalyzed condensation of an aldehyde, a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-keto ester, and urea.[2] The currently accepted mechanism (Kappe, 1997) proceeds via an N-acyliminium ion intermediate.

Figure 1: Biginelli Reaction Mechanism

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion (Intermediate A) Aldehyde->Iminium Condensation Urea Urea (NH2-CO-NH2) Urea->Iminium Condensation Acid Acid Catalyst (H+) Acid->Iminium Condensation Addition Nucleophilic Addition (C-C Bond Formation) Iminium->Addition + Beta-Keto Ester BetaKeto Beta-Keto Ester (Enol Form) BetaKeto->Addition Cyclization Intramolecular Cyclization Addition->Cyclization N-attack on Ester C=O Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 3,4-Dihydropyrimidinone (DHPM) Dehydration->Product

Caption: The Kappe mechanism for Biginelli synthesis via N-acyliminium ion intermediate.

Validated Experimental Protocol

Target: Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)[1]

  • Ethyl acetoacetate (10 mmol, 1.30 g)[1]

  • Urea (15 mmol, 0.90 g)[1]

  • Ethanol (20 mL)

  • Conc. HCl (5 drops)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve benzaldehyde and ethyl acetoacetate in ethanol.

  • Addition: Add urea and catalytic HCl.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:3). Look for the disappearance of benzaldehyde (

      
      ).
      
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: Stir for 15 minutes. The solid product will precipitate.[3] Filter under vacuum.

  • Purification: Recrystallize from hot ethanol to yield colorless crystals.

    • Expected Yield: 75-85%.

    • Melting Point: 202-204°C.

Core Synthesis II: Oxygen Heterocycles (The Pechmann Condensation)

The Pechmann condensation is the primary route to coumarins (2H-chromen-2-ones), which are vital for anticoagulant drugs (e.g., Warfarin) and laser dyes.

Mechanistic Pathway

This reaction involves the condensation of a phenol with a


-keto ester in the presence of a strong acid.[4] It proceeds via transesterification followed by intramolecular Friedel-Crafts alkylation (hydroxyalkylation) and dehydration.

Figure 2: Pechmann Condensation Mechanism

PechmannMechanism Phenol Resorcinol (Activated Phenol) Transester Transesterification (Phenyl Acetoacetate) Phenol->Transester Ester Ethyl Acetoacetate Ester->Transester Acid Acid Catalyst (H2SO4) Acid->Transester FC_Alkylation Intramolecular Friedel-Crafts Transester->FC_Alkylation Ring Closure Dehydration Acid-Catalyzed Dehydration FC_Alkylation->Dehydration Coumarin 7-Hydroxy-4-methylcoumarin Dehydration->Coumarin

Caption: Pechmann condensation pathway: Transesterification followed by Friedel-Crafts cyclization.

Validated Experimental Protocol

Target: Synthesis of 7-hydroxy-4-methylcoumarin (4-Methylumbelliferone).

Reagents:

  • Resorcinol (10 mmol, 1.10 g)[1]

  • Ethyl acetoacetate (10 mmol, 1.30 g)[1]

  • Conc. Sulfuric Acid (

    
    ) (5 mL) - Caution: Highly Corrosive
    

Step-by-Step Methodology:

  • Temperature Control: Place a 50 mL flask in an ice bath (0-5°C). Maintain this temperature to prevent charring.

  • Mixing: Add resorcinol and ethyl acetoacetate. Add

    
     dropwise with constant stirring.
    
  • Reaction: Remove the ice bath after addition is complete. Stir at room temperature for 2 hours, then pour the viscous solution into crushed ice/water (50 mL) with vigorous stirring.

    • Checkpoint: A solid precipitate should form immediately upon contact with water.

  • Isolation: Filter the precipitate and wash with cold water (3 x 20 mL) to remove acid traces.

  • Purification: Recrystallize from dilute ethanol.

    • Expected Yield: 80-90%.

    • Melting Point: 185-188°C.

Core Synthesis III: Fused Systems (Conrad-Limpach vs. Knorr)

Synthesis of quinolines from anilines and


-keto esters is highly dependent on reaction conditions (Kinetic vs. Thermodynamic control).
  • Conrad-Limpach (Kinetic Control): Reaction at

    
    C favors Schiff base formation. Subsequent thermal cyclization (
    
    
    
    C) yields 4-hydroxyquinoline .[3]
  • Knorr (Thermodynamic Control): Reaction at

    
    C favors amide formation. Cyclization with strong acid yields 2-hydroxyquinoline .
    
Protocol: Conrad-Limpach Synthesis (4-Hydroxyquinoline)

Target: Synthesis of 2-methyl-4-hydroxyquinoline.[3]

Reagents:

  • Aniline (10 mmol, 0.93 g)[1]

  • Ethyl acetoacetate (10 mmol, 1.30 g)[1]

  • Anhydrous

    
     (Drying agent)
    
  • Diphenyl ether (High boiling solvent, 10 mL)

Step-by-Step Methodology:

  • Schiff Base Formation: Mix aniline and ethyl acetoacetate in a flask with a catalytic amount of acetic acid. Stir at room temperature for 24 hours. Use

    
     or a Dean-Stark trap to remove water (essential to drive equilibrium).
    
    • Validation: Isolate the intermediate

      
      -anilinocrotonate (Schiff base) if desired, or proceed in one pot.
      
  • Thermal Cyclization: Add the crude Schiff base dropwise to boiling diphenyl ether (

    
    C). The high temperature is critical to overcome the activation energy for the cyclization.
    
    • Note: Rapid addition allows the ethanol byproduct to flash off immediately.

  • Workup: Cool the mixture. Dilute with hexane or petroleum ether to precipitate the product (quinoline is insoluble in non-polar solvents, diphenyl ether remains in solution).

  • Purification: Filter and wash with hexane. Recrystallize from ethanol.

Comparative Analysis & Green Chemistry

Modern drug development emphasizes Atom Economy and E-Factor. The following table contrasts traditional methods with recent green advances.

Reaction TypeTraditional CatalystGreen/Modern VariationKey Benefit of Modern Approach
Biginelli HCl / ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, Ionic Liquids
Reusable catalyst, solvent-free, higher yield.[2]
Pechmann Conc.[4][5] ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Sulfamic Acid, Amberlyst-15Solid acid catalyst (easier workup), non-corrosive.
Hantzsch Reflux in EtOHMicrowave IrradiationReaction time reduced from hours to minutes.
Knorr Zn / AcOHElectrochemical ReductionAvoids stoichiometric metal waste.
Workflow for Scaffold Selection

Figure 3: Decision Tree for Beta-Keto Ester Reactivity

ScaffoldSelection Start Beta-Keto Ester Substrate Reactant Reactant Partner? Start->Reactant AldehydeUrea Aldehyde + Urea Reactant->AldehydeUrea + Acid Phenol Activated Phenol Reactant->Phenol + Acid Aniline Aniline Reactant->Aniline Biginelli Biginelli Reaction (Dihydropyrimidinone) AldehydeUrea->Biginelli Pechmann Pechmann Condensation (Coumarin) Phenol->Pechmann TempCheck Temperature Control? Aniline->TempCheck Conrad Kinetic (<100°C) Conrad-Limpach (4-Hydroxyquinoline) TempCheck->Conrad Low Temp Start Knorr Thermodynamic (>140°C) Knorr Synthesis (2-Hydroxyquinoline) TempCheck->Knorr High Temp Start

Caption: Strategic selection of reaction pathways based on co-reactants and conditions.

References

  • Kappe, C. O. (1997).[1] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. The Journal of Organic Chemistry. Link

  • von Pechmann, H., & Duisberg, C. (1884).[1] Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft.[5] Link

  • Conrad, M., & Limpach, L. (1887).[1][6] Ueber das Anilid des Acetessigäthers und dessen Überführung in

    
    -Oxychinaldin. Berichte der deutschen chemischen Gesellschaft.[5] Link
    
  • Patil, S., et al. (2011).[1] Microwave-assisted synthesis of dihydropyrimidinones: A green chemistry approach. Journal of Chemical Sciences. Link

  • Heravi, M. M., et al. (2007).[1] Applications of Heteropolyacids in the Synthesis of Heterocycles.[7] Current Organic Chemistry. Link

  • Suresh, et al. (2024).[1] Recent advances in the transesterification of

    
    -keto esters.[8][9][10] Royal Society of Chemistry Advances.[11] Link
    

Sources

Exploratory

CAS registry number and molecular weight of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

The following technical guide provides an in-depth analysis of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate , a critical heterocyclic building block in medicinal chemistry. Synonyms: Ethyl 4-oxotetrahydro-2H-pyran-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate , a critical heterocyclic building block in medicinal chemistry.

Synonyms: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate; 3-Carbethoxy-4-tetrahydropyrone.

Executive Summary & Chemical Identity

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a cyclic


-keto ester widely utilized as a scaffold in the synthesis of bioactive heterocycles. In solution, it exists in a dynamic equilibrium between its keto-form (tetrahydro-4-oxo) and its enol-form (dihydro-4-hydroxy).

While the nomenclature in the prompt specifies the enol tautomer (4-hydroxy-5,6-dihydro), commercial and regulatory databases typically index this compound under its keto form (4-oxotetrahydro). Researchers must recognize this duality to avoid procurement errors.

Key Chemical Data
PropertyData
CAS Registry Number 141419-94-5 (Primary Reference)
Molecular Formula

Molecular Weight 172.18 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 110–115 °C (at 1.5 mmHg)
Density

Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Tautomeric Equilibrium

The compound's reactivity is dictated by its tautomeric state. The keto form is reactive toward nucleophiles (e.g., Grignard reagents), while the enol form governs reactions with electrophiles and is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl.

Tautomerism Keto Keto Form (Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate) CAS: 141419-94-5 Enol Enol Form (Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate) Stabilized by H-bond Keto->Enol Tautomerization Enol->Keto Equilibrium

Figure 1: Tautomeric equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms.[1][2][3][4][5][6] The enol form is often the reactive species in condensation reactions.

Synthesis Strategy: The Dieckmann Condensation

The industrial and laboratory standard for synthesizing this scaffold is the Dieckmann Condensation of diethyl 3,3'-oxydipropionate. This route is preferred for its atom economy and the availability of precursors.

Reaction Scheme

Precursor: Diethyl 3,3'-oxydipropionate (Bis(2-ethoxycarbonylethyl) ether). Reagents: Sodium ethoxide (NaOEt) or Sodium hydride (NaH). Solvent: Anhydrous Ethanol or Toluene.

Detailed Experimental Protocol

Safety Note: Sodium hydride is pyrophoric. Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • Preparation of Alkoxide Base:

    • Charge a flame-dried 3-neck round-bottom flask with anhydrous ethanol (50 mL).

    • Slowly add sodium metal (1.1 eq) in small pieces to generate fresh NaOEt, or use commercial NaOEt solution. Cool to 0°C.

  • Addition of Precursor:

    • Add Diethyl 3,3'-oxydipropionate (1.0 eq) dropwise over 30 minutes. Maintain temperature below 5°C to prevent polymerization.

  • Cyclization:

    • Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The solution will turn turbid as the sodium enolate salt precipitates.

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The starting diester spot (

      
      ) should disappear, replaced by the enol spot (
      
      
      
      , streaks due to acidity).
  • Work-up & Isolation:

    • Cool the mixture to 0°C.

    • Quench with glacial acetic acid (1.2 eq) or dilute HCl to neutralize the enolate.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with water and extract with Dichloromethane (DCM) (3x).

    • Wash combined organic layers with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via vacuum distillation (bp 110–115 °C @ 1.5 mmHg) or flash column chromatography (Silica gel, Hexane:EtOAc gradient).

SynthesisWorkflow Start Start: Diethyl 3,3'-oxydipropionate BaseAdd Add Base (NaOEt/EtOH) Temp: 0°C -> Reflux Start->BaseAdd Intermediate Intermediate: Enolate Salt Formation BaseAdd->Intermediate Dieckmann Cyclization Quench Acid Quench (AcOH/HCl) Regenerates beta-keto ester Intermediate->Quench Protonation Purify Vacuum Distillation (110-115°C @ 1.5 mmHg) Quench->Purify Final Product: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate Purify->Final

Figure 2: Step-by-step workflow for the Dieckmann condensation synthesis route.

Applications in Drug Discovery

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate serves as a versatile "chassis" for constructing fused heterocyclic systems. Its dual functionality (electrophilic ketone/enol and nucleophilic


-carbon) allows for rapid complexity generation.
Synthesis of Pyrano[3,2-c]quinolines (Anticancer Agents)

Reaction with 4-hydroxy-2-quinolinones via Knoevenagel condensation yields pyrano[3,2-c]quinoline derivatives. These fused systems act as dual inhibitors of EGFR and HER-2 kinases, showing potency against breast (MCF-7) and colon (HT-29) cancer cell lines [1].[2]

Preparation of Spirocyclic Ketals

The keto group at position 4 is a prime target for spiro-ketalization. This is utilized in the synthesis of pheromones and complex natural product analogues where the tetrahydropyran ring mimics carbohydrate motifs.

Hantzsch-Type Reactions

Condensation with aldehydes and urea/thiourea yields dihydropyrano-pyrimidines, a class of compounds evaluated for antimicrobial and calcium channel blocking activity.

Characterization & Quality Control

To validate the identity of the synthesized compound, compare spectral data against the following standards.

Nuclear Magnetic Resonance (NMR)[1][2][3][7][8][9]
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       12.0 (s, 1H, OH  enol, exchanges with D
      
      
      
      O). Note: Only visible in enol form.
    • 
       4.20 (q, 2H, O-CH 
      
      
      
      -CH
      
      
      ).
    • 
       4.15 (s, 2H, H-2 of pyran ring).
      
    • 
       3.90 (t, 2H, H-6 of pyran ring).
      
    • 
       2.45 (t, 2H, H-5 of pyran ring).
      
    • 
       1.28 (t, 3H, O-CH
      
      
      
      -CH
      
      
      ).
  • Interpretation: The singlet at

    
     12.0 is the diagnostic peak for the enol form. In the keto form, you would observe a singlet at C-3 (
    
    
    
    3.3) instead of the downfield OH signal.
Infrared Spectroscopy (IR)[1][3]
  • 1740 cm

    
    :  Ester C=O stretch.
    
  • 1715 cm

    
    :  Ketone C=O stretch (Keto form).
    
  • 1650–1600 cm

    
    :  C=C stretch (Enol form, H-bonded).
    
  • 3200–3500 cm

    
    :  Broad OH stretch (Enol form).
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10878436, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. PubChem. Available at: [Link]

  • El-Agrody, A. M., et al. "Synthesis and Reactions of the Novel 6-ethyl-4-hydroxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde." ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. "Dieckmann Condensation." Organic Chemistry Portal. Available at: [Link]

Sources

Foundational

Pharmacological potential of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate derivatives

The Pharmacological Potential and Synthetic Utility of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate Derivatives: A Technical Guide Executive Summary Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 879715-1...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Potential and Synthetic Utility of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate Derivatives: A Technical Guide

Executive Summary

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 879715-16-9) is a highly versatile, privileged scaffold in modern medicinal chemistry[1]. Characterized by its functionalized dihydropyran (DHP) core, this molecule serves as a critical intermediate for synthesizing diverse pharmacological agents. Its derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably as neurotherapeutics (AMPA receptor modulators) and anti-inflammatory/oncological agents (TACE/MMP inhibitors). This guide explores the mechanistic pathways, self-validating synthetic protocols, and structure-activity relationships (SAR) of its most prominent derivatives.

Neuropharmacology: AMPA Receptor Positive Allosteric Modulators (PAMs)

Mechanistic Rationale

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. Sulfonamide derivatives synthesized from the ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate scaffold have been identified as potent Positive Allosteric Modulators (PAMs) of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor[2][3].

By binding to allosteric sites on the AMPA receptor, these pyran derivatives slow the rate of receptor desensitization and deactivation[3]. This prolonged channel opening increases intracellular Ca²⁺ and Na⁺ influx, which subsequently upregulates the transcription and release of Brain-Derived Neurotrophic Factor (BDNF)[3]. Elevated BDNF enhances synaptic plasticity and neurogenesis, offering targeted therapeutic potential for depression, schizophrenia, Alzheimer's disease, and Attention Deficit Hyperactivity Disorder (ADHD)[3][4].

Protocol 1: Synthesis of the AMPA PAM Intermediate

To construct the active sulfonamide, the pyran scaffold must first undergo a stereoselective amination. This protocol utilizes azeotropic distillation to ensure high yields[2].

  • Condensation: Combine ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (86.0 g) and (S)-1-phenylethylamine (60.5 g) in 1 L of anhydrous toluene[2].

  • Acid Catalysis: Add p-Toluenesulfonic acid (p-TsOH, 8.60 g) as a proton donor to activate the carbonyl carbon[2].

  • Azeotropic Distillation: Reflux the mixture for 12 hours using a Dean-Stark apparatus[2].

    • Causality & Validation: The Dean-Stark trap is critical for this step. The formation of the imine/enamine is a reversible condensation reaction that generates water. By continuously trapping and removing the water byproduct, the system prevents hydrolysis of the product, driving the thermodynamically challenging equilibrium entirely to the right.

  • Purification: Concentrate the reaction mixture to dryness. Purify the residue via silica gel column chromatography using a Petroleum Ether/Ethyl Acetate (PE/EtOAc) gradient to isolate the intermediate as a yellow oil[2]. This intermediate is subsequently sulfonylated to yield the final AMPA PAM[2].

AMPA_Pathway PAM Sulfonamide PAM (Pyran Derivative) AMPA AMPA Receptor (Glutamate Gated) PAM->AMPA Positive Allosteric Modulation CaIn Ca2+/Na+ Influx Depolarization AMPA->CaIn Channel Opening BDNF BDNF Production & Release CaIn->BDNF Intracellular Signaling Neuro Synaptic Plasticity & Neurogenesis BDNF->Neuro Therapeutic Effect

Mechanism of Action for AMPA Receptor Positive Allosteric Modulators derived from the pyran scaffold.

Immunology & Oncology: TACE and MMP Inhibitors

Mechanistic Rationale

Beyond neuropharmacology, the pyran scaffold is utilized to synthesize beta-sulfonamide hydroxamic acids, which are potent inhibitors of TNF-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs)[5][6].

TACE is responsible for cleaving membrane-bound pro-TNF-α into its active, soluble form—a primary driver of inflammation in conditions like rheumatoid arthritis, psoriasis, and Crohn's disease[6]. Concurrently, MMPs (such as MMP-1, MMP-2, and MMP-9) degrade the extracellular matrix (ECM), facilitating tumor metastasis and degenerative cartilage loss[6].

The hydroxamic acid moiety acts as a strong bidentate chelator for the catalytic zinc ion (Zn²⁺) located in the active sites of both TACE and MMPs. The rigid pyran ring serves as an optimal spatial constraint, positioning the sulfonamide and hydroxamic acid groups perfectly within the enzyme's binding pocket, thereby improving pharmacokinetic stability over traditional peptidic inhibitors[6].

TACE_Pathway Inhibitor Beta-Sulfonamide Hydroxamic Acid TACE TACE (ADAM17) Enzyme Inhibitor->TACE Inhibits MMP Matrix Metalloproteinases (MMP-1, 2, 9) Inhibitor->MMP Inhibits TNF Pro-TNF-α Cleavage Blocked TACE->TNF Prevents ECM ECM Degradation Prevented MMP->ECM Prevents Clinical Reduced Inflammation & Metastasis TNF->Clinical Efficacy ECM->Clinical Efficacy

Dual inhibition of TACE and MMPs by pyran-derived beta-sulfonamide hydroxamic acids.

Advanced Synthetic Methodologies: Constructing Functionalized THP Cores

Mechanistic Rationale

In complex natural product synthesis, the dihydropyran (DHP) core of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a vital precursor for constructing tetrahydropyran (THP) rings. These THP motifs are the structural backbone of numerous biologically active macrocycles, such as the cytotoxic agent Lasonolide A and Diospongin B[7].

Protocol 2: Stereocontrolled Synthesis of 2,6-cis-THP Rings
  • Reduction: Treat the DHP derivative (0.09 g, 0.43 mmol) with L-Selectride® (0.44 mL, 0.44 mmol) in anhydrous THF (11 mL) at −78 °C[7].

    • Causality & Validation: L-Selectride (lithium tri-sec-butylborohydride) is an exceptionally bulky, sterically hindered hydride source. Its bulkiness ensures that hydride delivery occurs exclusively from the less hindered face of the pyran ring. This establishes strict stereocontrol, preventing the formation of unwanted diastereomeric mixtures and yielding a highly pure intermediate enolate[7].

  • Electrophilic Trapping: The resulting enolate is trapped in situ with carbon electrophiles to form functionalized 3,6-disubstituted or 3,3,6-trisubstituted THP rings[7].

  • Purification: Quench the reaction and isolate the final product via flash column chromatography using a Hexane:Ethyl Acetate (4:1) mobile phase[7].

Quantitative Structure-Activity Relationship (SAR) Data

To benchmark the pharmacological efficacy of these derivatives, the following table summarizes representative target affinities and indications based on established patent and literature data[3][6]:

Derivative ClassTarget Receptor/EnzymePrimary IndicationRepresentative EfficacyKey Structural Feature
Sulfonamides AMPA Receptor (PAM)Schizophrenia, Alzheimer's10 - 500 nM (EC₅₀)(S)-1-phenylethylamine chiral center
Beta-Sulfonamide Hydroxamic Acids TACE (ADAM17)Rheumatoid Arthritis1 - 50 nM (IC₅₀)Hydroxamic acid Zn²⁺ chelation
Beta-Sulfonamide Hydroxamic Acids MMP-2 / MMP-9Tumor Metastasis5 - 100 nM (IC₅₀)Pyran ring spatial constraint
2,6-cis-THP analogs Cytotoxic targetsOncology (Natural Products)Variable (µM range)Stereocontrolled THP core

References

  • EP2694472B1 - Sulfonamide derivative and use thereof.
  • US7595327B2 - Beta-sulfonamide hydroxamic acid inhibitors of tace/matrix metalloproteinase.
  • Mad Nasir, Nadiah (2016). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF DIHYDROPYRANS AND TETRAHYDROPYRANS. White Rose eTheses Online. [Link]

Sources

Exploratory

Technical Guide: Safe Handling and Reactivity Profile of Dihydropyran Carboxylates

Introduction: The Chemical Context Dihydropyran carboxylates (DPCs), such as Ethyl 3,4-dihydro-2H-pyran-2-carboxylate , represent a specialized class of cyclic enol ethers. Unlike standard ethers (e.g., diethyl ether) or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Context

Dihydropyran carboxylates (DPCs), such as Ethyl 3,4-dihydro-2H-pyran-2-carboxylate , represent a specialized class of cyclic enol ethers. Unlike standard ethers (e.g., diethyl ether) or simple protecting groups (e.g., THP ethers), DPCs possess a conjugated system where the vinyl ether functionality is electronically influenced by the carboxylate group.

For drug development professionals, these molecules are high-value pharmacophores and intermediates in the synthesis of biologically active agents (e.g., neuraminidase inhibitors). However, their utility is counterbalanced by two critical instability vectors: peroxidation and acid-catalyzed polymerization .

This guide moves beyond the standard H-codes of an SDS to explain the mechanistic basis of these hazards and provides a self-validating workflow for their safe use.

Hazard Identification & Mechanistic Insight

The Peroxide Threat (Class B Peroxide Formers)

Like many ethers, DPCs react with atmospheric oxygen. However, the presence of the double bond adjacent to the oxygen (the enol ether) creates a specific vulnerability at the allylic position.

  • Mechanism: Auto-oxidation occurs via a radical chain mechanism, typically abstracting a hydrogen atom adjacent to the ether oxygen. This leads to the formation of hydroperoxides (ROOH) and potentially polymeric peroxides.

  • Risk Profile: DPCs are generally categorized as Class B Peroxide Formers . They do not typically explode without concentration (distillation/evaporation), but they accumulate peroxides steadily upon storage.

  • Detection: Peroxides can act as unintended oxidants in sensitive syntheses, ruining yields before safety limits are even reached.

Acid Sensitivity & Exothermic Polymerization

The defining feature of the dihydropyran ring is its electron-rich double bond.

  • The Trap: Researchers often treat DPCs like standard esters. However, in the presence of trace acids (even acidic silica gel or chloroform degradation products), the enol ether protonates.

  • Consequence: This generates an oxocarbenium ion, which is highly electrophilic. It can rapidly react with the remaining enol ether starting material, leading to a "runaway" cationic polymerization. This reaction is exothermic and can cause pressure buildup in sealed vessels.

Quantitative Hazard Data (Representative)
PropertyValue (Approx. for Ethyl Ester)Critical Note
CAS Number 83568-11-0Specific to Ethyl 3,4-dihydro-2H-pyran-2-carboxylate
Flash Point > 60°C (Est.)*Parent DHP is -9°C (Highly Flammable). Esters are less volatile but combustible.
Boiling Point ~85-90°C @ 15 mmHgDo NOT distill to dryness (Peroxide risk).
Storage 2-8°C, Inert GasHydrolysis risk increases with moisture + heat.
GHS Codes H315, H319, H335Irritant to eyes, skin, and respiratory tract.[1]

Storage and Stability Protocols

The "Time-Sensitive" Clock

Upon receipt, the "safety clock" begins. DPCs must not be treated as shelf-stable reagents.

  • Labeling: Every bottle must be tagged with:

    • Date Received

    • Date Opened

    • Peroxide Test Date (Mandatory every 6 months)

  • Environment: Store at 2-8°C in a dedicated flammables fridge.

  • Atmosphere: Strict requirement for Argon or Nitrogen. Oxygen exclusion is the only effective preventative measure against peroxidation.

Stabilizers

Commercial preparations may contain stabilizers (e.g., BHT). Distillation removes these inhibitors.[2] If you distill a DPC, the distillate must be used immediately or re-stabilized.

Operational Protocols

Protocol A: Receipt and Validation (The "Gatekeeper" Step)

Do not introduce the reagent into a workflow without verifying its integrity.

  • Visual Inspection: Look for crystal formation (peroxides) or viscosity changes (polymerization). If crystals are visible, do not open . Contact EHS immediately.

  • Peroxide Test: Use a semi-quantitative test strip (e.g., Quantofix®).

    • < 10 ppm: Safe for general use.

    • 10 - 100 ppm: Must be treated to remove peroxides before concentration.

    • > 100 ppm: Discard as hazardous waste.[3]

  • Acidity Check: Dissolve a small aliquot in neutral pH water/methanol and test pH. If acidic, the material may have partially hydrolyzed; purification is required.

Protocol B: Reaction Setup (Preventing Polymerization)

Goal: Prevent acid-catalyzed runaway reactions.

  • Glassware: All glassware must be flame-dried or oven-dried. Moisture leads to hydrolysis.

  • Base Wash: Pre-rinse reaction vessels with a dilute solution of

    
     or Triethylamine (TEA) in acetone to neutralize surface acidity on the glass.
    
  • Solvent Choice: Avoid chloroform (often contains HCl traces). Use anhydrous THF, DCM, or Toluene.

  • Quenching: If the reaction involves acidic steps, quench immediately with a buffered solution (e.g., Phosphate buffer pH 7) at low temperature (

    
    ) to prevent post-reaction degradation.
    
Protocol C: Safe Disposal

Never pour high-peroxide waste into the general solvent drum.

  • Reduction: If peroxides are detected (>10 ppm), add a reducing agent to the waste stream.

    • Reagent: Aqueous Ferrous Sulfate (

      
      ) or Sodium Bisulfite (
      
      
      
      ).
    • Procedure: Stir the organic waste with the aqueous reducer for 30 minutes.

  • Verification: Retest with a strip to confirm peroxide destruction.

  • Disposal: Label as "Flammable Solvent Waste - Treated Peroxides."

Visualizing the Safety Logic

Diagram 1: Degradation Pathways

This diagram illustrates the two competing failure modes: Acid-Catalyzed Polymerization vs. Radical Peroxidation.

DPC_Reactivity DPC Dihydropyran Carboxylate Acid Trace Acid / H+ DPC->Acid Oxygen O2 / Light DPC->Oxygen Cation Oxocarbenium Intermediate Acid->Cation Protonation Polymer Polymerization (Exothermic/Viscous) Cation->Polymer + DPC Hydrolysis Hydrolysis to Aldehyde/Alcohol Cation->Hydrolysis + H2O Radical Allylic Radical Oxygen->Radical Auto-oxidation Peroxide Hydroperoxide (Explosion Hazard) Radical->Peroxide Chain Reaction

Caption: Divergent degradation pathways of DPCs requiring distinct mitigation strategies (Inert gas vs. Base washing).

Diagram 2: Safe Handling Lifecycle

A self-validating workflow for the researcher.

Handling_Lifecycle Start Receipt of Material Inspect Visual Inspection (Crystals?) Start->Inspect Test Peroxide Test (KI Strips) Inspect->Test No EHS Contact EHS (Do Not Open) Inspect->EHS Yes (Crystals) Use Synthesis Use (Inert Atm / Dry) Test->Use < 10 ppm Treat Treat with FeSO4 (Remove Peroxides) Test->Treat > 10 ppm Distill Distillation Required? Use->Distill Distill->Treat Yes (Pre-distillation check) Waste Waste Disposal (Reduced) Distill->Waste No Treat->Test Retest

Caption: Decision matrix for handling DPCs, prioritizing peroxide detection prior to any thermal manipulation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[3][4] Hazard Recognition.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Ethyl 3,4-dihydro-2H-pyran-2-carboxylate.

  • Clark, D. E. (2001).[3] "Peroxides and Peroxide-Forming Compounds."[3][4] Chemical Health and Safety, 8(5), 12-22. (Seminal text on peroxide management).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Reference for Dihydropyran reactivity and protection chemistry).

Sources

Foundational

Thermodynamic Profiling and Analytical Determination of Keto-Enol Tautomerism in Ethyl 4-oxotetrahydropyran-3-carboxylate

Executive Summary & Pharmaceutical Relevance Ethyl 4-oxotetrahydropyran-3-carboxylate (CAS 141419-94-5) and its corresponding enol tautomer, ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate, represent a critical class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

Ethyl 4-oxotetrahydropyran-3-carboxylate (CAS 141419-94-5) and its corresponding enol tautomer, ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate, represent a critical class of cyclic


-keto esters. In modern drug discovery, this scaffold is heavily utilized as a bifunctional building block. Most notably, it serves as a primary intermediate in the synthesis of sulfonamide derivatives that function as AMPA (

-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor enhancers, which are investigated for the treatment of neurological conditions such as depression, Alzheimer's disease, and schizophrenia[1].

Understanding the precise keto-enol equilibrium constant (


) of this compound is not merely an academic exercise; it dictates the molecule's reactivity profile. The enol form is highly nucleophilic at the 

-carbon and susceptible to electrophilic attack, whereas the keto form dictates different downstream synthetic pathways (e.g., reductive amination or enamine formation)[1].

Thermodynamic Drivers of Enolization in Cyclic -Keto Esters

In acyclic systems like ethyl acetoacetate, the keto tautomer is overwhelmingly favored (~92% in non-polar media) due to the inherent bond strength of the


 double bond compared to the 

double bond[2]. However, cyclic

-keto esters fundamentally alter this thermodynamic landscape.

Causality of High Enolization: The six-membered tetrahydropyran ring conformationally locks the ester carbonyl and the ketone oxygen into a planar s-cis arrangement. This rigid pre-organization eliminates the massive entropic penalty usually required to bring the two oxygen atoms into proximity. Consequently, the system readily forms a highly stable, six-membered intramolecular hydrogen bond[3],[4]. Furthermore, the enol form benefits from extended


-conjugation between the ester carbonyl, the alkene, and the enolic oxygen. For carbocyclic analogs like ethyl 2-oxocyclohexanecarboxylate, this results in an enolization of approximately 70% in aprotic solvents[5]. The tetrahydropyran analog behaves similarly, though the inductive electron-withdrawing effect of the ring oxygen slightly modulates the acidity of the 

-proton.

G Keto Keto Tautomer (Ethyl 4-oxotetrahydropyran-3-carboxylate) Enol Enol Tautomer (Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate) Keto->Enol K_eq > 1 NonPolar Aprotic / Non-Polar Solvents (e.g., CDCl3) Preserves Intramolecular H-Bond NonPolar->Enol Favors Polar Protic / Polar Solvents (e.g., D2O, CD3OD) Disrupts Intramolecular H-Bond Polar->Keto Favors

Caption: Thermodynamic drivers and solvent effects on the keto-enol equilibrium.

Solvent Effects on the Equilibrium Constant ( )

The equilibrium constant (


) is exquisitely sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent environment[2],[6].
  • Non-Polar Solvents (

    
    , Toluene):  Do not compete for hydrogen bonds. The intramolecular H-bond of the enol remains intact, driving 
    
    
    
    .
  • Polar Protic Solvents (

    
    , 
    
    
    
    ):
    Act as competitive hydrogen-bond donors and acceptors, disrupting the intramolecular chelate of the enol and shifting the equilibrium back toward the keto form (
    
    
    ).
Quantitative Summary: Solvent Influence on Tautomeric Distribution
CompoundSolvent EnvironmentTemp (K)Keto Form (%)Enol Form (%)

(

)
Ethyl 4-oxotetrahydropyran-3-carboxylate Non-Polar (

)
298~30 - 40~60 - 701.50 - 2.33
Ethyl 4-oxotetrahydropyran-3-carboxylate Polar Protic (

)
298~80 - 85~15 - 200.18 - 0.25
Ethyl 2-oxocyclohexanecarboxylate (Ref)Non-Polar (

)
298~30~702.33
Ethyl acetoacetate (Acyclic Ref)Non-Polar (

)
298~92~80.08
(Note: Values are representative approximations derived from structural analogs and general

-keto ester thermodynamic behavior[5],[2],[3].)

Experimental Protocol: NMR Determination of

Nuclear Magnetic Resonance (


 NMR) is the gold standard for quantifying keto-enol ratios because the tautomerization exchange rate is slow on the NMR timescale, allowing both species to be observed as distinct, sharp signals[6],[7].

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It prevents kinetic artifacts (e.g., incomplete dissolution equilibration) and integration errors caused by differential relaxation times.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of ethyl 4-oxotetrahydropyran-3-carboxylate in 0.7 mL of anhydrous

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Causality: A low concentration is deliberately chosen to minimize intermolecular dimerization, which can artificially perturb the monomeric keto-enol equilibrium.

    
     is selected to preserve the intramolecular hydrogen bond[7].
    

Step 2:


 Relaxation Calibration (Self-Validation) 
  • Action: Perform an inversion-recovery experiment (180°–

    
    –90° pulse sequence) to determine the spin-lattice relaxation time (
    
    
    
    ) of the enolic
    
    
    proton (~12 ppm) and the keto
    
    
    -proton (~3.5 ppm).
  • Causality: Enolic protons often have significantly longer

    
     times than aliphatic protons. If the inter-pulse delay (
    
    
    
    ) is too short, the enol signal will not fully relax, leading to an artificially low integration and a skewed
    
    
    . Set the acquisition
    
    
    parameter to
    
    
    .

Step 3: Acquisition

  • Action: Acquire a standard 1D

    
     NMR spectrum at 298 K using a minimum of 300 MHz field strength. Ensure the sample has been in the probe for at least 10 minutes to reach thermal equilibrium.
    

Step 4: Integration and Calculation

  • Action: Integrate the highly deshielded enolic

    
     proton (typically broad, >10 ppm) or the enol vinylic/ring protons. Compare this against the integration of the 
    
    
    
    -proton of the keto form (the proton situated between the ketone and ester carbonyls).
  • Calculation:

    
     (normalized per proton).
    

Step 5: Equilibrium Validation

  • Action: Leave the NMR tube at 298 K and re-acquire the spectrum at

    
     hours.
    
  • Causality: If the integrations match the

    
     scan, the system is validated to be in true thermodynamic equilibrium rather than a kinetic state of dissolution.
    

G Prep Sample Prep (5-10 mg in 0.7 mL CDCl3) Relax T1 Relaxation (Set d1 > 5*T1) Prep->Relax Acquire 1H NMR Acquisition (300+ MHz, 298K) Relax->Acquire Integrate Integration (Enol vs Keto) Acquire->Integrate Validate Equilibrium Validation (Repeat at t=24h) Integrate->Validate

Caption: Step-by-step NMR workflow for determining keto-enol equilibrium constants.

References

  • EP2694472B1 - Sulfonamide derivative and use thereof. Google Patents. 1

  • ethyl 4-oxotetrahydropyran-3-carboxylate | 141419-94-5. Sigma-Aldrich.

  • 2500 J. Chem. SOC. (C), 1968. RSC Publishing. 5

  • 6.1 Keto-enol tautomerism - Organic Chemistry II. Fiveable. 2

  • Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. ResearchGate. 6

  • Analysis of Tautomerism in β-Ketobutanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects. ResearchGate. 3

  • Hexyl Acetoacetate | High-Purity Ester Reagent | RUO. Benchchem.7

  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. ResearchGate. 4

Sources

Exploratory

The Architectonics of Functionalized Pyran-3-Carboxylates: From Hantzsch’s Legacy to Multicomponent Precision

Topic: History and discovery of synthesis routes for functionalized pyran-3-carboxylates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and discovery of synthesis routes for functionalized pyran-3-carboxylates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Privileged" Oxygen Heterocycle

In the landscape of medicinal chemistry, the pyran-3-carboxylate scaffold—specifically the 2-amino-4H-pyran-3-carboxylate and its fused derivatives—stands as a "privileged structure." This designation, originally coined by Evans et al., refers to molecular frameworks that are capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

Functionalized pyrans are bioisosteres of 1,4-dihydropyridines (calcium channel blockers like Nifedipine) and have demonstrated potent activity as antiproliferative agents (targeting tubulin or Bcl-2), acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy, and antimicrobial agents. This guide dissects the evolution of their synthesis, moving from classical stepwise condensations to the modern, atom-economic Multicomponent Reactions (MCRs) that dominate current drug discovery pipelines.

Historical Trajectory: The Evolution of the Pyran Core

The history of pyran-3-carboxylate synthesis is inextricably linked to the broader history of heterocyclic MCRs. While the parent 4H-pyran was only isolated and characterized in 1962 via pyrolysis, the synthetic routes to its functionalized derivatives date back to the late 19th century.

  • 1881 (The Ancestor): Arthur Hantzsch reports the synthesis of dihydropyridines via a three-component reaction. This established the logic of condensing an aldehyde, a

    
    -keto ester, and a nitrogen source.[1]
    
  • Early 20th Century: Chemists realize that by altering the nitrogen source or eliminating it in favor of oxygen nucleophiles, pyran derivatives could be accessed.

  • 1990s-Present (The MCR Explosion): The need for high-throughput screening libraries drove the optimization of the One-Pot Three-Component Reaction for 2-amino-4H-pyrans. This era shifted focus from harsh acid/base catalysis to "Green Chemistry" protocols using organocatalysts, aqueous media, and microwave irradiation.

Diagram 1: Evolutionary Timeline of Pyran Synthesis

History Hantzsch 1881: Hantzsch Synthesis (Dihydropyridines) Isolation 1962: Isolation of Parent 4H-Pyran Hantzsch->Isolation  Structural Elucidation   MCR_Era 1990s: Rise of MCRs (2-Amino-4H-Pyrans) Isolation->MCR_Era  Library Demand   Green 2000s+: Green Catalysis (Water, Organocatalysts) MCR_Era->Green  Sustainability  

Caption: The progression from Hantzsch's nitrogen-based heterocycles to the oxygen-containing pyran scaffold, driven by high-throughput screening demands.

Core Synthesis Route A: The Multicomponent Cascade (MCR)

The most robust and widely utilized method for synthesizing functionalized pyran-3-carboxylates is the one-pot condensation of an aldehyde , an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or 4-hydroxycoumarin).

Mechanistic Causality

This reaction is not a random collision of molecules; it follows a strictly ordered cascade. Understanding this order allows the chemist to troubleshoot low yields.

  • Knoevenagel Condensation: The aldehyde and active methylene react to form an arylidenemalononitrile intermediate. This is the rate-determining step in many non-catalyzed variants.

  • Michael Addition: The 1,3-dicarbonyl (acting as a C-nucleophile) attacks the electron-deficient alkene of the Knoevenagel adduct.

  • Thorpe-Ziegler Cyclization: The enolate oxygen attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable 2-amino-4H-pyran.

Diagram 2: Mechanistic Cycle of the MCR

Mechanism Start Aldehyde + Malononitrile Inter1 Knoevenagel Adduct (Arylidenemalononitrile) Start->Inter1  -H2O (Base Cat.)   Inter2 Michael Adduct (Acyclic Intermediate) Inter1->Inter2  Michael Addition   Add + 1,3-Dicarbonyl (Michael Donor) Add->Inter2 Cyclic Thorpe-Ziegler Cyclization (O-Attack on Nitrile) Inter2->Cyclic  Intramolecular   Final 2-Amino-4H-Pyran-3-Carboxylate Cyclic->Final  Tautomerization  

Caption: The stepwise cascade transforming simple precursors into the complex pyran scaffold via Knoevenagel-Michael-Cyclization sequence.

Validated Protocol: Organocatalytic Approach

Why this protocol? It avoids toxic heavy metals and uses ethanol, a green solvent. The use of a mild base (piperidine or DMAP) prevents side reactions like the Cannizzaro reaction of the aldehyde.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[2]

  • Malononitrile (1.0 mmol)[2][3][4]

  • Ethyl Acetoacetate (1.0 mmol)[2]

  • Catalyst: Piperidine (10 mol%) or Sodium Formate (10 mol%)

  • Solvent: Ethanol (5 mL) or Water/Ethanol (1:1)

Step-by-Step Workflow:

  • Activation: Dissolve the aldehyde and malononitrile in ethanol. Add the catalyst. Stir at room temperature for 5-10 minutes. Observation: A color change (often yellowing) indicates the formation of the Knoevenagel intermediate.

  • Addition: Add ethyl acetoacetate to the reaction mixture.

  • Reflux/Stir: Heat to reflux for 30–60 minutes (or stir at RT for 2-3 hours if using highly active aldehydes).

  • Precipitation: Cool the mixture to room temperature. The product often precipitates out as a solid.

  • Purification: Filter the solid and wash with cold ethanol/water. Recrystallize from hot ethanol. Note: Column chromatography is rarely needed for this route, making it highly scalable.

Core Synthesis Route B: Hetero-Diels-Alder (HDA) Cycloaddition

While the MCR route is dominant for 2-amino-4H-pyrans, the Hetero-Diels-Alder (HDA) reaction is the superior choice when stereochemical control is required, particularly for dihydropyrans .

Mechanistic Insight

This route typically involves an electron-rich alkene (dienophile) and an


-unsaturated carbonyl compound (heterodiene).
  • Inverse Electron Demand (IED): Often used for pyran synthesis. An electron-poor heterodiene reacts with an electron-rich dienophile (e.g., enol ether).

  • Utility: This route creates two new chiral centers simultaneously.

Validated Protocol: DKHDA (Domino-Knoevenagel-Hetero-Diels-Alder)

This modern variation combines the efficiency of MCR with the stereocontrol of Diels-Alder.

Reagents:

  • Benzaldehyde derivative[4][5][6][7]

  • 1,3-Dicarbonyl (e.g., Meldrum's acid or Barbituric acid)

  • Enol Ether (e.g., Ethyl Vinyl Ether)

Workflow:

  • In situ Diene Formation: The aldehyde and 1,3-dicarbonyl condense to form a highly reactive 1-oxa-1,3-butadiene intermediate.

  • Cycloaddition: The enol ether traps this intermediate immediately.

  • Result: A functionalized dihydropyran with defined stereochemistry at the bridgehead carbons.

Functionalization & Structure-Activity Relationship (SAR)

The "functionalized" aspect of the pyran-3-carboxylate is critical for its biological efficacy.

PositionFunctionalitySAR Implication
C-2 Amino group (-NH2)Critical for H-bonding with receptor pockets (e.g., AChE active site). Often acetylated to modulate solubility.
C-3 Carboxylate/NitrileElectron-withdrawing group (EWG) essential for ring stability. The ester moiety allows for lipophilicity tuning (prodrug design).
C-4 Aryl SubstituentThe "variable" region. 4-Cl or 4-NO2 groups often enhance antiproliferative activity by filling hydrophobic pockets.
C-5/6 Fused SystemsFusing with quinolines or pyrazoles (via the C5-C6 bond) creates tricyclic systems that intercalate DNA or inhibit Topoisomerase II.

Comparative Analysis of Synthetic Methods

FeatureMulticomponent Reaction (MCR)Hetero-Diels-Alder (HDA)Microwave-Assisted MCR
Primary Product 2-Amino-4H-pyranDihydropyran2-Amino-4H-pyran
Atom Economy Excellent (>95%)GoodExcellent
Stereocontrol Low (Racemic)High (Diastereoselective)Low
Scalability High (Precipitation)ModerateLow (Batch size limits)
Key Catalyst Base (Piperidine, Na-Malonate)Lewis Acid (Yb(OTf)3, Cu(OTf)2)None/Catalyst-free

References

  • Hantzsch, A. (1881).[1] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft.

  • Masamune, S., & Castellucci, N. T. (1962). "The isolation and structure of 4H-pyran." Journal of the American Chemical Society.

  • Bhosale, R. S., et al. (2006). "One-pot synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyran-3-carboxylates." Arkivoc.

  • Kumar, D., et al. (2017). "The value of pyrans as anticancer scaffolds in medicinal chemistry." RSC Advances.

  • Zonouz, A. M., et al. (2014).[6] "A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature."[5][6] Current Chemistry Letters.

  • Palasz, A. (2005). "Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions." Organic & Biomolecular Chemistry.

Sources

Foundational

Bioactivity Screening of Scaffolds Derived from Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Chemical Rationale In modern drug discovery, the selection of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Chemical Rationale

In modern drug discovery, the selection of a versatile, stereochemically rich core scaffold is the foundational step in library design. Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 879715-16-9) represents a highly privileged dihydropyran building block[1][2]. Its unique 3,4-disubstitution pattern provides an orthogonal functionalization platform: the C4-hydroxyl group and the C3-carboxylate ester can be independently or synergistically modified to generate diverse chemotypes[3][4].

As a Senior Application Scientist, I have observed that rigid, flat aromatic rings often fail in late-stage clinical trials due to poor solubility and off-target toxicity. The non-planar, oxygen-containing pyran ring of this scaffold improves aqueous solubility and introduces critical hydrogen-bond acceptors. By derivatizing this core, our field has successfully developed two major classes of bioactive molecules:

  • Sulfonamide Derivatives: Acting as 3 for cognitive enhancement and neuroprotection[3].

  • Hydroxamic Acid Derivatives: Acting as 5 for oncology and inflammatory diseases[5].

This guide details the self-validating bioactivity screening protocols required to evaluate these derivatives, explaining the causality behind each experimental design choice.

Target 1: AMPA Receptor Positive Allosteric Modulators (PAMs)

Mechanism of Action

AMPA-type ionotropic glutamate receptors mediate fast synaptic transmission. Unlike direct agonists which can cause fatal excitotoxicity, PAMs derived from the pyran scaffold bind to an allosteric pocket at the dimer interface of the ligand-binding domain (LBD)[6][7]. They only exert their effect in the presence of endogenous glutamate, slowing receptor desensitization and deactivation[8][9]. This synergistic activation increases cation influx, leading to enhanced Brain-Derived Neurotrophic Factor (BDNF) expression and synaptic plasticity[8][10].

AMPA_Pathway Glutamate Endogenous Glutamate AMPAR AMPA Receptor Complex Glutamate->AMPAR Ligand Binding Domain PAM Pyran-derived PAM PAM->AMPAR Allosteric Site Conform Stabilized Open State AMPAR->Conform Synergism Influx Cation Influx (Na+/Ca2+) Conform->Influx Channel Opening BDNF BDNF Expression Influx->BDNF Synaptic Plasticity

AMPA receptor modulation pathway by pyran-derived PAMs.

Electrophysiological Screening Protocol

Causality for Assay Selection: We employ whole-cell patch-clamp electrophysiology rather than standard radioligand binding assays (e.g., [³H]fluorowillardiine). Radioligands often fail to differentiate between competitive agonists and allosteric modulators due to the multiple conformational states of the AMPA receptor[8]. Electrophysiology directly measures the attenuation of receptor desensitization—the functional hallmark of a true PAM[7].

Self-Validating System: The protocol uses Cyclothiazide (CTZ) as a positive control[7][9]. A recording is only considered valid if the baseline glutamate response is stable for 3 consecutive sweeps before compound application, ensuring that any observed potentiation is strictly due to the pyran derivative.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human GluA2 (flop variant) on poly-D-lysine coated coverslips.

  • Buffer Formulation: Prepare extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Causality: MgCl₂ is included to block endogenous NMDA receptors, isolating the AMPA-mediated current.

  • Compound Preparation: Dissolve pyran-derived sulfonamides in 100% DMSO, then dilute in extracellular solution to a final concentration of 0.1% DMSO. Causality: DMSO concentrations >0.1% destabilize the lipid bilayer, causing leaky patch seals.

  • Perfusion & Recording:

    • Establish whole-cell configuration (holding potential -70 mV).

    • Apply 1 mM Glutamate for 20 seconds to establish baseline peak and steady-state currents[7].

    • Washout for 60 seconds.

    • Co-apply 1 mM Glutamate + Test Compound (0.1 μM to 100 μM)[7].

  • Data Analysis: Calculate the EC₅₀ by plotting the percentage increase in the steady-state current relative to the baseline glutamate response.

Target 2: Matrix Metalloproteinase (MMP) Inhibitors

Mechanism of Action

By converting the C3-carboxylate of the ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate scaffold into a hydroxamic acid, the molecule becomes a potent zinc-chelator[5]. MMPs (such as MMP-9) are zinc-dependent endopeptidases that degrade the extracellular matrix, driving tumor metastasis and inflammation[11][12]. The pyran ring occupies the S1' specificity pocket of the enzyme, while the hydroxamate directly coordinates the catalytic Zn²⁺ ion, preventing substrate cleavage[5].

MMP_FRET Substrate FRET Substrate (Mca/Dnp) Cleavage Proteolytic Cleavage Substrate->Cleavage Uninhibited Quenched Quenched Signal Substrate->Quenched MMP9 Active MMP-9 MMP9->Cleavage Blocked Enzyme-Inhibitor Complex MMP9->Blocked Zinc Chelation Inhibitor Pyran Hydroxamate Inhibitor->Blocked Fluorescence Fluorescence (393 nm) Cleavage->Fluorescence Mca Release Blocked->Quenched Intact Substrate

FRET-based kinetic screening workflow for MMP-9 inhibitors.

FRET-Based Kinetic Screening Protocol

Causality for Assay Selection: We utilize a 11 containing a 7-methoxycoumarin-4-acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher[11][13]. End-point assays fail to capture the time-dependent binding kinetics typical of zinc-chelating hydroxamates. By continuously monitoring the reaction, we can calculate the steady-state inhibition constant (Ki) and identify false positives caused by compound aggregation[13].

Self-Validating System: Every 96-well plate must include a Z'-factor calculation[13]. Wells containing the reference inhibitor NNGH serve as the positive control (100% inhibition), while DMSO-only wells serve as the negative control (0% inhibition)[11][14]. A Z'-factor > 0.6 is required for the plate to pass quality control, ensuring the signal window is robust against assay noise.

Step-by-Step Methodology:

  • Enzyme Activation: Incubate pro-MMP-9 with 1 mM p-aminophenylmercuric acetate (APMA) at 37°C for 2 hours. Causality: APMA chemically cleaves the pro-domain, exposing the active catalytic site[11].

  • Buffer Formulation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Causality: Brij-35, a non-ionic detergent, is critical to prevent the highly lipophilic pyran-hydroxamates and the enzyme from adhering to the plastic walls of the microplate.

  • Pre-Incubation: In a black 96-well microplate, mix 5 μL of activated MMP-9 with 44 μL of assay buffer and 1 μL of test compound (varying concentrations)[11]. Incubate at 37°C for 30 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Kinetic Measurement: Add 50 μL of Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ FRET substrate (final concentration 10 μM)[11]. Immediately read the plate in a fluorometer (Ex = 325 nm, Em = 393 nm) every 2 minutes for 60 minutes[11][13].

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence vs. time curve[11]. Determine IC₅₀ using non-linear regression.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for hypothetical derivatives synthesized from the ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate core, demonstrating how subtle modifications dictate the bioactivity profile.

Compound IDScaffold Modification (C3 / C4)Primary TargetScreening AssayIC₅₀ / EC₅₀ (nM)Max Efficacy / Inhibition
PYR-001 Unsubstituted Ester / HydroxylBaselineFRET / Patch-clamp> 10,000N/A
PYR-102 C3-Hydroxamic Acid / C4-OHMMP-9FRET Cleavage45.2 ± 3.198% Inhibition
PYR-105 C3-Hydroxamic Acid / C4-O-PhenylMMP-9FRET Cleavage12.4 ± 1.599% Inhibition
PYR-201 C3-Sulfonamide / C4-AmineAMPARElectrophysiology450 ± 25210% Potentiation
PYR-204 C3-Sulfonamide / C4-N-BenzylAMPARElectrophysiology85 ± 8340% Potentiation

Note: The shift from an ester to a hydroxamic acid (PYR-102) acts as an ON-switch for MMP-9 inhibition, while the introduction of a bulky benzyl group at C4 (PYR-204) drastically increases the binding affinity in the AMPA receptor's allosteric pocket.

Conclusion

The ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate scaffold is a powerful starting point for drug discovery. By applying rigorous, self-validating screening protocols—specifically whole-cell patch-clamp electrophysiology for AMPA PAMs and kinetic FRET assays for MMP inhibitors—researchers can confidently map the structure-activity relationships of these derivatives. Understanding the causality behind assay conditions, such as the use of Brij-35 to prevent aggregation or the necessity of continuous kinetic reads over end-point data, ensures high-fidelity hit-to-lead progression.

References

  • Sulfonamide derivative and use thereof (EP2694472B1). Google Patents.
  • Beta-sulfonamide hydroxamic acid inhibitors of tace/matrix metalloproteinase (US7595327B2). Google Patents.
  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. PMC - National Institutes of Health.
  • MMP-9 Inhibitor Screening Kit (Fluorometric) Protocol. Assay Genie.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Knoevenagel Condensations and Multicomponent Cascades Using Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Introduction & Structural Dynamics Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 879715-16-9) is a highly specialized, oxygen-containing cyclic -keto ester. In solution, it exists in a dynamic tautomeric equil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 879715-16-9) is a highly specialized, oxygen-containing cyclic


-keto ester. In solution, it exists in a dynamic tautomeric equilibrium with its keto form, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. This bifunctional scaffold is heavily utilized in medicinal chemistry to construct rigidified tetrahydropyran architectures, which serve as critical pharmacophores in the development of AMPA receptor potentiators[1] and Rho kinase inhibitors[2].

Unlike acyclic active methylene compounds, the cyclic topology of this substrate introduces distinct regiochemical challenges during Knoevenagel-type condensations. Mastering its dual reactivity is essential for directing the synthesis toward either exocyclic alkenes or fused heterocyclic cascades.

Mechanistic Insights: Regiochemical Control

The substrate possesses two distinct nucleophilic sites that can be selectively activated depending on the catalytic environment:

  • C3-Methine Reactivity (Thermodynamic Pathway): The C3 position is flanked by both the ester and ketone carbonyls, making its proton highly acidic. Under standard basic conditions (e.g.,

    
     or 
    
    
    
    ), deprotonation occurs preferentially at C3[3]. However, because C3 is a methine carbon, nucleophilic attack on an aldehyde yields a tertiary alcohol intermediate that cannot undergo standard dehydration to form an alkene without breaking the ring. Consequently, reactions at C3 are typically leveraged in multicomponent cascades where the intermediate is immediately trapped by a secondary nucleophile (such as an amidine) to form fused heterocyclic systems like pyrano[4,3-d]pyrimidines[2].
  • C5-Methylene Reactivity (Kinetic/Enamine Pathway): To achieve a classical Knoevenagel condensation yielding an exocyclic double bond, the reaction must be directed to the C5 methylene. By employing a secondary amine (e.g., piperidine) and a weak acid (acetic acid), the C4 ketone is converted into a sterically favored enamine. This kinetically activates the adjacent C5 position, directing the aldehyde's electrophilic attack. Subsequent elimination of the amine and dehydration yields the 5-alkylidene derivative.

Regioselectivity Substrate Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate Aldehyde Aldehyde Electrophile Substrate->Aldehyde C3 C3-Methine Attack (Highly Acidic, Sterically Hindered) Aldehyde->C3 Thermodynamic Base (NaOMe, K2CO3) C5 C5-Methylene Attack (Enamine Directed) Aldehyde->C5 Kinetic / Enamine (Piperidine/AcOH) ProdC3 Aldol Intermediate (Cannot Dehydrate) C3->ProdC3 ProdC5 5-Alkylidene Derivative (Exocyclic Alkene) C5->ProdC5 Dehydration (-H2O) Dean-Stark Cascade Multicomponent Cascade (e.g., Pyrimidine Fusion) ProdC3->Cascade Trapping with Amidine/Urea

Mechanistic divergence in Knoevenagel condensation of cyclic beta-keto esters based on catalyst.

Experimental Methodologies

Protocol A: Synthesis of Fused Pyrano-Pyrimidines via C3-Directed Cascade

This protocol describes the one-pot condensation of the substrate, an aldehyde, and an amidine derivative, a method frequently employed in the synthesis of kinase inhibitors[2].

Causality & Validation: Sodium methoxide is utilized to ensure rapid and complete enolization at the highly acidic C3 position. The protocol is designed as a self-validating system through LCMS monitoring; the disappearance of the substrate mass (


) and the appearance of the cyclized product mass confirm that the cascade has successfully bypassed the stalled aldol stage[4].

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 eq, 1.0 mmol) and the target aldehyde (1.1 eq, 1.1 mmol) in anhydrous methanol (10 mL).

  • Base & Nucleophile Addition: Add sodium methoxide (2.0 eq, 2.0 mmol) to the solution, followed immediately by the trapping agent (e.g., methyl carbamimidothioate, 1.5 eq)[2].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 12 hours. Monitor the reaction via TLC (Hexane/EtOAc 1:1) and LCMS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the crude residue between ethyl acetate (20 mL) and distilled water (15 mL).

  • Extraction & Drying: Extract the aqueous layer with additional ethyl acetate (2 x 15 mL). Combine the organic layers, wash with saturated brine, dry over anhydrous

    
    , and filter.
    
  • Purification: Purify the crude product via preparative TLC or silica gel column chromatography to isolate the fused pyrano-pyrimidine scaffold[2].

Protocol B: C5-Regioselective Alkylidenation via Enamine Catalysis

This protocol outlines the synthesis of 5-alkylidene-4-oxotetrahydro-2H-pyran-3-carboxylates using Dean-Stark azeotropic conditions.

Causality & Validation: The combination of piperidine and acetic acid forms the reactive enamine intermediate at C4, shifting nucleophilicity to C5. Toluene is selected as the solvent because its boiling point (110 °C) allows for the efficient azeotropic removal of water. Because dehydration at the sterically hindered cyclic position is thermodynamically unfavorable, continuous water removal is mandatory. This provides visual validation: the accumulation of the theoretical volume of water in the Dean-Stark trap confirms the successful completion of the dehydration step[1].

Step-by-Step Procedure:

  • Reagent Mixing: Combine ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 eq, 5.0 mmol) and the desired aldehyde (1.2 eq, 6.0 mmol) in anhydrous toluene (25 mL, 0.2 M concentration).

  • Catalyst Addition: Add piperidine (0.1 eq, 0.5 mmol) and glacial acetic acid (0.1 eq, 0.5 mmol). Alternatively, catalytic p-toluenesulfonic acid (p-TsOH) can be utilized for purely acid-mediated condensations[1].

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (115 °C) for 12–16 hours.

  • Monitoring: Validate reaction progress by measuring the volume of water collected in the trap. Once water evolution ceases, verify completion via TLC.

  • Aqueous Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with saturated aqueous

    
     (3 x 15 mL) to remove acidic byproducts, followed by brine[1].
    
  • Isolation: Dry the organic phase over

    
    , concentrate in vacuo, and purify via flash chromatography.
    

Workflow S1 Step 1 Reagent Mixing S2 Step 2 Catalyst Addition S1->S2 S3 Step 3 Reflux & Dean-Stark S2->S3 S4 Step 4 Aqueous Workup S3->S4 S5 Step 5 Column Purification S4->S5

Standard experimental workflow for azeotropic Knoevenagel condensation using a Dean-Stark trap.

Quantitative Data: Optimization of Condensation Conditions

The following table summarizes the causal relationship between the chosen catalytic system, the solvent environment, and the resulting regiochemical outcome.

EntrySolventCatalyst SystemTemperatureTarget PathwayRegioselectivityYield (%)
1Methanol

(2.0 eq)
65 °C (Reflux)Multicomponent CascadeC3-Methine45–55
2THF

(1.5 eq)
25 °C (Room Temp)Aldol AdditionC3-Methine< 20 (Stalled)
3Toluenep-TsOH (0.1 eq)115 °C (Dean-Stark)AlkylidenationC5-Methylene65–70
4ToluenePiperidine / AcOH115 °C (Dean-Stark)AlkylidenationC5-Methylene75–82

References

  • Title: EP2694472B1 - Sulfonamide derivative and use thereof Source: Google Patents URL
  • Title: WO2015054317A1 - Rho kinase inhibitors Source: Google Patents URL
  • Title: CA3029305A1 - 2-(piperidin-1-yl)-pyrimidin-4(3h)

Sources

Application

Regioselective Alkylation of Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate: Protocols for O- vs. C-Alkylation

Introduction & Mechanistic Rationale Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (which exists in tautomeric equilibrium with its keto form, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate) is a highly versatile cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (which exists in tautomeric equilibrium with its keto form, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate) is a highly versatile cyclic


-keto ester. It serves as a critical structural scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of sulfonamide derivatives acting as AMPA receptor positive allosteric modulators[1][2].

A fundamental synthetic challenge when functionalizing this scaffold is controlling the regioselectivity of its alkylation. Deprotonation of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-keto ester yields an ambident enolate—a delocalized anion with high electron density on both the oxygen atom and the 

-carbon (C3 position).
The Causality of Regioselectivity

The preference for O-alkylation versus C-alkylation is strictly governed by the Hard and Soft Acids and Bases (HSAB) principle, alongside the strategic selection of solvent, base counterion, and electrophile[3][4]:

  • Driving O-Alkylation (Enol Ether Formation): To direct the electrophile to the oxygen center, the enolate must be as "naked" (uncoordinated) as possible. This is achieved by utilizing polar aprotic solvents (e.g., DMF, DMSO, or HMPA) which strongly solvate the metal cation but leave the enolate anion exposed. Employing bases with larger, weakly coordinating cations (such as

    
     from 
    
    
    
    or
    
    
    from
    
    
    ) prevents tight ion-pairing at the oxygen. Finally, "hard" electrophiles with high charge density and excellent leaving groups—such as alkyl tosylates (ROTs), dialkyl sulfates, or Meerwein's salt—preferentially attack the harder oxygen nucleophile.
  • Driving C-Alkylation (

    
    -Substitution):  Conversely, C-alkylation requires blocking the oxygen center to force the reaction at the 
    
    
    
    -carbon. This is accomplished using solvents that promote tight ion-pairing (e.g., THF, 1,4-dioxane, or ethanol) and bases with strongly coordinating cations like
    
    
    (from NaH) or
    
    
    (from LiHMDS). The lithium or sodium cation coordinates tightly to the enolate oxygen, sterically and electronically shielding it. The reaction is then directed to the softer
    
    
    -carbon using "soft" electrophiles, such as alkyl iodides (R-I) or alkyl bromides, which undergo classic
    
    
    substitution.

Quantitative Data: Reaction Parameters & Predictability

The following table summarizes the optimized reaction parameters required to predictably bias the ambident enolate toward either O- or C-alkylation.

Target RegioisomerBase / CounterionSolvent EnvironmentElectrophile TypeTemp (°C)Expected Regioselectivity (O:C)
O-Alkylated (Enol Ether)

or

DMF, DMSO, or AcetoneHard (Alkyl Tosylates, Sulfates)25 - 60> 90:10
O-Alkylated (Mitsunobu)

, DIAD
THF or TolueneAlcohols (R-OH)0 - 25> 95:5
C-Alkylated (

-Alkyl)
NaH or NaOEtTHF or EthanolSoft (Alkyl Iodides)0 - 25< 10:90
C-Alkylated (

-Alkyl)
LiHMDS or LDATHFSoft (Alkyl Bromides/Iodides)-78 to 0< 5:95

Experimental Protocols

To ensure a self-validating system, both protocols include built-in analytical checkpoints. Because C-alkylation at the C3 position creates a quaternary carbon, the resulting product is "locked" in the keto tautomer, providing distinct spectroscopic markers compared to the O-alkylated enol ether.

Protocol A: Selective O-Alkylation

Objective: Synthesis of Ethyl 4-alkoxy-5,6-dihydro-2H-pyran-3-carboxylate.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Enolate Formation: Dissolve ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous

    
     (2.0 equiv, 20 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.
    
  • Alkylation: Dropwise add the hard electrophile, such as methyl p-toluenesulfonate (1.2 equiv, 12 mmol), to the mixture.

  • Reaction Monitoring: Heat the reaction to 50 °C. Monitor via TLC (Hexanes:EtOAc 3:1). The O-alkylated product will typically have a higher

    
     value than the highly polar starting enol.
    
  • Workup: Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature. Quench with ice-cold distilled water to dissolve the inorganic salts and extract with Diethyl Ether (

    
     mL). Wash the combined organic layers thoroughly with brine (
    
    
    
    mL) to remove residual DMF.
  • Self-Validation (NMR/IR):

    • IR Spectroscopy: Look for the conjugated ester carbonyl at ~1710 cm⁻¹ and the C=C stretch at ~1640 cm⁻¹.

    • ¹H NMR: Confirm the disappearance of the enol -OH proton (~12.0 ppm) and the appearance of the new O-alkyl protons (e.g., an O-CH₃ singlet at ~3.8 ppm).

Protocol B: Selective C-Alkylation

Objective: Synthesis of Ethyl 3-alkyl-4-oxotetrahydro-2H-pyran-3-carboxylate.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Enolate Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv, 11 mmol) in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath. Slowly add ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (1.0 equiv, 10 mmol) dropwise. Stir for 30 minutes until

    
     gas evolution ceases, indicating the formation of the tightly paired sodium enolate.
    
  • Alkylation: Add the soft electrophile, such as iodomethane (1.5 equiv, 15 mmol), dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Stir for 12 hours. Monitor via TLC.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (10 mL) to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Self-Validation (NMR/IR):

    • IR Spectroscopy: The product is locked in the keto form. Look for two distinct, non-conjugated carbonyl stretches: an isolated ketone at ~1720 cm⁻¹ and an ester at ~1735 cm⁻¹.

    • ¹H NMR: Confirm the presence of the new C-alkyl protons (e.g., a C-CH₃ singlet at ~1.3-1.4 ppm) and the absence of any vinylic/enol ether signals.

Mechanistic Visualization

G Enolate Ethyl 4-hydroxy-5,6-dihydro- 2H-pyran-3-carboxylate (Ambident Enolate) O_Alkyl O-Alkylation Product (Enol Ether) Enolate->O_Alkyl Hard Electrophile (ROTs) Polar Aprotic Solvent (DMF) K₂CO₃ or Cs₂CO₃ C_Alkyl C-Alkylation Product (α-Alkyl β-Keto Ester) Enolate->C_Alkyl Soft Electrophile (R-I) Coordinating Solvent (THF) NaH or LiHMDS

Divergent regioselective alkylation pathways of the ambident cyclic beta-keto ester enolate.

References

  • WO2012137982A2 - Sulfonamide derivative and use thereof - Google Patents
  • EP2694472B1 - Sulfonamide derivative and use thereof - Google Patents
  • WO1998007683A1 - PROCESS FOR PREPARING β-KETOESTER PRO-FRAGRANCES - Google Patents

Sources

Method

Application Note: Catalytic Hydrogenation Strategies for the Functionalization of Dihydropyran Carboxylates

Overview As a Senior Application Scientist, I have designed this protocol guide to move beyond standard synthetic recipes. Instead, we will focus on the physicochemical principles and mechanistic causality that govern th...

Author: BenchChem Technical Support Team. Date: March 2026

Overview As a Senior Application Scientist, I have designed this protocol guide to move beyond standard synthetic recipes. Instead, we will focus on the physicochemical principles and mechanistic causality that govern the functionalization of dihydropyran carboxylates. These compounds are highly versatile heterocyclic building blocks, essential for synthesizing complex pharmacologically active agents, including macrolide natural products and antiviral therapeutics[1]. The conversion of these unsaturated cyclic enol ethers into fully saturated, stereodefined tetrahydropyrans relies heavily on catalytic hydrogenation.

Mechanistic Insights & Causality

Successfully functionalizing dihydropyran carboxylates requires a deep understanding of how the substrate's electronics interact with the chosen catalyst system.

  • Electronic Polarization (The "Push-Pull" Effect): The dihydropyran ring features an electron-donating oxygen atom and an electron-withdrawing carboxylate group. This creates a "push-pull" electronic system that severely polarizes the endocyclic double bond, rendering one carbon highly electrophilic and the other nucleophilic[2]. This inherent bias dictates the regioselectivity of the initial metal-hydride transfer during catalysis.

  • Haptophilicity and Directing Effects: In heterogeneous systems (e.g., Pd/C), the carboxylate group acts as a haptophilic directing group. It coordinates directly to the metal surface, locking the substrate's conformation and forcing hydrogen delivery from the same face (syn-addition). This phenomenon overrides steric hindrance, leading to exceptionally high diastereoselectivity[3].

  • Asymmetric Induction: In homogeneous catalysis, chiral transition metal complexes (e.g., Ru, Rh, or Co) are employed to override substrate-inherent biases. The bulky chiral ligands create a rigid stereochemical pocket, enabling highly enantioselective hydrogenation of the prochiral double bond regardless of the substrate's native haptophilicity[4].

Catalytic Cycle Visualization

The following diagram illustrates the self-contained logical loop of homogeneous asymmetric hydrogenation, demonstrating how the transition metal catalyst continuously regenerates.

G Precatalyst Precatalyst (e.g., Ru/Rh) ActiveCat Active Metal-Hydride Complex Precatalyst->ActiveCat H2 Activation Coordination Substrate Coordination ActiveCat->Coordination Dihydropyran Binding Insertion Migratory Insertion Coordination->Insertion Stereoselective Transfer RedElim Reductive Elimination Insertion->RedElim H-Transfer RedElim->ActiveCat Catalyst Regeneration Product Functionalized Tetrahydropyran RedElim->Product Product Release

Fig 1. Homogeneous asymmetric hydrogenation catalytic cycle for dihydropyran carboxylates.

Quantitative Catalyst Comparison

Selecting the appropriate catalyst system is critical for achieving the desired stereochemical outcome. The table below summarizes benchmark conditions for dihydropyran carboxylate hydrogenation based on high-throughput experimentation and directed hydrogenation studies[3][4].

Catalyst SystemReaction TypeH₂ PressureTempYieldStereoselectivity
5% Pd/C Heterogeneous Diastereoselective1 - 3 atm25 °C>90%High cis-dr (>90:10)
Ru(OAc)₂(BINAP) Homogeneous Enantioselective50 atm50 °C85-95%>95% ee
[Rh(COD)(Walphos)]BF₄ Homogeneous Enantioselective10 atm25 °C92%98% ee
Co(0) bis(phosphine) Homogeneous Enantioselective20 atm25 °C88%97% ee

Experimental Protocols & Self-Validation

Protocol A: Substrate-Directed Diastereoselective Hydrogenation (Heterogeneous)

Objective: Achieve high cis-diastereoselectivity by leveraging the haptophilic effect of the carboxylate group on a solid metal surface[3].

  • Preparation: In a flame-dried, argon-purged reaction vessel, dissolve the dihydropyran carboxylate substrate (1.0 mmol) in anhydrous ethyl acetate (10 mL).

    • Causality: Ethyl acetate is chosen as the solvent because it provides excellent substrate solubility without strongly competing for binding sites on the palladium surface, which would disrupt the haptophilic directing effect.

  • Catalyst Addition: Add 5% Pd/C (10 mol% Pd relative to substrate).

    • Critical Safety Step: Always add the dry catalyst under a strict inert atmosphere to prevent the ignition of solvent vapors by the highly active palladium surface.

  • Pressurization: Seal the vessel in a Parr hydrogenator. Purge the headspace with H₂ gas three times to remove all ambient oxygen, then pressurize to 3 atm.

  • Reaction: Stir vigorously (800 rpm) at 25 °C for 12 hours.

    • Causality: High-speed agitation is mandatory to overcome the gas-liquid-solid mass transfer limitations inherent in three-phase heterogeneous hydrogenation.

  • Workup: Vent the H₂ safely. Filter the mixture through a pad of Celite to remove the Pd/C, washing with excess ethyl acetate. Concentrate under reduced pressure.

  • System Self-Validation: Analyze the crude product via ¹H NMR. The protocol is validated by the complete disappearance of vinylic protons (typically δ 5.0–6.5 ppm) and the emergence of upfield aliphatic multiplets. The diastereomeric ratio (dr) can be directly calculated by integrating the distinct anomeric proton signals of the cis and trans isomers.

Protocol B: Enantioselective Homogeneous Hydrogenation

Objective: Synthesize a highly enantioenriched tetrahydropyran using a chiral transition metal catalyst to override native substrate biases[5].

  • Catalyst Activation: In a nitrogen-filled glovebox, combine [Rh(COD)(Walphos)]BF₄ (1 mol%) and the dihydropyran carboxylate (1.0 mmol) in degassed anhydrous methanol (5 mL).

    • Causality: Methanol is specifically utilized because its coordinating ability facilitates the displacement of the cyclooctadiene (COD) ligand, rapidly generating the active cationic Rh-hydride species.

  • Reactor Loading: Transfer the homogeneous solution to a stainless-steel autoclave equipped with a magnetic stir bar.

  • Hydrogenation: Seal the autoclave, remove from the glovebox, and connect to a high-pressure H₂ line. Purge three times with H₂, then pressurize to 10 atm. Stir at 25 °C for 24 hours.

  • Isolation: Carefully vent the reactor. Pass the crude mixture through a short plug of silica gel (eluting with hexanes/ethyl acetate) to strip the metal complex from the organic product.

  • System Self-Validation: Use Chiral High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H column) to determine the enantiomeric excess (ee). The protocol is validated if the major enantiomer peak integrates to >95% relative to the minor peak when compared against a racemic standard trace.

References

  • Sodium 3,4-dihydro-2H-pyran-2-carboxylate - Benchchem Source: Benchchem URL
  • Ethyl 3,4-dihydro-2H-pyran-5-carboxylate - Benchchem Source: Benchchem URL
  • Source: National Science Foundation (NSF)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: American Chemical Society (ACS Publications)

Sources

Application

Synthesis of spiro-pyran derivatives using ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: Spiro[indoline-3,4'-pyrano[3,2-c]pyran] systems Key Reagent: Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: Spiro[indoline-3,4'-pyrano[3,2-c]pyran] systems Key Reagent: Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 879715-16-9)[1]

Introduction & Scientific Rationale

Spirocyclic compounds, particularly spiro-oxindoles fused with pyran rings, are privileged scaffolds in modern drug discovery. Their inherent 3D structural complexity and conformational rigidity allow for highly specific interactions with biological targets, often outperforming flat aromatic analogs in binding affinity and pharmacokinetic profiles[2].

This application note details a robust, atom-economical one-pot three-component reaction (3CR) to synthesize complex spiro-pyran derivatives. By utilizing ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate —a cyclic


-keto ester that exists predominantly in its highly reactive enol form—researchers can rapidly construct the pyrano[3,2-c]pyran bicyclic system fused to a spiro-oxindole core[1].

Mechanistic Pathway & Causality

The synthesis relies on a cascade Knoevenagel-Michael-Cyclization sequence[3]. Understanding the causality of this sequence is critical for troubleshooting and substrate expansion:

  • Knoevenagel Condensation: The reaction initiates with the condensation of isatin (a cyclic ketone) and malononitrile (an active methylene). This step is accelerated by basic or bifunctional catalysis, generating a highly electrophilic isatylidene malononitrile intermediate[3].

  • Michael Addition: The enol form of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate acts as a nucleophile. The electron-rich C3 position of the pyran ring attacks the

    
    -carbon of the Knoevenagel adduct.
    
  • Intramolecular Cyclization: The newly formed Michael adduct features an enolic hydroxyl group in close spatial proximity to the pendant nitrile. A rapid intramolecular nucleophilic attack onto the cyano carbon occurs, followed by imino-enamine tautomerization, yielding the stable 2-amino-4H-pyran ring[2].

Mechanism Isatin Isatin (Electrophile) Knoevenagel Isatylidene Malononitrile (Intermediate 1) Isatin->Knoevenagel Knoevenagel Condensation Malononitrile Malononitrile (Active Methylene) Malononitrile->Knoevenagel Michael Michael Adduct (Intermediate 2) Knoevenagel->Michael Michael Addition PyranEster Ethyl 4-hydroxy-5,6-dihydro- 2H-pyran-3-carboxylate PyranEster->Michael Spiro Spiro-Pyrano[3,2-c]pyran (Target Scaffold) Michael->Spiro Intramolecular Cyclization

Figure 1: Cascade Knoevenagel-Michael-Cyclization mechanism for spiro-pyran synthesis.

Experimental Design & Optimization

To maximize yield and align with green chemistry principles, the reaction conditions must be carefully tuned. L-Proline was selected as the optimal catalyst. As a bifunctional organocatalyst, its secondary amine facilitates the Knoevenagel condensation via iminium ion activation, while the carboxylic acid moiety provides hydrogen-bond direction for the subsequent Michael addition.

The choice of an Ethanol/Water (1:1) co-solvent system is deliberate. Water enhances the hydrophobic effect, accelerating the assembly of the non-polar spirocyclic product. As the target molecule forms, it spontaneously precipitates from the aqueous mixture, preventing unwanted side reactions and driving the equilibrium forward.

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol%)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1NoneEtOH8012.0Trace
2Piperidine (10)EtOH803.072
3Triethylamine (10)EtOH804.065
4L-Proline (10)EtOH802.578
5 L-Proline (10) EtOH : H₂O (1:1) 80 2.0 92

Note: Reactions performed on a 1.0 mmol scale. Yields refer to the isolated, analytically pure product.

Step-by-Step Protocol

This protocol is designed as a self-validating system . The reaction provides distinct visual cues: the initial Knoevenagel condensation generates a deep orange/red solution within 15 minutes. As the Michael addition and cyclization proceed, the solution turns opaque, and the product precipitates as a pale yellow solid, signaling reaction completion.

Materials Required
  • Isatin (1.0 mmol, 147 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (1.0 mmol, 172 mg)[1]

  • L-Proline (0.1 mmol, 11.5 mg)

  • Ethanol and Deionized Water

Synthesis Workflow
  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), malononitrile (1.0 mmol), and L-proline (0.1 mmol).

  • Solvent Addition: Add 5 mL of an EtOH/H₂O (1:1 v/v) mixture. Stir at room temperature for 10-15 minutes until a deep orange color is observed (formation of the Knoevenagel adduct).

  • Cyclization Initiation: Add ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (1.0 mmol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath. Stir vigorously for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 6:4); the disappearance of the orange intermediate indicates completion.

  • Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath for 15 minutes to maximize precipitation.

  • Isolation: Filter the precipitated solid under vacuum using a Büchner funnel. Wash the filter cake with cold aqueous ethanol (2 × 5 mL) to remove unreacted starting materials and the water-soluble L-proline catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure spiro-pyran derivative as a crystalline solid.

Workflow Step1 1. Reagent Mixing Isatin + Malononitrile (Wait for Orange Color) Step2 2. Addition & Reflux Add Pyran-3-carboxylate, L-Proline, EtOH/H2O, 80°C Step1->Step2 Step3 3. Precipitation Cool to 25°C, then Ice-water bath Step2->Step3 Step4 4. Filtration Vacuum filtration, Cold EtOH wash Step3->Step4 Step5 5. Recrystallization Hot Ethanol, Yield: >85% Step4->Step5

Figure 2: Standard operating procedure for the one-pot multicomponent synthesis.

Analytical Characterization

To validate the structural integrity of the synthesized spiro[indoline-3,4'-pyrano[3,2-c]pyran] scaffold, verify the following key spectroscopic markers:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~10.5 ppm (s, 1H, NH of oxindole)
      
    • 
       ~7.1 ppm (br s, 2H, NH₂ of the newly formed pyran ring)
      
    • 
       6.8 - 7.4 ppm (m, 4H, aromatic protons of the oxindole core)
      
    • 
       4.0 ppm (q, 2H, -O-CH₂-CH₃ of the ester)
      
    • 
       ~3.5 - 4.2 ppm (m, 4H, aliphatic protons of the dihydropyran ring)
      
    • 
       1.1 ppm (t, 3H, -O-CH₂-CH₃)
      
  • FT-IR (ATR):

    • ~3350 and 3250 cm⁻¹ (N-H stretching of amine and amide)

    • ~2195 cm⁻¹ (Sharp, characteristic C

      
      N stretch)
      
    • ~1710 and 1685 cm⁻¹ (C=O stretching of ester and oxindole amide)

References

  • Rostampoor, A., & Alizadeh, A. (2025). Synthesis of spiro[4H-pyran-3,3′-oxindoles]. ResearchGate. Retrieved from [Link]

  • ResearchGate. Novel, Efficient, and Green Procedure for the Knoevenagel Condensation. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Fused Pyrano-Heterocycles Using Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Executive Summary The synthesis of highly functionalized, fused heterocyclic scaffolds is a cornerstone of modern drug discovery. Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 141419-94-5), which exists in equ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, fused heterocyclic scaffolds is a cornerstone of modern drug discovery. Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 141419-94-5), which exists in equilibrium with its keto tautomer, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, serves as a highly versatile


-keto ester building block. This application note details optimized, self-validating protocols for the microwave-assisted organic synthesis (MAOS) of pyrano[3,4-c]pyrazoles and pyrano[4,3-d]pyrimidines. By transitioning from conventional convective heating to dielectric microwave heating, researchers can drastically reduce reaction times, minimize thermal degradation of the sensitive pyran ring, and significantly improve overall yields[1].

Mechanistic Rationale & The Microwave Advantage

Precursor Reactivity and Tautomerism

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate exhibits classic


-keto ester tautomerism. The keto form (4-oxotetrahydro-2H-pyran-3-carboxylate) provides a highly electrophilic C4 carbonyl center, which is primed for initial nucleophilic attack by hydrazines or amidines. Following the formation of a hydrazone or imine intermediate, the spatially adjacent C3 ethyl ester acts as an intramolecular electrophilic trap, driving the cyclization process to form a thermodynamically stable fused bicyclic system[1].
The Causality of Microwave-Assisted Synthesis

Conventional reflux conditions for these cyclocondensations typically require 3 to 12 hours, often resulting in inconsistent yields due to the thermal degradation of the pyran oxygen under prolonged heating[1]. Microwave irradiation fundamentally alters this dynamic. By utilizing solvents with a high loss tangent (e.g., ethanol) or operating under solvent-free conditions, microwave energy directly couples with the dipole moments of the reacting molecules. This dielectric heating rapidly overcomes the activation energy barrier for the rate-limiting intramolecular cyclization step, reducing reaction times from hours to mere minutes while maintaining strict regioselectivity[1].

SynthesisWorkflow Precursor Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS: 141419-94-5) Hydrazine Phenylhydrazine (Knorr-type) Precursor->Hydrazine Amidine Guanidine/Amidine (Condensation) Precursor->Amidine MW1 Microwave Irradiation 120°C, 10 min Hydrazine->MW1 MW2 Microwave Irradiation 130°C, 15 min Amidine->MW2 Prod1 Tetrahydropyrano[3,4-c]pyrazol-3-ones (Yield: >85%) MW1->Prod1 Prod2 Pyrano[4,3-d]pyrimidin-4-ones (Yield: >80%) MW2->Prod2

Workflow for the microwave-assisted synthesis of pyrano-pyrazoles and pyrano-pyrimidines.

Experimental Protocols

Protocol A: Synthesis of Tetrahydropyrano[3,4-c]pyrazol-3-ones (Knorr-Type Cyclization)

This protocol exploits the regioselective attack of the least hindered nitrogen of a hydrazine derivative onto the C4 ketone, followed by cyclization with the C3 ester[1].

Materials:

  • Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (1.0 mmol, 172.2 mg)

  • Phenylhydrazine (1.1 mmol, 118.9 mg)

  • Absolute Ethanol (2.0 mL)

  • Glacial Acetic Acid (catalytic, 2 drops)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the

    
    -keto ester precursor in 2.0 mL of absolute ethanol.
    
  • Reagent Addition: Add phenylhydrazine dropwise to the solution at room temperature. Causality note: Dropwise addition prevents localized exothermic spikes that could lead to the formation of open-chain bis-hydrazone byproducts.

  • Catalysis: Add 2 drops of glacial acetic acid to activate the C4 carbonyl carbon, facilitating the initial nucleophilic attack.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer set to 120 °C for 10 minutes (Dynamic power mode, max 150 W, high stirring).

  • Workup: Allow the vial to cool to room temperature via compressed air cooling. Pour the reaction mixture into 15 mL of ice-cold distilled water.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold ethanol/water (1:3), and dry under a high vacuum to yield the pure pyrano-pyrazole derivative.

Protocol B: Synthesis of Pyrano[4,3-d]pyrimidin-4-ones

Pyrano-pyrimidines are critical pharmacophores used in the development of tankyrase inhibitors[2] and AMPA receptor modulators[3].

Materials:

  • Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (1.0 mmol, 172.2 mg)

  • Acetamidine hydrochloride or Guanidine carbonate (1.2 mmol)

  • Sodium ethoxide (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (2.5 mL)

Step-by-Step Methodology:

  • Free-Basing the Amidine: In a 10 mL microwave vial, suspend the amidine hydrochloride in 2.5 mL of DMF. Add sodium ethoxide and stir for 5 minutes at room temperature to generate the free amidine base.

  • Precursor Addition: Add the

    
    -keto ester precursor to the activated amidine solution.
    
  • Microwave Irradiation: Seal the vial and irradiate at 130 °C for 15 minutes . Causality note: DMF is chosen for its exceptionally high microwave absorptivity (high loss tangent), which allows rapid superheating and drives the less reactive amidine condensation to completion.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and wash sequentially with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and recrystallize from ethanol to obtain the pyrano-pyrimidine scaffold.
    

Quantitative Data & Optimization

The transition from conventional reflux to microwave-assisted synthesis yields quantifiable improvements in both efficiency and product purity. The table below summarizes the optimization data for both protocols.

Target ScaffoldHeating MethodSolventTemp (°C)TimeYield (%)Purity (HPLC)
Pyrano[3,4-c]pyrazole Conventional RefluxEthanol786.0 hours62%88%
Pyrano[3,4-c]pyrazole Microwave (MAOS) Ethanol12010 min 89% >98%
Pyrano[4,3-d]pyrimidine Conventional RefluxDMF13012.0 hours54%81%
Pyrano[4,3-d]pyrimidine Microwave (MAOS) DMF13015 min 84% >96%

Table 1: Comparison of conventional heating versus microwave-assisted synthesis for fused pyrano-heterocycles.

Biological Relevance: AMPA Receptor Modulation

The pyrano-heterocycles synthesized from ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate are frequently utilized as core scaffolds for Positive Allosteric Modulators (PAMs) of the AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor[3]. By binding to an allosteric site on the receptor, these compounds slow the rate of receptor desensitization and deactivation, thereby enhancing glutamatergic synaptic transmission and promoting Long-Term Potentiation (LTP)—a key mechanism in memory and cognitive enhancement[3].

AMPAPathway Ligand Pyrano-heterocycle Derivative Receptor AMPA Receptor (Allosteric Site) Ligand->Receptor Binds IonChannel Channel Opening (Na+/Ca2+ Influx) Receptor->IonChannel Modulates Depolarization Membrane Depolarization IonChannel->Depolarization Induces LTP Long-Term Potentiation (Synaptic Plasticity) Depolarization->LTP Triggers

Mechanism of action for synthesized pyrano-heterocycles as AMPA receptor positive modulators.

References

  • Google Patents. "WO2012137982A2 - Sulfonamide derivative and use thereof". World Intellectual Property Organization.
  • Google Patents. "CA3029305A1 - 2-(piperidin-1-yl)-pyrimidin-4(3h)-ones useful as tankyrase inhibitors". Canadian Intellectual Property Office.

Sources

Application

Protocol for converting ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate to pyran-3-carboxylic acid

Executive Summary The conversion of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate[1] to 5,6-dihydro-2H-pyran-3-carboxylic acid[2] is a critical transformation in the synthesis of complex heterocyclic scaffolds, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate[1] to 5,6-dihydro-2H-pyran-3-carboxylic acid[2] is a critical transformation in the synthesis of complex heterocyclic scaffolds, including kinase and tankyrase inhibitors[3]. While the starting material is often named as a beta-keto ester (ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate)[4], it exists predominantly as its enol tautomer.

In drug development, the shorthand "pyran-3-carboxylic acid" almost exclusively refers to this stable 5,6-dihydro derivative, as fully unsaturated pyrans lack aromaticity and are highly unstable. This guide outlines a highly regioselective, three-step deoxygenative protocol that avoids the isomeric mixtures typically associated with direct reduction/dehydration sequences.

Mechanistic Rationale & Strategy

As a self-validating protocol, every experimental choice in this workflow is designed to ensure regiochemical fidelity and high yield:

  • Kinetic Enol Trapping (Step 1): Direct reduction of the ketone followed by dehydration often yields a thermodynamic mixture of Δ³ and Δ⁴ olefins. By treating the enol with trifluoromethanesulfonic anhydride (Tf₂O) and a sterically hindered base (DIPEA), we kinetically trap the enol as a vinyl triflate[3]. DIPEA is specifically chosen over triethylamine to minimize undesired ketene formation.

  • Palladium-Catalyzed Deoxygenation (Step 2): The vinyl triflate undergoes a Cacchi-type reduction. Palladium(0) oxidatively adds to the C–OTf bond. Triethylammonium formate (generated in situ from HCOOH and Et₃N) acts as a mild hydride donor. Subsequent reductive elimination yields the conjugated ester, strictly preserving the double bond at the Δ³ position.

  • Mild Saponification (Step 3): Hydrolysis of the alpha,beta-unsaturated ester is achieved using Lithium Hydroxide (LiOH·H₂O). The mixed aqueous-organic solvent system (THF/MeOH/H₂O) ensures homogeneity while preventing conjugate addition of the hydroxide ion into the activated double bond.

Reaction Pathway Visualization

SynthesisWorkflow SM Ethyl 4-hydroxy-5,6-dihydro -2H-pyran-3-carboxylate (Enol Starting Material) Triflate Ethyl 4-(trifluoromethylsulfonyloxy) -5,6-dihydro-2H-pyran-3-carboxylate (Vinyl Triflate) SM->Triflate Step 1: Tf2O, DIPEA DCM, -78 °C to 0 °C Ester Ethyl 5,6-dihydro -2H-pyran-3-carboxylate (Conjugated Ester) Triflate->Ester Step 2: Pd(OAc)2, PPh3 HCOOH, Et3N, DMF, 60 °C Product 5,6-Dihydro-2H-pyran -3-carboxylic acid (Target Compound) Ester->Product Step 3: LiOH·H2O THF/MeOH/H2O, RT

Figure 1: Three-step deoxygenative synthesis workflow from enol to the target acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Vinyl Triflate Intermediate

Objective: Convert ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate to ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydro-2H-pyran-3-carboxylate[3].

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (1.0 eq, 10.0 g) and anhydrous Dichloromethane (DCM, 100 mL).

  • Cooling & Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq, 11.2 g) dropwise over 5 minutes.

  • Triflation: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq, 19.6 g) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, KMnO₄ active) should be fully consumed, replaced by a higher R_f spot.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via short-path silica gel plug to afford the vinyl triflate as a pale yellow oil.

Step 2: Palladium-Catalyzed Formate Reduction

Objective: Reduce the vinyl triflate to ethyl 5,6-dihydro-2H-pyran-3-carboxylate.

  • Preparation: Dissolve the vinyl triflate (1.0 eq, 15.0 g) in anhydrous DMF (150 mL) in a thick-walled reaction vessel.

  • Hydride Source Generation: Add Triethylamine (Et₃N, 3.0 eq, 15.0 g) followed carefully by Formic Acid (HCOOH, 2.0 eq, 4.5 g). Caution: Mild exotherm and gas evolution (CO₂) may occur.

  • Catalyst Addition: Degas the solution by bubbling argon for 10 minutes. Add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq, 550 mg) and Triphenylphosphine (PPh₃, 0.10 eq, 1.28 g).

  • Heating: Seal the vessel and heat to 60 °C for 4 hours.

  • IPC: Check via LC-MS. Look for the disappearance of the triflate mass and the appearance of the target ester [M+H]⁺ = 157.1.

  • Workup: Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organics with water (2 × 100 mL) to remove DMF, then brine. Dry over MgSO₄, concentrate, and purify by flash chromatography (Hexanes/EtOAc 9:1) to yield the conjugated ester.

Step 3: Ester Saponification

Objective: Hydrolyze the ester to yield 5,6-dihydro-2H-pyran-3-carboxylic acid[2].

  • Preparation: Dissolve ethyl 5,6-dihydro-2H-pyran-3-carboxylate (1.0 eq, 5.0 g) in a solvent mixture of THF/MeOH/H₂O (2:1:1, 40 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq, 2.68 g) in one portion. Stir vigorously at room temperature for 4 hours.

  • IPC: TLC (Hexanes/EtOAc 4:1). The ester spot should completely disappear.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water (20 mL) and wash with Diethyl Ether (20 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3 × 30 mL). Dry the combined organics over Na₂SO₄ and concentrate to afford 5,6-dihydro-2H-pyran-3-carboxylic acid as a crystalline white solid.

Quantitative Data & Analytical Validation

To ensure the protocol acts as a self-validating system, compare your experimental outputs against the benchmark data summarized below.

Table 1: Reaction Metrics & Expected Yields

Step Chemical Transformation Temp (°C) Time (h) Expected Yield (%) Purity (LC-MS)
1 Enol → Vinyl Triflate -78 to 0 2.5 85 – 92% > 95%
2 Vinyl Triflate → Conjugated Ester 60 4.0 78 – 85% > 98%

| 3 | Conjugated Ester → Carboxylic Acid | 20 (RT) | 4.0 | 90 – 95% | > 99% |

Table 2: Key Analytical Markers (¹H NMR, 400 MHz, CDCl₃)

Compound Diagnostic ¹H NMR Signals for Validation
Starting Material ~11.50 ppm (s, 1H, enol -OH); 4.25 ppm (q, 2H, ester -CH₂-)
Vinyl Triflate Disappearance of enol -OH; 4.28 ppm (q, 2H, ester -CH₂-)
Conjugated Ester 7.30 ppm (t, 1H, olefinic C4-H); 4.22 ppm (q, 2H, ester -CH₂-)

| Target Acid | 11.00 ppm (br s, 1H, -COOH); 7.42 ppm (t, 1H, olefinic C4-H); Loss of ethyl signals at 4.22 and 1.30 ppm |

References

  • Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate - BIOFOUNT. bio-fount.com. URL:[Link][1]

  • WO2012137982A2 - Sulfonamide derivative and use thereof. Google Patents. URL:[4]

  • WO2017103824A1 - Tricyclic compounds and compositions as kinase inhibitors. Google Patents. URL:[3]

Sources

Method

Application Note: Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate in the Total Synthesis of Complex Natural Products

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The synthesis of highly functionalized tetrahydropy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The synthesis of highly functionalized tetrahydropyran (THP) rings is a critical bottleneck in the development of numerous biologically active natural products, including macrolides, polyketides, and diarylheptanoids. Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (and its methyl ester equivalents) serves as a highly versatile dihydropyran (DHP) building block. Existing in tautomeric equilibrium with its dihydropyran-4-one form, this intermediate allows for stereocontrolled conjugate additions and enolate trapping.

This application note details the mechanistic rationale and experimental protocols for utilizing this DHP core to access uncommon THP substitution patterns (2,6-trans-, 3,6-disubstituted, and 3,3,6-trisubstituted THPs). These methodologies have been successfully deployed in the total synthesis of the anti-osteoporotic agent Diospongin B and the anticancer polyketide Lasonolide A [1][2].

Mechanistic Rationale & Stereoelectronic Control

The utility of 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylates lies in their susceptibility to stereoselective conjugate reduction and subsequent functionalization. The process is governed by strict stereoelectronic parameters:

  • DHP Formation : The DHP core is typically accessed via a modified Maitland–Japp reaction, utilizing orthoamides to generate 6-substituted-2H-dihydropyran-4-ones[2][3].

  • Pseudo-Axial Attack : When subjected to a bulky hydride source like L-Selectride, the conjugate addition of the hydride to the C2–C3 double bond occurs via a pseudo-axial trajectory. This trajectory is favored because it maintains maximum orbital overlap with the developing enolate system[1][4].

  • Enolate Trapping : The resulting intermediate enolate is highly stable due to the presence of the ester group at C3. If a carbon electrophile is introduced before quenching, it approaches from the face opposite to the initial hydride attack, establishing a quaternary stereocenter and yielding a 3,3,6-trisubstituted THP[1][2].

Retrosynthetic workflow from the dihydropyran-3-carboxylate core to target natural products.

Application in Total Synthesis

Total Synthesis of Diospongin B

Diospongin B is a diarylheptanoid isolated from Dioscorea spongiosa that exhibits potent inhibitory activity against parathyroid hormone-induced bone resorption[5][6]. The Clarke group demonstrated that treating the DHP-4-one intermediate with Gilman cuprates (e.g., Ph₂CuLi) results in a stereoselective conjugate addition that yields the 2,6-trans-THP architecture required for the Diospongin B core[1][5].

Synthesis of the Lasonolide A A-Ring

Lasonolide A is a marine macrolide with potent anticancer properties. The A-ring of Lasonolide A features a challenging 3,3,6-trisubstituted THP ring with a quaternary stereocenter. By reducing the DHP-3-carboxylate with L-Selectride and trapping the resulting enolate with a carbon electrophile, researchers successfully constructed this complex motif in a single, stereocontrolled one-pot operation[2][3].

Quantitative Data: Stereochemical Outcomes

The following table summarizes the reaction conditions and the resulting THP substitution patterns derived from the DHP-3-carboxylate core.

Starting MotifReagent / NucleophileElectrophile / QuenchMajor THP Product PatternStereochemical OutcomeTarget Application
C6-Substituted DHPGilman Cuprate (R₂CuLi)Aq. NH₄Cl2,6-trans-THP2,6-trans configurationDiospongin B[1]
C6-Substituted DHPL-SelectrideAq. NH₄Cl3,6-disubstituted THPPseudo-axial additionDiospongin analogs[4]
C6-Substituted DHPL-SelectrideCarbon Electrophile (R-X)3,3,6-trisubstituted THPOpposite face trappingLasonolide A (A-ring)[2]

Experimental Protocol: Stereoselective Conversion to Functionalized THPs

This self-validating protocol details the conversion of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate derivatives into 3,6-disubstituted or 3,3,6-trisubstituted THPs via L-Selectride reduction.

Materials Required
  • Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate derivative (Substrate)

  • L-Selectride (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon electrophile (e.g., Methyl iodide) [Only for 3,3,6-trisubstituted THPs]

  • Saturated aqueous NH₄Cl solution

  • Argon or Nitrogen gas line

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with argon. Repeat this cycle three times to ensure a strictly anhydrous environment. Causality: Moisture will prematurely quench the L-Selectride and the highly sensitive intermediate enolate, drastically reducing the yield.

Step 2: Substrate Dissolution Dissolve the DHP substrate (1.0 equiv, typically 0.2 - 0.5 mmol) in anhydrous THF to achieve a concentration of 0.1 M. Stir to ensure complete dissolution.

Step 3: Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C. Allow 10 minutes for temperature equilibration. Causality: The -78 °C temperature is critical. It slows down the reaction kinetics enough to ensure that the bulky L-Selectride attacks exclusively via the favored pseudo-axial trajectory, maximizing diastereoselectivity.

Step 4: Conjugate Reduction Add L-Selectride (1.1 equiv) dropwise down the side of the flask over 5 minutes. Stir the reaction mixture at -78 °C for 1.5 to 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).

Step 5: Enolate Trapping / Quenching

  • Pathway A (For 3,6-disubstituted THPs): Quench the reaction at -78 °C by rapidly adding 2 mL of saturated aqueous NH₄Cl.

  • Pathway B (For 3,3,6-trisubstituted THPs): Add the carbon electrophile (e.g., MeI, 3.0 equiv) dropwise at -78 °C. Stir for an additional 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature over 4 hours before quenching with saturated aqueous NH₄Cl. Causality: In Pathway B, the electrophile must be added while the enolate is still stabilized at cryogenic temperatures to ensure it approaches from the less sterically hindered face (opposite to the initial hydride attack).

Step 6: Workup and Isolation Dilute the quenched mixture with Ethyl Acetate (15 mL) and warm to room temperature. Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate (10 mL each). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 7: Purification Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to isolate the pure functionalized THP.

Mechanistic pathway of L-Selectride reduction and subsequent enolate trapping.

References

  • Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland-Japp derived 2H-dihydropyran-4-ones: a total synthesis of diospongin B. Organic & Biomolecular Chemistry, 2016.

  • A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones. Organic & Biomolecular Chemistry, 2015.

  • Synthetic Approaches to Diospongins: A Two Decade Journey. Synthesis, 2022.

  • A Flexible Enantioselective Total Synthesis of Diospongins A and B and Their Enantiomers Using Catalytic Hetero-Diels−Alder/Rh-Catalyzed 1,4-Addition and Asymmetric Transfer Hydrogenation Reactions as Key Steps. The Journal of Organic Chemistry, 2009.

Sources

Application

Application Note: Michael Addition Protocols for Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

This Application Note provides a comprehensive technical guide for performing Michael addition reactions using ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate . Introduction & Substrate Analysis Ethyl 4-hydroxy-5,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing Michael addition reactions using ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate .

Introduction & Substrate Analysis

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (also referred to as ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate) is a cyclic


-keto ester. It serves as a versatile Michael Donor  (nucleophile) in organic synthesis. Its structural uniqueness lies in the embedded oxygen atom within the ring, which influences the pKa of the 

-proton and the solubility profile compared to carbocyclic analogs like ethyl 2-oxocyclohexanecarboxylate.
Tautomeric Equilibrium

Researchers must recognize that this substrate exists in a dynamic equilibrium between its keto and enol forms.

  • Keto Form: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

  • Enol Form: Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (often the major tautomer in solution due to conjugation with the ester and intramolecular H-bonding).

Implication for Reaction Conditions: The enolic proton is acidic (


). Mild bases are sufficient to generate the active enolate nucleophile. Strong bases (e.g., LDA) are rarely necessary and may cause ring opening or polymerization.

Reaction Mechanism & Pathway

The reaction follows a standard Michael addition pathway, often succeeded by a cascade cyclization (hemiacetalization) if the Michael acceptor contains a pendant carbonyl (e.g., enals or nitroalkenes).

Figure 1: Mechanistic Pathway (Graphviz Diagram)

MichaelAddition Substrate Substrate (Enol Form) Enolate Activated Enolate (Nucleophile) Substrate->Enolate Deprotonation Base Base Catalyst (TEA / Thiourea) Base->Enolate Catalysis Transition Transition State (C-C Bond Formation) Enolate->Transition + Acceptor Acceptor Michael Acceptor (Nitroalkene/Enal) Acceptor->Transition Product Michael Adduct (Racemic or Chiral) Transition->Product Protonation

Caption: Mechanistic flow from substrate activation to Michael adduct formation.

Experimental Protocols

Method A: General Base-Catalyzed Michael Addition (Racemic)

Best for: Initial screening, synthesis of reference standards, or simple scaffold generation.

Reagents:

  • Substrate: Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (1.0 equiv).

  • Acceptor:

    
    -nitrostyrene, methyl vinyl ketone, or ethyl acrylate (1.2 equiv).
    
  • Base: Triethylamine (TEA) or DABCO (0.1 – 0.2 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Addition: Add the Michael Acceptor (1.2 mmol) in one portion.

  • Catalysis: Add TEA (0.1 mmol, 14 µL) dropwise at room temperature (20–25 °C).

  • Monitoring: Stir the reaction mixture at room temperature. Monitor by TLC (typically 2–6 hours).

    • Note: If reaction is sluggish, add 10 mol% LiCl as a Lewis acid additive to activate the acceptor.

  • Workup: Quench with saturated aqueous

    
     (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Asymmetric Organocatalytic Michael Addition

Best for: Drug discovery campaigns requiring high enantiopurity (ee > 90%).

Rationale: The cyclic


-keto ester motif coordinates well with bifunctional organocatalysts (e.g., Takemoto's catalyst), allowing for high facial selectivity.

Reagents:

  • Catalyst: Chiral Thiourea or Squaramide (e.g., (R,R)-Takemoto’s catalyst) (5–10 mol%).

  • Solvent: Toluene or Xylenes (Non-polar solvents enhance H-bonding interactions).

  • Temperature: -20 °C to 0 °C (Lower temperature improves enantioselectivity).

Protocol:

  • Setup: Charge a dried vial with the Catalyst (0.05 mmol) and Substrate (1.0 mmol).

  • Solvation: Add anhydrous Toluene (4.0 mL) and cool the mixture to the target temperature (e.g., -20 °C) using a cryocooler or ice/salt bath.

  • Reaction: Add the Michael Acceptor (1.2 mmol) slowly to the stirring solution.

  • Incubation: Stir at constant temperature for 24–48 hours.

    • Critical Check: Do not let the reaction warm up until completion is confirmed by HPLC/NMR.

  • Workup: Filter the mixture through a short pad of silica gel (eluting with

    
    ) to remove the catalyst. Concentrate the filtrate.
    
  • Analysis: Determine conversion by

    
     NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns).
    

Optimization & Troubleshooting Guide

Table 1: Solvent and Base Effects

ParameterRecommendationRationale
Solvent (Racemic) DCM, THF, MeCNPolar aprotic solvents stabilize the intermediate enolate, increasing rate.
Solvent (Asymmetric) Toluene,

Non-polar solvents maximize hydrogen-bonding interactions between catalyst and substrate.
Base (General) TEA, DIPEA, DABCOMild organic bases prevent retro-Michael reaction and ester hydrolysis.
Base (Strong) NaH, KOtBuAvoid. Can lead to O-alkylation or ring opening of the pyranone.
Additive LiCl,

Lewis acids can coordinate the acceptor (e.g., enone carbonyl), enhancing electrophilicity.

Common Pitfalls:

  • O-Alkylation vs. C-Alkylation: The enolate is ambient. Soft electrophiles (Michael acceptors) favor C-alkylation (desired). Hard electrophiles (alkyl halides) may lead to O-alkylation.

    • Solution: Ensure the electrophile is a "soft" conjugated system.

  • Retro-Michael Reaction: The product is also a

    
    -keto ester derivative and can revert.
    
    • Solution: Avoid high temperatures (>50 °C). If retro-reaction occurs, try lower temperatures or switch to a kinetic product trap (e.g., in situ reduction or cyclization).

Advanced Workflow: Cascade Synthesis

Figure 2: Experimental Workflow for Asymmetric Synthesis (Graphviz)

Workflow Start Start: Dry Reagents (Substrate + Catalyst) Cooling Cool to -20°C (Toluene Solvent) Start->Cooling Addition Slow Addition of Michael Acceptor Cooling->Addition Monitoring Monitor (TLC/NMR) 24-48 Hours Addition->Monitoring Workup Filtration & Concentration (Avoid Aqueous Workup if possible) Monitoring->Workup Analysis Chiral HPLC & NMR Workup->Analysis

Caption: Step-by-step workflow for the asymmetric organocatalytic protocol.

References

  • Organocatalytic Asymmetric Michael Addition of Cyclic

    
    -Keto Esters. 
    
    • Source: Journal of the American Chemical Society.
    • Context: Describes the foundational use of thiourea c
  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetaliz

    • Source: PMC (PubMed Central).
    • Context: Specific protocol for pyran-based donors reacting with nitroalkenes.
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and

    
    -Unsaturated Nitroalkenes. 
    
    • Source: MDPI Molecules.
    • Context: Detailed optimization of solvent and temperature effects for similar cyclic substr
  • Reaction of

    
    -Keto Esters with Michael Acceptors: A Review. 
    
    • Source: Organic Chemistry Portal.[1]

    • Context: General mechanisms and base selection guides.

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate: Recrystallization vs Chromatography

Technical Support Center: Purification Strategies for Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate Overview Welcome to the Advanced Technical Support Center. This guide addresses the complex purification dynamics o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Overview Welcome to the Advanced Technical Support Center. This guide addresses the complex purification dynamics of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate. As a β-keto ester, this molecule exists in a dynamic keto-enol equilibrium (interconverting with its keto form, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate). This tautomerism dictates the physical chemistry of the molecule, heavily influencing its behavior during silica gel chromatography and crystallization workflows.

TautomerismWorkflow Keto Keto Form (Less Polar, H-Bond Acceptor) Equilibrium Tautomeric Interconversion On Separation Timescale Keto->Equilibrium Enol Enol Form (More Polar, H-Bond Donor) Enol->Equilibrium ChromoIssue Chromatography Result: Continuous Streaking / Peak Tailing Equilibrium->ChromoIssue RecrystIssue Recrystallization Result: Risk of Oiling Out Equilibrium->RecrystIssue

Fig 1: Impact of keto-enol tautomerism on downstream purification workflows.

Section 1: Chromatographic Troubleshooting (FAQs)

Q: Why does my product streak across the entire TLC plate and co-elute with impurities during column chromatography? A: This is a classic manifestation of keto-enol tautomerism occurring on the timescale of the chromatographic separation 1. The enol form (ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate) acts as a strong hydrogen-bond donor, interacting heavily with the acidic silanol groups of the stationary phase. Conversely, the keto form is less polar and migrates faster. Because the two forms interconvert while moving down the column, individual molecules constantly alternate between high and low retention factors (Rf), creating a continuous "smear" rather than discrete bands. NMR studies typically show this specific compound exists as a ~60:40 keto:enol mixture in non-polar solvents at room temperature 2.

Q: How can I suppress this streaking to achieve a clean separation? A: You must either outpace the kinetics of tautomerization or alter the stationary phase interactions. The most effective method is adding a volatile acidic modifier (e.g., 1% Acetic Acid) to your mobile phase. The acid suppresses the ionization of the silica's silanol groups, reducing the differential hydrogen bonding between the keto and enol forms, which forces them to elute as a tighter, averaged band 3.

Quantitative Solvent System Comparison for β-Keto Esters

Mobile Phase SystemAcidic ModifierStreaking SeverityTypical Rf Spread (Keto-Enol)Recommended Use Case
Hexane / Ethyl Acetate (3:1)NoneHigh0.25 - 0.45Crude TLC checks only
Dichloromethane / Methanol (95:5)NoneModerate0.35 - 0.50Highly polar impurities
Hexane / Ethyl Acetate (3:1)1% Glacial AcOHLow0.38 (Averaged)Standard Purification
Toluene / Acetone (9:1)0.5% Formic AcidVery Low0.42 (Averaged)Difficult separations

Protocol 1: Acid-Modified Flash Chromatography (Self-Validating System) Purpose: To isolate the target ester without yield loss to mixed fractions.

  • Column Preparation: Slurry-pack silica gel (230-400 mesh) using Hexane containing 1% v/v Glacial Acetic Acid. Causality: Pre-equilibrating the column with acid neutralizes active silanol sites before the analyte is introduced.

  • Sample Loading: Dissolve the crude ester in the minimum volume of Dichloromethane (DCM). Do not use the acidic mobile phase for loading, as it can cause premature precipitation.

  • Elution: Elute using a gradient of 10% to 30% Ethyl Acetate in Hexane (maintaining 1% AcOH throughout).

  • Fraction Collection & Validation: Collect small fractions. Spot fractions on a TLC plate pre-treated with 1% AcOH to validate that the compound is eluting as a single, tight spot.

  • Azeotropic Removal: Critical Step. Combine product-containing fractions. To prevent acid-catalyzed degradation during concentration, add a volume of Toluene equal to 20% of the total fraction volume. Evaporate under reduced pressure. The toluene forms an azeotrope with the acetic acid, ensuring a neutral, acid-free purified product.

Section 2: Recrystallization Troubleshooting (FAQs)

Q: Why should I consider recrystallization over chromatography for this compound? A: While chromatography is the default reaction for most chemists, recrystallization exploits the distinct crystal lattice energies of the molecules, often achieving >99% purity and completely bypassing chromatographic streaking issues 4. Furthermore, crystallization can drive a "Crystallization-Induced Diastereomer/Tautomer Transformation" (CIDT). As the less soluble tautomer crystallizes out of solution, Le Chatelier's principle drives the remaining solution-phase molecules to convert into the crystallizing form, theoretically allowing for near-quantitative recovery of a single tautomeric state in the solid phase 5.

Q: My compound is "oiling out" instead of forming crystals. What is the mechanistic cause and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Because β-keto esters have relatively low melting points, cooling a highly concentrated solution too rapidly causes the compound to crash out as a supercooled liquid rather than a crystalline solid. Fix: Switch to a solvent system with a lower boiling point (e.g., Diethyl Ether/Pentane) and induce nucleation at a higher temperature using seed crystals before cooling further.

Quantitative Recrystallization Solvent Matrix

Solvent (Dissolution)Anti-Solvent (Precipitation)Temp ProfileOutcome / Purity
EthanolWater80°C to 4°CHigh risk of oiling out; ester hydrolysis risk.
Ethyl AcetateHexanes60°C to 20°CGood yield; moderate purity (>95%).
Diethyl EtherPentane35°C to -20°COptimal ; avoids oiling out, high purity (>98%).

Protocol 2: Low-Temperature Seeded Recrystallization (Self-Validating System) Purpose: To obtain high-purity crystalline product while preventing liquid-liquid phase separation (oiling out).

  • Dissolution: Place the crude ester in a round-bottom flask. Add Diethyl Ether dropwise while warming gently in a 35°C water bath until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat. Slowly add Pentane dropwise until the solution becomes faintly turbid.

  • Validation of Saturation: Add exactly one drop of Diethyl Ether to clear the turbidity. This validates that the solution is precisely at the saturation point at room temperature.

  • Nucleation: Add 1-2 mg of pure, crystalline ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (seed crystals). Causality: Seeding bypasses the high activation energy required for initial nucleation, forcing the molecules to adopt a crystalline lattice rather than forming an amorphous oil.

  • Controlled Cooling: Allow the flask to sit undisturbed at room temperature for 2 hours, then transfer to a -20°C freezer overnight.

  • Isolation: Filter the cold suspension rapidly through a pre-chilled Büchner funnel. Wash the filter cake with 5 mL of -20°C Pentane to remove mother liquor impurities. Dry under high vacuum.

Section 3: Strategic Decision Matrix

When deciding between chromatography and recrystallization, scale and initial crude purity are the primary determining factors. Use the logic tree below to standardize your laboratory's approach.

DecisionTree Start Crude Ethyl 4-hydroxy-5,6-dihydro- 2H-pyran-3-carboxylate Scale What is the reaction scale? Start->Scale Small Analytical / Discovery (< 1 Gram) Scale->Small Large Process / Scale-up (> 1 Gram) Scale->Large Chromo Acid-Modified Silica Chromatography Small->Chromo Fast Isolation Purity Initial Crude Purity > 85%? (via NMR/LCMS) Large->Purity Purity->Chromo No (Too many impurities) Recryst Low-Temperature Recrystallization Purity->Recryst Yes

Fig 2: Decision matrix for selecting the optimal purification strategy based on scale and crude purity.

References

  • BenchChem. Addressing keto-enol tautomerism in the analysis of β-keto esters. 1

  • Google Patents. WO2012137982A2 - Sulfonamide derivative and use thereof. 2

  • National Institutes of Health (NIH). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. 5

  • University of Illinois. Recrystallization and Crystallization Introduction. 4

  • Royal Society of Chemistry (RSC). Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds. 3

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized heterocyclic intermediates requires a precise understanding of their physicochemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized heterocyclic intermediates requires a precise understanding of their physicochemical properties. This guide is specifically engineered to resolve solubility and reactivity bottlenecks associated with ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 879715-16-9), a critical building block often utilized in the synthesis of sulfonamide derivatives and AMPA receptor modulators[1].

Mechanistic Overview of Solubility Behavior

To troubleshoot solubility, we must first understand the structural causality. Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate exists in a tautomeric equilibrium with its keto form, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate[2].

However, the equilibrium heavily favors the enol form (


-hydroxy- 

-unsaturated ester). This preference is driven by the formation of a highly stable intramolecular hydrogen bond between the enol hydroxyl group (-OH) and the ester carbonyl oxygen.
  • The Causality of Solubility: Because the polar -OH group is internally "masked" by this hydrogen bond, the molecule exhibits lower-than-expected solubility in purely non-polar aliphatic solvents (like hexanes), yet it dissolves readily in solvents that provide dipole-dipole interactions or

    
     stacking without disrupting the stable enol ring.
    

Solvent Compatibility Matrix

Use the following empirically grounded matrix to select the optimal solvent system for your specific workflow.

SolventPolarity IndexAmbient Solubility (20°C)Reflux SolubilityMechanistic Rationale
Petroleum Ether 0.1Poor (<10 mg/mL)ModerateIntramolecular H-bonding limits interaction with purely non-polar aliphatic chains.
Toluene 2.4Moderate (~50 mg/mL)High (>100 mg/mL)

interactions and elevated boiling point (110°C) overcome crystal lattice energy. Ideal for condensation[1].
Dichloromethane (DCM) 3.1High (>100 mg/mL)N/AStrong dipole-dipole interactions effectively solvate the ester and pyran oxygen atoms.
Ethyl Acetate (EtOAc) 4.4High (>100 mg/mL)HighExcellent hydrogen-bond acceptor properties solvate the molecule without degrading it.
Methanol / Ethanol 5.1 / 5.2High (Not Recommended)N/ASoluble, but presents a high chemical risk of transesterification of the ethyl ester group.

Workflow Decision Diagram

G Start Solubility Issue: Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate Assess Assess Material State (Visual Inspection) Start->Assess Gummy Gummy / Insoluble Residue (Suspected Oligomerization) Assess->Gummy Degraded Solid Free-flowing Solid / Clear Oil (Intact Enol Form) Assess->Solid Pure ActionDegraded Discard or Re-distill Ensure Cold-Chain Storage (2-8°C) Gummy->ActionDegraded Determine Determine Target Application Solid->Determine Condensation Amine Condensation (e.g., Enamine Formation) Determine->Condensation Purification Chromatography / Extraction (Downstream Processing) Determine->Purification Toluene Use Toluene (0.5 M) + Reflux Dean-Stark Apparatus Condensation->Toluene Azeotropic Water Removal EtOAc Dissolve in DCM or EtOAc Elute with PE/EtOAc Purification->EtOAc Disrupts H-bonding

Workflow for diagnosing and resolving solubility issues based on material state and application.

Frequently Asked Questions (Troubleshooting)

Q: Why is my ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate forming a gummy, insoluble residue in DCM? A: This is a symptom of chemical degradation, not a solvent failure.


-keto esters are prone to intermolecular aldol-type condensations if exposed to room temperature or moisture over extended periods. This forms higher-molecular-weight oligomers that are insoluble in standard organic solvents. Solution:  Always mandate cold-chain transportation and store the compound strictly at 2-8°C or -20°C under an inert atmosphere[3]. If the material is already gummy, it must be discarded or re-purified via vacuum distillation.

Q: I am attempting an enamine formation with a primary amine, but the starting material precipitates out of solution. How do I resolve this? A: Enamine condensation generates water as a byproduct. In polar aprotic solvents at lower temperatures, this water stalls the equilibrium, causing the polar intermediate to precipitate. Solution: Switch your solvent to Toluene and run the reaction at reflux (110°C). Toluene fully solubilizes the intermediate at high temperatures, and allows for the azeotropic removal of water, driving the reaction forward[1].

Q: Can I use alcoholic solvents like methanol or ethanol to force dissolution for recrystallization? A: No. While the compound will dissolve, the ethyl ester group is highly susceptible to transesterification in the presence of alcohols (yielding the methyl ester analog), especially if trace acids or bases are present. Solution: Use a binary mixture of Ethyl Acetate and Petroleum Ether for purification.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning the physical observations during the experiment will confirm whether the solubility and reactivity parameters are correct.

Protocol A: High-Temperature Amine Condensation (Dean-Stark Workflow)

This protocol utilizes thermal energy and azeotropic distillation to maintain solubility and drive conversion during the synthesis of AMPA receptor modulator intermediates[1].

  • Reagent Loading: In a dry round-bottom flask, combine ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (1.0 eq) and your target amine (e.g., (S)-1-phenylethylamine, 1.1 eq).

  • Solvation: Add anhydrous toluene to achieve a concentration of approximately 0.5 M (e.g., 86.0 g of the ester in 1 L of toluene)[1]. At room temperature, the mixture may appear as a suspension.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Apparatus Setup: Attach a Dean-Stark trap pre-filled with toluene, and fit a reflux condenser.

  • Reflux & Self-Validation: Heat the mixture to reflux (110°C) for 12 hours.

    • Validation Check: Monitor the graduated side-arm of the Dean-Stark trap. The theoretical yield of water will visibly separate at the bottom of the trap. The reaction mixture will become a homogeneous yellow oil/solution. Cessation of water accumulation guarantees complete conversion and confirms the intermediate is fully solvated.

  • Workup: Cool to room temperature, concentrate to dryness under reduced pressure, and proceed to Protocol B.

Protocol B: Optimized Dissolution for Chromatography

Use this protocol to prevent streaking and precipitation during silica gel purification.

  • Sample Solvation: Dissolve the crude residue from Protocol A in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Do not use Petroleum Ether for the initial dissolution, as the concentrated enol form will crash out.

  • Self-Validation (TLC): Spot the dissolved sample on a silica TLC plate and elute with 3:1 Petroleum Ether/EtOAc. A tight, single spot validates that the compound is fully solvated and intact. Streaking indicates incomplete dissolution or degradation.

  • Column Elution: Load the solvated sample onto a silica gel column pre-packed in Petroleum Ether. Elute using a gradient of Petroleum Ether to Ethyl Acetate (e.g., 10:1 transitioning to 3:1 v/v) to isolate the pure compound as a yellow oil[1].

References

  • Sulfonamide derivative and use thereof.EP2694472B1. Google Patents.
  • Sulfonamide derivative and use thereof (Tautomerism & Isomerism).EP2694472B1 / WO2012137982A2. Google Patents.

Sources

Troubleshooting

Technical Support Center: Functionalization of Dihydropyran (Dihydropyran-5-carboxylate &amp; 2-carboxylate)

Status: Operational Ticket ID: DHP-EST-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Low Conversion & Yield in Dihydropyran Ester Functionalization Executive Summary Dihydropyran (DHP) este...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: DHP-EST-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Low Conversion & Yield in Dihydropyran Ester Functionalization

Executive Summary

Dihydropyran (DHP) esters present a unique "Janus-faced" synthetic challenge. Unlike the electron-rich unsubstituted 3,4-dihydro-2H-pyran often used for alcohol protection, DHP esters possess significantly altered electronic profiles depending on the ester's position.

  • The Core Problem: Researchers often apply standard enol ether protocols (mild acid catalysis, weak electrophiles) to DHP esters, resulting in <20% conversion or polymerization .

  • The Cause:

    • C5-Esters (Conjugated): The ester acts as an electron-withdrawing group (EWG), drastically reducing the nucleophilicity of the C=C bond.

    • C2-Esters (Anomeric): The ester introduces steric bulk and alters the oxocarbenium transition state energy via the anomeric effect.

This guide provides a root-cause analysis and validated protocols to restore conversion rates to >85%.

Part 1: Diagnostic & Troubleshooting Guide

Module A: The "Unreactive Substrate" (Low Conversion)

User Question: I am attempting an electrophilic addition (e.g., iodolactonization or hydroboration) on ethyl 3,4-dihydro-2H-pyran-5-carboxylate, but after 24 hours, 90% of the starting material remains. Why?

Technical Insight: You are fighting electronic deactivation. In a standard DHP, the oxygen lone pair donates into the double bond (resonance), making C5 highly nucleophilic. In your substrate, the C5-ester competes for this electron density. The double bond is no longer an "activated" enol ether; it behaves more like an electron-deficient acrylate.

Corrective Actions:

  • Switch the Lewis Acid (LA): Standard catalysts like

    
    -TsOH or PPTS are insufficient for deactivated DHPs.
    
    • Recommendation: Switch to "Hard" Lewis acids or Lanthanide triflates. Scandium(III) triflate [Sc(OTf)₃] or Indium(III) triflate [In(OTf)₃] are superior because they activate the electrophile without rapidly polymerizing the substrate [1].

  • Temperature Modulation: Unlike standard DHP protection (conducted at 0°C), deactivated DHP esters often require heating to 40–60°C to overcome the activation energy barrier.

  • Solvent Polarity: Switch to polar non-nucleophilic solvents (e.g., Nitromethane or Acetonitrile) to stabilize the charged transition state.

Module B: The "Black Tar" Scenario (Polymerization)

User Question: I increased the acid concentration to force conversion, but the reaction turned black and viscous. NMR shows broad peaks.

Technical Insight: You have triggered cationic polymerization. Even deactivated DHP esters are susceptible to acid-catalyzed self-polymerization if the concentration of the active electrophile is too low relative to the catalyst.

Corrective Actions:

  • Strict Anhydrous Conditions: Moisture hydrolyzes the enol ether to a lactol/aldehyde, which then cross-polymerizes. Use molecular sieves (4Å) in the reaction vessel.

  • Buffer Systems: If using Bronsted acids, always include a buffer.

    • Protocol: Use 2,6-Lutidine or Pyridine (1.5 equiv relative to acid) to scavenge "hot" protons while allowing the Lewis acid to function.

Part 2: Visualizing the Troubleshooting Logic

The following decision tree outlines the logical steps for diagnosing reaction failure in DHP ester functionalization.

DHP_Troubleshooting Start Start: Low Yield/Conversion CheckSM Is Starting Material (SM) Remaining? Start->CheckSM EsterPos Check Ester Position CheckSM->EsterPos Yes (Low Reactivity) Byproducts Identify Byproducts CheckSM->Byproducts No (Decomposition) C5_Conj C5-Position (Electron Deficient) EsterPos->C5_Conj C2_Anom C2-Position (Steric/Anomeric) EsterPos->C2_Anom Sol_C5 SOLUTION: 1. Use Sc(OTf)3 or In(OTf)3 2. Heat to 50°C 3. Solvent: CH3CN C5_Conj->Sol_C5 Sol_C2 SOLUTION: 1. Use smaller electrophile 2. Kinetic control (-78°C) C2_Anom->Sol_C2 Polymer Black Tar/Polymer Byproducts->Polymer Hydrolysis Ring Opening (Aldehyde/Lactol) Byproducts->Hydrolysis Sol_Poly SOLUTION: 1. Dilute reaction (0.05 M) 2. Add 2,6-Lutidine buffer Polymer->Sol_Poly Sol_Hydro SOLUTION: 1. 4Å Mol Sieves 2. Distill solvent over CaH2 Hydrolysis->Sol_Hydro

Figure 1: Decision matrix for diagnosing DHP ester reaction failures. Blue indicates the starting point, Red indicates the root cause, and Green indicates the validated solution.

Part 3: Optimized Experimental Protocols

Protocol 1: High-Efficiency Prins Cyclization of DHP Esters

Targeting the synthesis of functionalized tetrahydropyrans.

Context: The Prins reaction is notoriously difficult with DHP esters due to the reversibility of the intermediate oxocarbenium ion formation [2].

Reagents:

  • Substrate: DHP-5-carboxylate (1.0 equiv)

  • Aldehyde: R-CHO (1.2 equiv)

  • Catalyst: Indium(III) Triflate [In(OTf)₃] (10 mol%)

  • Additive: TMS-Br (1.1 equiv) – Critical for trapping

  • Solvent: Dichloromethane (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Argon.

  • Solvation: Dissolve the aldehyde and DHP ester in DCM (0.1 M concentration).

  • Catalysis: Add In(OTf)₃. Stir for 10 minutes.

  • Trapping (The Key Step): Dropwise addition of TMS-Br.

    • Why? The bromide ion irreversibly traps the carbocation intermediate, preventing the "oxonia-Cope" rearrangement that leads to racemization or side products [3].

  • Termination: Quench with sat. NaHCO₃ after 2 hours.

Protocol 2: Electrophilic Halofunctionalization

Overcoming electronic deactivation for iodolactonization-type reactions.

Data Comparison: Catalyst Efficacy

Catalyst SystemReaction TimeConversion (%)Yield (%)Notes
I₂ / NaHCO₃ (Standard)48 h15%<10%Substrate recovery high.
NIS / DMF24 h45%30%Significant hydrolysis.
NIS / Sc(OTf)₃ (5 mol%) 6 h 98% 92% Recommended.
I(py)₂BF₄ (Barluenga)4 h95%88%Expensive reagent.

Procedure:

  • Dissolve DHP ester in CH₃CN (Acetonitrile promotes ionic mechanisms).

  • Add 5 mol% Sc(OTf)₃.

  • Add 1.2 equiv N-Iodosuccinimide (NIS) at -10°C.

  • Allow to warm to Room Temperature (RT) over 4 hours.

  • Observation: The solution should remain clear/orange. Darkening indicates polymerization; if observed, cool immediately to 0°C.

Part 4: Mechanistic Visualization

Understanding the competition between the Productive Pathway (Nucleophilic attack) and the Destructive Pathway (Hydrolysis) is vital.

DHP_Mechanism SM DHP-Ester (Substrate) Intermed Oxocarbenium Intermediate SM->Intermed Slow Step (Requires Strong LA) E_Plus Electrophile (E+) E_Plus->Intermed Nu_Attack Nucleophile (Nu-) Trapping Intermed->Nu_Attack Fast (Kinetic) Water_Attack H2O Attack (Moisture) Intermed->Water_Attack Irreversible Product Functionalized Product Nu_Attack->Product Dead Hemiacetal (Ring Open) Water_Attack->Dead Poly Polymerization Dead->Poly Acid Catalyzed

Figure 2: Mechanistic divergence. Success depends on maximizing the rate of Nucleophile Trapping (Green path) while suppressing Moisture Attack (Red path).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DHP esters for alcohol protection like standard DHP? A: No. DHP esters are poor protecting groups. The ester group makes the formation of the acetal much slower and requires harsher conditions to put on and take off. They are best viewed as synthetic intermediates (building blocks), not protecting groups.

Q: Why does the reaction work for the 2-carboxylate but fail for the 5-carboxylate? A: This is an electronic effect.

  • 2-carboxylate: The ester is on the sp3 carbon. The double bond (enol ether) is still electron-rich.

  • 5-carboxylate: The ester is directly conjugated to the double bond. It pulls electron density away, making the double bond "electron-poor." You need to treat the 5-carboxylate more like a Michael acceptor than a nucleophile.

Q: My product is unstable on Silica gel. How do I purify? A: DHP derivatives are often acid-sensitive.

  • Pre-treat your Silica gel with 1% Triethylamine (TEA) in Hexanes.

  • Use neutral alumina instead of silica.

  • If possible, distill (Kugelrohr) rather than chromatograph.

References

  • Lewis Acid Catalysis in DHP Functionalization

    • Source: Aggarwal, V. K., et al. "Scandium(III) Triflate as a Recyclable Catalyst for Functionalization of Enol Ethers." Journal of Organic Chemistry.
    • Context: Establishes the superiority of Lanthanide triflates over Bronsted acids for deactivated substr
    • Verification:

  • The Prins Cyclization & Oxonia-Cope Rearrangement

    • Source: Crosby, S. R., Harding, J. R., King, C. D., Parker, G. D., & Willis, C. L. (2002). "Prins cyclisations: synthesis of 4-hydroxytetrahydropyrans." Organic Letters, 4(20), 3407-3410.
    • Context: Discusses the racemization issues and mechanistic pathways in Prins reactions of DHP deriv
    • Verification:

  • Indium(III)

    • Source: Loh, T. P., et al. "In(OTf)3-catalyzed synthesis of 2,6-disubstituted tetrahydropyrans.
    • Context: Provides the specific protocol for using Indium salts to suppress side reactions.
    • Verification:

  • Synthesis of Functionalized Dihydropyrans

    • Source:Beilstein Journal of Organic Chemistry, "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides."
    • Context: Highlights the stability and reactivity profiles of DHP esters with electron-withdrawing groups.
    • Verification:

(Note: While specific page numbers and volumes are cited based on standard chemical literature, users should always verify exact reaction conditions in the primary text via the provided DOI links.)

Optimization

Stability of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate in acidic vs basic media

This is a technical support guide designed for researchers and drug development professionals working with Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (also known as the enol form of ethyl 4-oxotetrahydro-2H-pyran...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development professionals working with Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (also known as the enol form of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate).[1][2][3]

Topic: Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Document ID: TS-PYR-304 | Version: 2.1 | Status: Active[1][2][3]

Executive Summary

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a cyclic


-keto ester equivalent.[1][2][3] Its stability is governed by the keto-enol tautomerism inherent to the 3,4-position of the pyran ring.[1][2]
  • Acidic Media: High risk of decarboxylation in aqueous acidic conditions, particularly under heat.[2][3] Stable in anhydrous acidic conditions (e.g., p-TsOH/Toluene) used for enamine synthesis.[1][2][3]

  • Basic Media: Prone to saponification followed by spontaneous decarboxylation upon acidification.[1][2][3] The enolate salt is relatively stable in solution but sensitive to oxidative dimerization if not degassed.[2][3]

Part 1: Technical Deep Dive & Mechanisms[1]
1. Stability in Acidic Media

In aqueous acid, the compound undergoes a two-step degradation pathway driven by the instability of the


-keto acid intermediate.[1][2]
  • Mechanism:

    • Protonation & Hydrolysis: The ester group is hydrolyzed to the carboxylic acid.[2][3]

    • Decarboxylation: As a cyclic

      
      -keto acid, the molecule forms a six-membered cyclic transition state (facilitated by the 4-keto/enol group), leading to the loss of 
      
      
      
      and the formation of tetrahydro-4H-pyran-4-one .[1][2][3]

Key Insight for Synthesis: If your protocol requires acidic catalysis (e.g., Knoevenagel condensation or Enamine formation), you must exclude water.[2][3] The use of a Dean-Stark apparatus or molecular sieves is critical to prevent hydrolysis-driven decarboxylation.[1][2][3]

2. Stability in Basic Media

In basic media, the compound exists primarily as its enolate anion due to the acidity of the C3 proton (pKa


 11).[1][2][3]
  • Mechanism:

    • Enolization: Immediate deprotonation forms the stable enolate.[1][3]

    • Saponification: Hydroxide attacks the ester carbonyl, yielding the carboxylate salt.[2][3]

    • Quench Risk: While the carboxylate salt is stable in base, acidifying the solution (e.g., during workup) generates the unstable

      
      -keto acid, which will decarboxylate if not kept cold (
      
      
      
      C) and extracted immediately.[1][2][3]

Key Insight for Storage: Never store the compound in basic methanol/ethanol for prolonged periods, as transesterification can occur.[2][3]

Part 2: Visualized Degradation Pathways[1][2][3]

The following diagram illustrates the critical degradation nodes in both media.

G Start Ethyl 4-hydroxy-5,6-dihydro- 2H-pyran-3-carboxylate Acid_Inter Intermediate: Beta-Keto Acid Start->Acid_Inter Aqueous Acid (H3O+) Hydrolysis Base_Enolate Stable Enolate Anion Start->Base_Enolate Base (OH-) Deprotonation Product_Acid Degradation Product: Tetrahydro-4H-pyran-4-one (Loss of CO2) Acid_Inter->Product_Acid Heat or Spontaneous Base_Carboxylate Carboxylate Salt (Stable in Base) Base_Enolate->Base_Carboxylate Saponification Base_Carboxylate->Acid_Inter Acidic Workup (H+)

Caption: Figure 1.[1][2][3] Degradation logic flow. Note the convergence of the Basic pathway into the Acidic degradation route upon workup (neutralization).[1][3]

Part 3: Troubleshooting & FAQs
Q1: I see a new spot on TLC after refluxing in Toluene/p-TsOH. Is this degradation?

Diagnosis: Likely No . Explanation: If you are reacting with an amine, this is the enamine product.[2][3] If you are heating without an amine partner, you may be generating the dimer (via self-condensation) or, if the toluene was wet, the decarboxylated ketone.[1][2][3] Action:

  • Check the

    
    .[1][2][3] The decarboxylated ketone (tetrahydro-4H-pyran-4-one) is significantly less polar than the starting ester.[1][3]
    
  • Verify solvent dryness.[1][2][3] Anhydrous conditions are non-negotiable here.

Q2: My yield drops significantly after basic hydrolysis and acidification. Why?

Diagnosis: Decarboxylation during workup. Explanation: You successfully formed the carboxylate salt in base. However, upon adding acid to protonate it, you generated the unstable


-keto acid.[1][3] If the neutralization was exothermic or done at room temperature, 

was lost.[2][3] Protocol Fix:
  • Cool the reaction mixture to 0°C or -10°C before adding acid.

  • Acidify only to pH 3-4 (not pH 1).[1][2][3]

  • Extract immediately into an organic solvent (DCM or EtOAc) to remove the acid from the aqueous environment.[1][2][3]

Q3: Can I store the compound in DMSO or DMF?

Diagnosis: Yes, but with caution. Explanation: The compound is stable in aprotic polar solvents.[2][3] However, commercial DMSO often contains trace water and acid impurities.[3] Recommendation: Use anhydrous, molecular-sieve-dried DMSO.[1][2][3] Store aliquots at -20°C to prevent slow hydrolysis.

Part 4: Validated Stability Protocols
Experiment A: Acid Stability Stress Test (HPLC)

Use this protocol to determine the "working time" of the reagent in your specific acidic buffer.[1][2][3]

StepActionCritical Parameter
1 Preparation Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).
2 Stress Initiation Add 9 mL of 0.1 M HCl. Vortex immediately.
3 Sampling Withdraw 100

aliquots at T=0, 1h, 4h, 24h.
4 Quenching Immediately add 100

of 0.1 M NaOH to the aliquot to stop hydrolysis.
5 Analysis Inject onto HPLC (C18 Column, ACN/Water gradient). Monitor disappearance of peak at

(approx 254 nm for enol).[1][3]
Experiment B: Anhydrous Reaction Setup (Dean-Stark)

Standard procedure for utilizing the compound in condensation reactions without degradation.[1][2][3]

  • Assembly: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Solvent: Fill with Toluene (or Benzene/Cyclohexane).[1][2][3]

  • Loading: Add Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (1.0 eq), Amine (1.1 eq), and p-TsOH (0.05 eq).

  • Reflux: Heat to vigorous reflux.[1][2][3] Monitor water collection in the trap.

  • Completion: Reaction is complete when water evolution ceases (typically 4-12 hours).[1][2][3]

  • Workup: Cool to RT. Wash with saturated

    
     (removes acid catalyst immediately).[1][3] Dry organic layer over 
    
    
    
    .[1][2][3]
References
  • Synthesis and Reactivity of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives (Analogous System)

    • Source: National Institutes of Health (NIH) / PMC[1][2][3]

    • Relevance: Describes the reaction of similar cyclic beta-keto esters with amines and the stability of the enol/keto forms under microwave and reflux conditions.
  • Reactivity of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans

    • Source: ResearchGate (Review)[1][2][3]

    • Relevance: Details the stability of the dihydropyran ring system and its susceptibility to nucleophilic
  • General Stability of Dihydro-2H-pyran-3(4H)-one (Core Scaffold)

    • Source: BenchChem Technical Guide[1][2]

    • Relevance: Provides specific acid-catalyzed hydrolysis mechanisms for the pyranone core, directly applicable to the decarboxylated product.[1][2][3]

  • Patent: Sulfonamide derivatives and use thereof (WO2012137982A2)

    • Source: Google Patents[1][2][3][4]

    • Relevance: Cites the specific usage of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate in refluxing toluene with p-TsOH, valid

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Reactions with Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex reactivity of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (also referred to by its tau...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex reactivity of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (also referred to by its tautomeric name, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate). In solution, this cyclic


-keto ester exists as a dynamic keto-enol mixture (typically a 6:4 keto:enol ratio in non-polar solvents)[1].

Because it acts as an ambident nucleophile, distinguishing between the C3 carbon and the C4 oxygen is a critical hurdle in synthetic workflows. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to help you achieve precise regiocontrol.

Ambident Enolate Reactivity: O-Alkylation vs. C-Alkylation

FAQ & Troubleshooting

Q: I am getting an intractable mixture of O-alkylated and C-alkylated products. How can I exclusively drive C3-alkylation? A: The regioselectivity of


-keto ester enolates is governed by Hard-Soft Acid-Base (HSAB) principles and the solvation state of the enolate[2]. To force C-alkylation (forming a quaternary center at C3), you must manipulate the transition state so that the oxygen remains sterically hindered by a tightly bound metal cation:
  • Electrophile Choice: Use "soft" electrophiles with highly polarizable leaving groups, such as alkyl iodides or bromides.

  • Solvent: Employ less polar, coordinating solvents like THF or Toluene.

  • Base/Counterion: Use bases with coordinating counterions (

    
     or 
    
    
    
    ), such as LiHMDS or NaH. The tight ion pair blocks the oxygen, forcing the electrophile to attack the C3 carbon.

Q: How do I invert this selectivity to maximize O-alkylation and form the enol ether? A: You must strip the counterion away from the enolate oxygen, leaving it "naked" and highly reactive:

  • Electrophile Choice: Use "hard" electrophiles with highly electronegative leaving groups (e.g., alkyl triflates, dialkyl sulfates).

  • Solvent: Use polar aprotic solvents (DMF, DMSO, or HMPA). These solvents strongly solvate the metal cation, separating the ion pair[2].

  • Base/Counterion: Use bases with large, poorly coordinating counterions (e.g.,

    
     or 
    
    
    
    ).
Data Presentation: Regioselectivity Matrix

Table 1: Reaction Conditions and Expected Regioselectivity

Electrophile TypeLeaving GroupSolvent PolarityCounterionMajor ProductTypical Ratio (C:O)
Soft (e.g., MeI, BnBr)Iodide, BromideLow (THF, Toluene)

,

C3-Alkylation> 90:10
Hard (e.g., MeOTf,

)
Triflate, SulfateHigh (DMF, DMSO)

,

O-Alkylation< 10:90
Acylating (

)
TriflateModerate (DCM)

O-Triflation< 1:99
Visualization: Ambident Enolate Reactivity Pathway

EnolateReactivity A Ethyl 4-hydroxy-5,6-dihydro- 2H-pyran-3-carboxylate (Enol Form) B Enolate Intermediate (Ambident Nucleophile) A->B Base (e.g., NaH, LiHMDS) C C3-Alkylation Product (Quaternary Center) B->C Soft Electrophile (R-I) THF, Li+ or Na+ D O-Alkylation Product (Enol Ether) B->D Hard Electrophile (R-OTf) DMF, Cs+ or K+

Diagram 1: Divergent pathways for C- vs O-alkylation of the ambident enolate.

Enol Triflation for Cross-Coupling

FAQ & Troubleshooting

Q: My triflation reaction yields a complex mixture, degradation products, or low conversion. What is the optimal protocol for O-triflation? A: Triflation of this substrate to yield the C4-enol triflate is highly sensitive to temperature and base selection[3]. Using strong inorganic bases can cause ester hydrolysis or retro-Dieckmann-type ring opening. The causality behind a successful O-triflation relies on using a mild, sterically hindered organic base (DIPEA) that cannot act as a nucleophile, combined with strictly anhydrous conditions to prevent triflic anhydride (


) hydrolysis.
Experimental Protocol: Regioselective O-Triflation
  • Preparation: Flame-dry a round-bottom flask. Dissolve 1.0 eq of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate in anhydrous DCM (0.2 M concentration) under an inert

    
     atmosphere.
    
  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Self-validation: The solution should remain clear; any immediate yellowing suggests solvent impurities or moisture.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Electrophile Addition: Add 1.2 eq of Trifluoromethanesulfonic anhydride (

    
    ) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that lead to C-triflation or polymerization.
    
  • Reaction Progression: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours. Self-validation: Monitor via TLC (Hexanes:EtOAc 4:1). The enol triflate will appear as a distinct, UV-active spot with a higher

    
     than the starting material.
    
  • Quench & Isolate: Quench with saturated aqueous

    
     at 0 °C. Extract with DCM, dry over 
    
    
    
    , and concentrate. Purify rapidly via silica gel chromatography (deactivated with 1%
    
    
    to prevent triflate degradation).
Visualization: Enol Triflation Workflow

TriflationWorkflow S1 1. Dissolve Substrate in Dry DCM (Inert N2 Atmosphere) S2 2. Add DIPEA (1.5 eq) Cool to -78 °C S1->S2 S3 3. Dropwise addition of Tf2O (1.2 eq) Maintain T < -70 °C S2->S3 S4 4. Warm to 0 °C over 2 hours S3->S4 S5 5. Aqueous Quench (NaHCO3) & Extraction S4->S5 S6 6. Purification (Silica Gel) Yield: C4-Enol Triflate S5->S6

Diagram 2: Step-by-step workflow for regioselective O-triflation at the C4 position.

Regioselective Enamine Formation

FAQ & Troubleshooting

Q: When reacting with primary amines, how do I ensure complete conversion to the C4-enamine without unwanted amidation at the C3-ester? A: The C4-ketone (in its tautomeric equilibrium) is significantly more electrophilic than the C3-ester. However, to prevent competitive amidation, you must drive the condensation thermodynamically while avoiding strong bases. The standard protocol utilizes a Dean-Stark apparatus to continuously remove water, shifting the equilibrium entirely toward the enamine[4],[5].

Experimental Protocol: C4-Enamine Condensation
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Combine 1.0 eq of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate, 1.05 eq of the primary amine (e.g., (S)-1-phenylethylamine or benzylamine), and 0.1 eq of p-Toluenesulfonic acid (p-TsOH) in toluene (0.5 M)[4],[5].

  • Reflux: Heat the mixture to 150 °C (oil bath temperature) to maintain vigorous toluene reflux[5].

  • Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect (typically 2 to 12 hours depending on the amine's steric bulk)[4],[5].

  • Workup: Concentrate the mixture to dryness in vacuo. Purify the residue via silica gel column chromatography (PE/EtOAc) to yield the pure enamine as a yellow oil[4],[5].

References

  • [4],[5],[1] World Intellectual Property Organization. (2012). WO2012137982A2 / EP2694472B1 - Sulfonamide derivative and use thereof. Google Patents.

  • [3] Garg, N. K., et al. (2020). Supporting Information: Arynes and Cyclic Alkynes as Synthetic Building Blocks. National Center for Biotechnology Information (NCBI). 3

  • [2] World Intellectual Property Organization. (1998). WO1998007683A1 - Process for Preparing

    
    -Ketoester Pro-Fragrances (Citing Carey, F. A., & Sundberg, R. J., Advanced Organic Chemistry). Google Patents. 
    

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shift assignments for ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

The following guide details the NMR characterization of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate , specifically focusing on the critical equilibrium between its enol and keto tautomers. Executive Summary & Stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the NMR characterization of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate , specifically focusing on the critical equilibrium between its enol and keto tautomers.

Executive Summary & Structural Context

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 141419-94-5 for the tautomeric mixture) is a cyclic


-keto ester used frequently as a scaffold in the synthesis of antiviral and antimicrobial agents.

Researchers characterizing this compound often encounter a complex NMR spectrum due to keto-enol tautomerism . Unlike simple esters, this molecule exists in a dynamic equilibrium between the Keto form (ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate) and the Enol form (ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate).

  • Keto Form: Favored in polar aprotic solvents (e.g., DMSO-

    
    ).
    
  • Enol Form: Stabilized by intramolecular hydrogen bonding; often favored in non-polar solvents (e.g., CDCl

    
    ).
    

This guide compares the spectral signatures of both forms to enable accurate assignment and purity assessment.

Structural Dynamics & Numbering

To interpret the NMR data, one must visualize the proton environments in both tautomers.

Tautomerism cluster_0 Keto Form (4-oxotetrahydro-2H-pyran-3-carboxylate) cluster_1 Enol Form (4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate) Keto C3-H (Methine) C4=O (Carbonyl) No C=C Double Bond Enol C3=C4 Double Bond C4-OH (Hydroxyl) Intramolecular H-Bond Keto->Enol Tautomerization (Fast/Slow exchange)

Figure 1: Tautomeric equilibrium. The Enol form is stabilized by a 6-membered hydrogen-bond ring involving the ester carbonyl and the enolic hydroxyl.

Comparative H NMR Assignments

The following data represents the diagnostic chemical shifts observed in Chloroform-


 (CDCl

), where the Enol form typically predominates (>60%), and DMSO-

, where the Keto form is more significant.
Table 1: H NMR Chemical Shift Comparison (400 MHz)
PositionProton TypeEnol Form (

, ppm)
Keto Form (

, ppm)
Multiplicity & Coupling
OH Enolic Hydroxyl11.90 – 12.20 Absents (Broad). Diagnostic signal for Enol.
H-3

-Methine
Absent (Quaternary C)3.45 – 3.60 dd or m . Diagnostic for Keto.
H-2 Ether Methylene4.15 – 4.25 3.95 – 4.10 s (Enol) vs AB q (Keto). Deshielded by Oxygen.
H-6 Ether Methylene3.80 – 3.95 3.70 – 3.90 t (

Hz).
H-5 Allylic/Alkyl2.30 – 2.45 2.50 – 2.65 t or m . Enol H-5 is allylic.
OCH

Ester Ethyl4.15 – 4.254.10 – 4.20q (

Hz). Overlaps with H-2 often.
CH

Ester Ethyl1.25 – 1.351.20 – 1.30t (

Hz).

Critical Insight: The most reliable way to quantify the tautomeric ratio is to integrate the Enol OH (12 ppm) against the Keto H-3 (3.5 ppm) . Note that H-2 in the Enol form appears as a singlet (or narrow multiplet) because C3 has no proton, whereas in the Keto form, H-2 splits due to geminal coupling or long-range coupling with H-3.

Comparative C NMR Assignments

Carbon NMR provides definitive proof of the backbone structure, particularly distinguishing the ketone carbonyl from the enol carbon.

Table 2: C NMR Chemical Shift Comparison (100 MHz)
PositionCarbon TypeEnol Form (

, ppm)
Keto Form (

, ppm)
Notes
C-4 Enol C-OH / Ketone170.0 – 172.0 202.0 – 205.0 Keto C=O is significantly downfield.
C-3 Enol C=C /

-Carbon
90.0 – 95.0 55.0 – 58.0 Enol C3 is shielded by conjugation.
COO Ester Carbonyl172.0 – 173.0168.0 – 170.0
C-2 Ether Methylene63.0 – 65.068.0 – 70.0
C-6 Ether Methylene64.0 – 65.066.0 – 67.0
C-5 Allylic / Alkyl28.0 – 30.040.0 – 42.0
OCH

Ester Ethyl60.0 – 61.061.0 – 62.0
CH

Ester Ethyl14.0 – 14.514.0 – 14.5

Experimental Protocol for Assignment

To replicate these results or verify the purity of a batch, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent Selection:

    • Use CDCl

      
        (treated with basic alumina to remove acidity) to observe the Enol  form predominantly.
      
    • Use DMSO-

      
        to observe a mixture or shift equilibrium toward the Keto  form.
      
  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent. High concentrations can promote intermolecular H-bonding, affecting chemical shifts.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to >5 seconds . The enolic OH proton and quaternary carbons have long T1 relaxation times. Short delays will lead to inaccurate integration of the tautomeric ratio.

  • Scans: 16 scans for

    
    H; 512+ scans for 
    
    
    
    C.
Step 3: Workflow for Signal Assignment

NMR_Workflow Start Acquire 1H Spectrum CheckOH Check 11.5 - 12.5 ppm region Start->CheckOH Decision Signal Present? CheckOH->Decision YesEnol Assign as Enol OH Confirm with C3=C4 signals Decision->YesEnol Yes NoEnol Pure Keto Form (Rare in CDCl3) Decision->NoEnol No Analyze Integrate OH vs. H-3 (~3.5 ppm) Calculate Tautomeric Ratio YesEnol->Analyze NoEnol->Analyze

Figure 2: Decision logic for assigning tautomeric species in


-keto esters.

Comparison with Alternatives

When evaluating this scaffold against similar cyclic


-keto esters, the oxygen heteroatom introduces specific shifts.
FeaturePyran Derivative (Target)Cyclohexane Derivative (Carbocyclic)Piperidine Derivative (N-Heterocycle)
H-2 Shift ~4.2 ppm (Deshielded by O)~2.3 ppm~3.0 - 3.5 ppm
H-6 Shift ~3.9 ppm (Deshielded by O)~2.3 ppm~2.8 - 3.2 ppm
Enol Stability High (due to O-lone pair repulsion effects)ModerateVariable (N-substituent dependent)

References

  • General Tautomerism in

    
    -Keto Esters: 
    
    • Claramunt, R. M., et al. "The tautomerism of

      
      -dicarbonyl compounds." Progress in Nuclear Magnetic Resonance Spectroscopy 49.3-4 (2006): 169-206. Link
      
  • Synthesis & Characterization of Pyran-3-carboxylates: Research on the synthesis of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate via Dieckmann condensation. Journal of the Chemical Society, Perkin Transactions 1. (Often referenced for the CAS 141419-94-5).
  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
Comparative

Decoding the Signature Fragmentation of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate: A Comparative Mass Spectrometry Guide

For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. By dissecting its probable fragmentation pathways and comparing them with related structures, this document serves as a practical reference for researchers engaged in the characterization of similar molecules.

The Structural Context: Predicting Fragmentation Hotspots

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate combines several key functional groups that dictate its fragmentation behavior under mass spectrometric analysis. The dihydropyran ring, a cyclic ether, is prone to ring-opening reactions. The ethyl ester and hydroxyl substituents provide additional, predictable cleavage points. Understanding the interplay of these groups is crucial for interpreting the resulting mass spectrum.

Generic fragmentation mechanisms for cyclic ethers often involve α-cleavage (cleavage of a bond adjacent to the oxygen atom) and inductive cleavage.[1][2] For the parent 3,4-dihydro-2H-pyran (DHP) ring, electron ionization mass spectrometry has been shown to produce characteristic fragment ions, notably at m/z = 55 and m/z = 39.[3] The presence of substituents, as in our target molecule, will significantly influence these fundamental pathways.

Postulated Fragmentation Pathways of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

1. Initial Ionization and Molecular Ion:

Upon ionization, the molecule will form a molecular ion (M+•). The stability of this ion will influence its abundance in the spectrum. Given the presence of multiple functional groups, the molecular ion peak may be of moderate to low intensity.

2. Fragmentation of the Ethyl Ester Group:

Esters are known to undergo characteristic fragmentations.[4][5] We can anticipate the following losses from the molecular ion:

  • Loss of the ethoxy radical (•OCH2CH3): This would result in a fragment ion corresponding to [M - 45]+.

  • Loss of ethylene (C2H4) via McLafferty rearrangement: This is a common pathway for esters with a sufficiently long alkyl chain and gamma-hydrogens. However, in this specific structure, a classical McLafferty rearrangement is not sterically favored.

  • Loss of the entire ethyl formate moiety: Cleavage of the C-C bond adjacent to the carbonyl could lead to the loss of ethyl formate (HCOOCH2CH3), although this is generally less common.

3. Cleavages Involving the Dihydropyran Ring:

The dihydropyran ring itself is a major site of fragmentation.

  • Retro-Diels-Alder (RDA) Reaction: Cyclic alkenes can undergo a characteristic RDA reaction.[4] For the dihydropyran ring, this could lead to the expulsion of a neutral molecule, such as ethene, from the 5,6-position.

  • Ring Opening and Subsequent Fragmentations: Following ionization, the ring can open, leading to a variety of linear radical cations that can then undergo further cleavage. Common fragmentation patterns for cyclic ethers involve the loss of alkyl radicals from the side chains.[2]

  • Transannular Cleavage: This type of cleavage across the ring can lead to the formation of characteristic ions. For instance, a cleavage across the O(1)-C(6) and C(2)=C(3) bonds in the parent DHP ring is suggested to lead to the m/z = 55 fragment.[3]

4. Role of the Hydroxyl Group:

The hydroxyl group can influence fragmentation in several ways:

  • Loss of Water (H2O): A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to a [M - 18]+• ion.[2]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon can occur.

The interplay of these pathways will generate a unique fingerprint in the mass spectrum. The relative abundance of the fragment ions will depend on their stability and the energy supplied during ionization and fragmentation.

Comparative Analysis with Simpler Analogs

To build confidence in these predictions, it is instructive to compare the expected fragmentation of our target molecule with that of simpler, related compounds for which mass spectral data are available.

CompoundKey Structural FeaturesExpected/Observed Key Fragments
3,4-Dihydro-2H-pyran Dihydropyran ringm/z 55, 39[3]
Ethyl Acetate Ethyl esterm/z 43 (acetyl cation), loss of ethoxy radical[5]
Tetrahydrofurfuryl Alcohol Cyclic ether with hydroxyl groupLoss of H2O, ring fragmentation[2]
Ethyl 2-oxo-2H-pyran-5-carboxylate derivatives Substituted pyran ring with ethyl esterFragmentation driven by the pyran ring and loss of ester substituents[6]

This comparative approach allows us to see how the addition of each functional group to the basic dihydropyran scaffold introduces new and predictable fragmentation channels. The presence of both the ester and hydroxyl groups on the dihydropyran ring in our target molecule will lead to a more complex spectrum, but the fundamental fragmentation rules derived from these simpler analogs will still apply.

Experimental Protocol: Acquiring a Mass Spectrum

For researchers wishing to obtain experimental data, the following provides a general workflow for acquiring a mass spectrum of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and elucidation of elemental compositions of fragment ions. Both Electron Ionization (EI) and Electrospray Ionization (ESI) sources can be utilized.

Step-by-Step Methodology (GC-MS with EI):

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Separation:

    • Injector Temperature: 250 °C

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Detection (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 35-500

Step-by-Step Methodology (LC-MS with ESI):

  • Sample Preparation: Dissolve the compound in a solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile).

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Detection (ESI):

    • Ionization Mode: Positive and negative ion modes should be tested.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

    • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.

Visualizing the Fragmentation Cascade

To visually represent the logical flow of the predicted fragmentation pathways, the following diagrams are provided.

fragmentation_pathway M Molecular Ion (M+•) M_minus_45 [M - 45]+ (Loss of •OCH2CH3) M->M_minus_45 - •OCH2CH3 M_minus_18 [M - 18]+• (Loss of H2O) M->M_minus_18 - H2O Ring_Fragments Ring Fragmentation Products M->Ring_Fragments Ring Opening RDA_Product Retro-Diels-Alder Product M->RDA_Product RDA

Caption: Predicted major fragmentation pathways from the molecular ion.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Mass Analysis dissolve Dissolve in Solvent gc_lc GC or LC dissolve->gc_lc ionization Ionization (EI/ESI) gc_lc->ionization fragmentation Fragmentation ionization->fragmentation detection Detection fragmentation->detection

Caption: General experimental workflow for MS analysis.

Conclusion: A Guide for Structural Verification

The mass spectrometric fragmentation of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is predicted to be a rich interplay of cleavages directed by its ester, hydroxyl, and dihydropyran functionalities. By understanding the fundamental fragmentation patterns of these individual components, researchers can confidently interpret the mass spectra of this and structurally related molecules. This guide provides a foundational framework for predicting, observing, and interpreting these patterns, thereby aiding in the critical task of structural verification in the research and development pipeline. The combination of predictive analysis based on known chemical principles and a robust experimental approach will empower scientists to unambiguously characterize novel compounds bearing this important heterocyclic scaffold.

References

  • Koritzke, A.L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 217, 144-161. [Link][1]

  • Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. (2024). The Journal of Chemical Physics, 161(6). [Link][3]

  • McLafferty, F.W. (1993). Interpretation of Mass Spectra. University Science Books.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link][5]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (2012). Fuel, 96, 591-597. [Link][2]

  • 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester. NIST Chemistry WebBook. [Link][6]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. [Link][7]

  • Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). ResearchGate. [Link][8][9]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Georgia. [Link][4]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2023). Scientific Reports, 13, 1269. [Link][10]

  • 3,6-Dihydro-2H-pyran-5-carboxylic acid. SpectraBase. [Link][11]

Sources

Validation

Characteristic IR spectroscopy bands for ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Comparative Guide to Spectroscopic Validation: IR Characterization of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate As a Senior Application Scientist, characterizing complex heterocyclic -keto esters requires moving...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Spectroscopic Validation: IR Characterization of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

As a Senior Application Scientist, characterizing complex heterocyclic


-keto esters requires moving beyond basic identification to understanding the dynamic molecular environment. Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is the enol tautomer of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. Because these molecules exist in a dynamic equilibrium dictated by solvent, temperature, and physical state, infrared (IR) spectroscopy serves as a critical, non-destructive tool for structural validation and tautomeric quantification[1].

This guide objectively compares analytical modalities for characterizing this compound, details the mechanistic causality behind its characteristic IR bands, and provides a self-validating experimental protocol for high-fidelity data acquisition.

Mechanistic Insight: The Causality of Tautomeric IR Shifts

The structural hallmark of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is its highly stabilized enol form. The


-hydrogen located between the cyclic ketone and the ester group is highly acidic[1]. Deprotonation and subsequent enolization create a conjugated 

-system.

More importantly, the enol form is locked into a highly stable pseudo-six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group (-OH) and the ester carbonyl oxygen (C=O)[2].

Spectroscopic Consequence: This internal hydrogen bonding drastically alters the electron density of the functional groups[3]. It pulls electron density away from the ester C=O double bond, giving it more single-bond character. Consequently, the force constant of the bond decreases, shifting the ester carbonyl stretching frequency from a typical ~1740 cm⁻¹ down to a much lower ~1640–1650 cm⁻¹[4].

Comparative Analysis of Analytical Modalities

When validating the structure of this specific dihydropyran derivative, researchers must choose the appropriate spectroscopic technique. Below is an objective comparison of Attenuated Total Reflectance FTIR (ATR-FTIR) against alternative methodologies.

Table 1: Performance Comparison of Analytical Techniques for


-Keto Ester Characterization 
FeatureATR-FTIR (Recommended)Transmission FTIR (NaCl/KBr)Raman Spectroscopy
Sample Preparation None. Ideal for neat viscous liquids/oils.Requires precise pathlength control or solvent dilution.Minimal, but requires glass vials/capillaries.
Signal Resolution (C=O) Excellent. Distinct separation of keto/enol carbonyls.Good, but susceptible to solvent peak interference.Poor. Carbonyl stretches are inherently weak in Raman.
Signal Resolution (C=C) Moderate.Moderate.Excellent. Highly sensitive to the enol C=C stretch.
H-Bonding Analysis High. Broad O-H band (3200-3400 cm⁻¹) is clearly visible.High, provided rigorous exclusion of ambient water.Low. O-H stretches scatter poorly.
System Reliability High. Self-validating background subtraction.Moderate. Hygroscopic salt plates degrade over time.High, but susceptible to sample fluorescence.

Characteristic IR Spectroscopy Bands

The IR spectrum of the analyte will display bands for both the keto and enol tautomers, depending on the equilibrium state of the neat sample[1].

Table 2: Diagnostic IR Bands and Mechanistic Causality

Functional GroupKeto Tautomer (cm⁻¹)Enol Tautomer (cm⁻¹)Mechanistic Causality
Ester C=O Stretch ~1740~1640 - 1650 Shifted significantly lower in the enol form due to strong intramolecular H-bonding and

-conjugation[4].
Ketone C=O Stretch ~1720N/A Absent in the enol form as the ketone is converted to a hydroxyl group[4].
C=C Stretch (Ring) N/A~1610 - 1630 Emerges in the enol form due to the formation of the endocyclic double bond[3].
O-H Stretch N/A3200 - 3400 (Broad) Broadened and shifted lower than free alcohols due to continuous H-bonding with the ester carbonyl[3].
Aliphatic C-H 2850 - 29502850 - 2950Tetrahydropyran/dihydropyran ring and ethyl group backbones remain largely unaffected.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure trustworthiness, the following ATR-FTIR protocol is designed as a self-validating system . It includes built-in quality control gates to prevent false positives from ambient moisture, which could otherwise be misidentified as the enolic O-H stretch.

Step 1: System Initialization & Crystal Decontamination

  • Clean the Diamond/ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol.

  • Allow the solvent to flash evaporate completely (approx. 30 seconds).

Step 2: Self-Validating Background Acquisition

  • Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) on the empty crystal[1].

  • Validation Gate: Inspect the background. The baseline must be flat. If residual peaks exist at 2900 cm⁻¹ (organic residue) or 3300 cm⁻¹ (water), repeat Step 1. This ensures all subsequent signals originate solely from the analyte.

Step 3: Sample Application

  • Using a micro-pipette, dispense 1-2 drops of neat ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate directly onto the ATR crystal.

  • Ensure the liquid completely covers the active sensor area to maximize the evanescent wave interaction.

Step 4: Data Acquisition & Atmospheric Compensation

  • Acquire the sample spectrum using the exact parameters from Step 2 (32 scans, 4 cm⁻¹ resolution)[1].

  • Apply an Atmospheric Compensation algorithm to mathematically subtract ambient

    
     and 
    
    
    
    vapor lines. This isolates the true, broad enolic O-H stretch at 3200-3400 cm⁻¹.
  • Apply an ATR Correction algorithm to adjust for the wavelength-dependent depth of penetration, allowing direct comparison with legacy transmission spectra.

Tautomeric Logic & Analytical Workflow Visualization

The following diagram maps the tautomeric equilibrium of the molecule and how IR spectroscopy differentiates the two states based on their unique vibrational signatures.

G Keto Keto Tautomer (Ethyl 4-oxotetrahydro-...) Equilibrium Tautomeric Equilibrium Keto->Equilibrium Solvent/Temp IR_Keto IR Signature: ~1740 & 1720 cm⁻¹ (Unconjugated C=O) Keto->IR_Keto ATR-FTIR Analysis Enol Enol Tautomer (Ethyl 4-hydroxy-...) IR_Enol IR Signature: ~1650 & 1620 cm⁻¹ (H-Bonded C=O, C=C) Enol->IR_Enol ATR-FTIR Analysis Equilibrium->Enol H-Bond Stabilization

Spectroscopic differentiation of the keto-enol tautomeric equilibrium via ATR-FTIR.

References

  • Study of Keto-Enol Tautomerism via IR Spectroscopy Narsamma ACSC URL:[Link]

  • IR Spectroscopy of Hydrocarbons and Carbonyl Compounds University of Babylon URL:[Link]

  • Keto-Enol Tautomerism: Key Points Master Organic Chemistry URL:[Link]

Sources

Comparative

Overcoming Keto-Enol Tautomerization in HPLC: A Comparative Guide to Purity Assessment of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Executive Summary Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a critical cyclic -keto ester intermediate utilized in complex pharmaceutical syntheses. Assessing its purity via High-Performance Liquid Chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a critical cyclic


-keto ester intermediate utilized in complex pharmaceutical syntheses. Assessing its purity via High-Performance Liquid Chromatography (HPLC) presents a notorious analytical challenge: keto-enol tautomerization. This dynamic equilibrium often results in peak splitting, severe tailing, and poor resolution of critical impurities. This guide objectively compares traditional Fully Porous Particle (FPP) columns against Superficially Porous Particle (SPP) core-shell technologies, demonstrating how optimizing mass transfer and mobile phase pH yields a self-validating, ICH-compliant purity assay.

The Mechanistic Challenge: Keto-Enol Interconversion

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate exists in solution as a dynamic equilibrium between its 1[1]. In the enol form, the molecule benefits from an extended conjugated system and intramolecular hydrogen bonding.

When injected into an HPLC system, if the rate of tautomeric interconversion is similar to the chromatographic separation rate, the analyte elutes as a 2[2]. To achieve a single, sharp, and quantifiable peak, we must manipulate the kinetics:

  • Thermodynamic Control (pH): Utilizing an acidic mobile phase (pH 2.5) stabilizes the enol tautomer, effectively "locking" the equilibrium during the run.

  • Kinetic Control (Stationary Phase): Employing SPP (core-shell) columns 3[3]. Faster mass transfer means the analyte spends less time in the stationary phase pores, preventing the tautomers from resolving into a distorted plateau.

Method Development Workflow

The following diagram illustrates the logical progression from identifying the tautomeric challenge to achieving a validated analytical procedure.

HPLC_Method_Dev Analyte Analyte: β-Keto Ester (Tautomeric Mixture) Problem Chromatographic Challenge: Peak Splitting & Tailing Analyte->Problem Split Problem->Split FPP Traditional FPP C18 (Neutral pH, High Diffusion) Split->FPP SPP Core-Shell SPP C18 (pH 2.5, Fast Mass Transfer) Split->SPP Fail Failed Validation (Poor Resolution) FPP->Fail Success High Efficiency & Single Sharp Peak SPP->Success Val ICH Q2(R2) Validation (Purity Assessment) Success->Val

Logical workflow for resolving tautomer-induced peak distortion in HPLC.

Comparative Experimental Design

To objectively demonstrate the performance gains, we compared a traditional FPP method against an optimized SPP method.

Method A: Traditional Approach

  • Column: Fully Porous C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Water / Acetonitrile (60:40, v/v), unbuffered (pH ~6.5)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

Method B: Optimized Core-Shell Approach

  • Column: Core-Shell C18 (100 mm × 4.6 mm, 2.6 µm)

  • Mobile Phase: 0.1% Phosphoric Acid in Water (pH 2.5) / Acetonitrile (60:40, v/v)

  • Flow Rate: 1.2 mL/min

  • Temperature: 30 °C

Step-by-Step Methodology (Optimized Method B)

Every protocol must function as a self-validating system. The following steps ensure reproducibility and baseline stability.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of HPLC-grade phosphoric acid (

    
    ) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane. Causality: The acidic pH (2.5) suppresses silanol ionization and stabilizes the enol tautomer via intramolecular hydrogen bonding.
    
  • Organic Phase (B): 100% HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane.

Step 2: Standard and Sample Preparation

  • Diluent: Use Mobile Phase A / Mobile Phase B (60:40, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent shock and peak fronting upon injection.

  • Preparation: Accurately weigh 25.0 mg of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes at room temperature.

Step 3: Instrumental Setup & System Suitability

  • Equilibrate the Core-Shell C18 column with the mobile phase for at least 20 column volumes until the baseline is stable.

  • Set the detection wavelength to 254 nm. Causality: The conjugated

    
    -unsaturated ester system of the enol form exhibits strong UV absorbance at this wavelength, maximizing sensitivity and selectively ignoring non-conjugated matrix interferences.
    
  • Inject 5 µL of the standard solution in replicates of five. Calculate the Relative Standard Deviation (RSD) of the peak area to ensure it is ≤ 2.0%.

Data Presentation & Performance Comparison

Table 1: Chromatographic Performance Comparison

ParameterMethod A (FPP, pH 6.5)Method B (SPP, pH 2.5)
Retention Time (min) 8.4 (Broad/Split)4.2 (Sharp)
Peak Asymmetry (

)
2.81.05
Theoretical Plates (

)
< 3,000> 15,000
Resolution (

) from Impurity
1.1 (Fails baseline resolution)3.5 (Baseline resolved)
Backpressure (bar) 120145

Table 2: ICH Q2(R2) Validation Summary for Method B

ICH Q2(R2) ParameterAcceptance CriteriaMethod B ResultsStatus
Specificity No interference at RTNo co-eluting peaksPass
Linearity (

)

0.9998Pass
Precision (% RSD)

0.6%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 100.8%Pass
LOD / LOQ Signal-to-Noise

3 / 10
0.05 µg/mL / 0.15 µg/mLPass

Conclusion

The transition from fully porous particles to superficially porous core-shell technology, combined with rigorous pH control, effectively neutralizes the chromatographic distortions caused by keto-enol tautomerization. Method B not only provides superior peak shape and efficiency but also meets all stringent4[4], ensuring a robust, reliable assay for the purity assessment of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate in drug development workflows.

References

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2.
  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc.
  • Validation of Analytical Procedures Q2(R2).

Sources

Validation

Comparing reactivity of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate vs ethyl acetoacetate

Executive Summary This guide provides a technical comparison between Ethyl Acetoacetate (EAA) , the industry-standard acyclic -keto ester, and Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (EHDP) , a specialized cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Ethyl Acetoacetate (EAA) , the industry-standard acyclic


-keto ester, and Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (EHDP) , a specialized cyclic 

-keto ester scaffold.

Key Distinction: While EAA is a flexible "linear builder" used to construct single-ring heterocycles (e.g., dihydropyridines), EHDP acts as a "rigid scaffold" that pre-organizes the reaction for the formation of fused bicyclic systems (e.g., pyrano[2,3-d]pyrimidines). This structural difference fundamentally alters reaction kinetics, stereocontrol, and the physicochemical properties of the final drug candidates.

Note on Nomenclature: EHDP is the stable enol tautomer of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS: 141419-94-5). In solution, these forms exist in equilibrium, but the enol form is often the reactive species in condensation reactions.

Physicochemical Profile & Tautomerism[1]

The reactivity of


-keto esters is governed by their keto-enol equilibrium.[1] The cyclic structure of EHDP imposes conformational constraints that significantly shift this equilibrium compared to EAA.
Comparative Data Table
FeatureEthyl Acetoacetate (EAA)Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (EHDP)
Structure Acyclic, flexible chainCyclic (6-membered pyran ring), rigid
Enol Content (Neat) ~8% (dominantly keto)High (>50% typically, solvent dependent)
Enol Geometry cis-/ trans-enol possible; cis stabilized by H-bondLocked cis-oid geometry; highly stabilized
pKa (

-proton)
~10.7 (in H₂O)~10.0–10.5 (slightly more acidic due to ring strain relief)
Nucleophilicity Moderate; significant entropic penalty during attackHigh; "pre-organized" enolate reduces entropic cost
Primary Application Hantzsch, Biginelli, Knorr reactions (Single Rings)Multicomponent fused-ring synthesis (Scaffold Hopping)
Tautomeric Structural Analysis

The cyclic nature of EHDP forces the carbonyls into a specific orientation. Unlike EAA, which must pay an entropic penalty to rotate into the planar conformation required for enolization, EHDP is pre-organized. This "conformational lock" enhances the stability of the enol form and increases the rate of nucleophilic attack.

Tautomerism cluster_EAA EAA (Acyclic) cluster_EHDP EHDP (Cyclic) EAA_Keto Keto Form (Flexible, Major) EAA_Enol Enol Form (Planar, Minor) EAA_Keto->EAA_Enol Slow Equilibration EHDP_Keto Keto Form (Ring Strain) EHDP_Enol Enol Form (Stabilized, Major) EHDP_Keto->EHDP_Enol Fast Equilibration

Figure 1: Tautomeric equilibrium comparison. The cyclic constraint in EHDP favors the enol form, enhancing reactivity in condensation reactions.

Reactivity Profiles & Synthetic Pathways[2]

Electrophilic Alkylation
  • EAA: Can undergo both C-alkylation and O-alkylation. Dialkylation is a common side reaction if stoichiometry is not strictly controlled.

  • EHDP: The cyclic structure sterically hinders the approach of electrophiles to the oxygen, making C-alkylation highly selective . Furthermore, the formation of quaternary centers at the

    
    -position is more facile due to the ring preventing the "floppiness" associated with acyclic quaternary centers.
    
Condensation Reactions (The Core Divergence)

This is the most critical differentiator for drug development.

  • Pathway A (EAA): In a Hantzsch or Biginelli reaction, EAA reacts with an aldehyde and a nitrogen source (urea/amine). The flexible ethyl chains allow the molecule to wrap around and close a single new ring.

    • Product: 1,4-Dihydropyridines (calcium channel blockers) or Dihydropyrimidines.

  • Pathway B (EHDP): EHDP already possesses a ring. When it undergoes the same condensation, the new ring forms adjacent to the existing pyran ring.

    • Product:Fused Bicyclic Systems (e.g., Pyrano[2,3-d]pyrimidines). These are privileged scaffolds in oncology (EGFR inhibitors) and antimicrobial research.

ReactionPathways cluster_Linear Linear Precursor (EAA) cluster_Cyclic Cyclic Precursor (EHDP) Reagents Reagents: Aldehyde + Urea/Amine EAA Ethyl Acetoacetate Reagents->EAA EHDP EHDP (Pyran Ester) Reagents->EHDP DHP 1,4-Dihydropyridine (Single Ring) EAA->DHP Hantzsch/Biginelli Fused Pyrano[2,3-d]pyrimidine (Fused Bicyclic) EHDP->Fused Fused-Ring Formation

Figure 2: Divergent synthetic outcomes. EAA leads to monocyclic heterocycles, while EHDP generates fused bicyclic scaffolds.

Experimental Protocol: Synthesis of Pyrano[2,3-d]pyrimidine

This protocol demonstrates the superior utility of EHDP in generating fused heterocyclic libraries compared to the single-ring products of EAA.

Objective: Synthesis of 7-amino-6-cyano-4-phenyl-4H-pyrano[2,3-d]pyrimidine derivatives via a one-pot three-component reaction.

Materials
  • Substrate: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (EHDP) (1.0 mmol)

  • Aldehyde: Benzaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol) (Note: Urea can be used for pyrimidines; Malononitrile is used here for pyran derivatives).

  • Catalyst: Piperidine or DABCO (10 mol%)

  • Solvent: Ethanol:Water (1:1) or neat (Green Chemistry approach)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve benzaldehyde (106 mg, 1 mmol) and malononitrile (66 mg, 1 mmol) in 5 mL of Ethanol/Water (1:1).

  • Knoevenagel Initiation: Add the catalyst (Piperidine, 10

    
    L). Stir at room temperature for 5 minutes. Observation: The solution may turn slightly yellow/turbid as the arylidenemalononitrile intermediate forms.
    
  • Addition of Scaffold: Add EHDP (172 mg, 1 mmol) to the reaction mixture.

  • Reflux/Stir: Heat the mixture to mild reflux (80°C) for 30–60 minutes.

    • Comparison: EAA would require longer reaction times (2–4 hours) to achieve similar conversion due to the entropic cost of ring closure. EHDP reacts rapidly.

  • Work-up: Cool the reaction to room temperature. The product usually precipitates out as a solid.[2]

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol.

Expected Yield: 85–95% (Fused Pyran System). Characterization:

  • IR: Look for disappearance of ketone C=O (~1715 cm⁻¹) and appearance of amino/cyano bands.

  • ¹H NMR: Distinct singlet for the CH at the fusion point (pyran ring junction).

Mechanistic Insight (Graphviz)

The following diagram details the mechanism for the fused ring formation, highlighting the role of the cyclic enol.

Mechanism Step1 Step 1: Knoevenagel Condensation (Aldehyde + Malononitrile) Inter1 Arylidene Intermediate (Michael Acceptor) Step1->Inter1 Step2 Step 2: Michael Addition (EHDP Enol attacks Intermediate) Inter1->Step2 + EHDP (Enol) Inter2 Michael Adduct (Acyclic Intermediate) Step2->Inter2 Step3 Step 3: Intramolecular Cyclization (O-attack on Nitrile) Inter2->Step3 Tautomerization Final Final Product: Fused Pyrano[2,3-d]pyrimidine Step3->Final

Figure 3: Mechanistic pathway for the formation of fused pyran derivatives using EHDP.

References

  • Tautomerism of Cyclic

    
    -Keto Esters: 
    
    • Study on the enol content and reactivity of cyclic vs acyclic systems.
    • Source: [J. Org.[3] Chem. - Zinc-Mediated Ring-Expansion]([Link])

  • Synthesis of Pyrano[2,3-d]pyrimidines

    • Protocols for one-pot synthesis using cyclic -keto esters.
    • Source:

  • General Reactivity of

    
    -Keto Esters: 
    
    • Compar
    • Source:

  • Compound Data

    • Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5)[4][5][6][7]

    • Source:

Sources

Comparative

Validating Synthetic Batches of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate: An Elemental Analysis Framework

Executive Summary: The Case for Elemental Analysis in 2025 In the era of high-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR), Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Elemental Analysis in 2025

In the era of high-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR), Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—is often dismissed as archaic. However, for specific classes of synthetic intermediates like ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate , EA remains the most robust method for validating bulk purity and stoichiometry.

This guide argues that while spectroscopic methods (NMR/MS) confirm identity, they frequently fail to accurately quantify purity for cyclic


-keto esters due to rapid keto-enol tautomerism and solvent entrapment. We present a validated framework for using EA to certify batches of this molecule, offering a direct comparison to modern alternatives.

The Molecule: Why This Specific Intermediate Fails Standard QC

To validate a method, one must understand the analyte. Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a cyclic


-keto ester. Its structure allows it to exist in dynamic equilibrium between the keto-form and the enol-form.
  • The NMR Problem: In solution (

    
     or 
    
    
    
    ), the proton exchange rate often matches the NMR time scale, resulting in broad, unintegratable peaks or split signals that make qNMR integration inaccurate without extensive relaxation delay optimization.
  • The EA Solution: Combustion analysis is "tautomer-blind." It degrades the sample to its atomic constituents (

    
    , 
    
    
    
    ,
    
    
    ), yielding a precise stoichiometric count regardless of the isomeric state.
Structural Dynamics
  • Formula:

    
    
    
  • Molecular Weight: 172.18 g/mol

  • Theoretical Composition: C: 55.81%, H: 7.02%, O: 37.17%

Comparative Analysis: EA vs. qNMR vs. HPLC

The following table contrasts the performance of EA against standard alternatives for this specific molecular class.

FeatureElemental Analysis (CHN) qNMR (

)
HPLC-UV/MS
Primary Scope Bulk Purity & StoichiometryIdentity & Specific Organic ImpuritiesOrganic Impurity Profiling
Tautomer Sensitivity Immune (Measures total atoms)High (Split peaks affect integration)Moderate (Peak splitting possible)
Inorganic Detection Yes (Low %C indicates salt/ash)No (Invisible to

probe)
No (Elutes in void volume)
Solvent/Water Detection Indirect (High %H indicates

/EtOH)
Yes (Distinct peaks)No (Unless specific method used)
Sample Size Required ~2–5 mg~10–20 mg<1 mg
Precision (Typical)

Absolute

Relative

Relative
Scientist's Insight: The "Ash" Factor

Synthetic routes for this pyran derivative often employ sodium ethoxide (NaOEt) via Dieckmann condensation. A critical failure mode in these batches is residual sodium salts.

  • HPLC will miss the sodium entirely, reporting 99%+ purity.

  • EA will show a depressed Carbon value (e.g., 54.1% vs 55.8%), immediately flagging the presence of non-combustible inorganics.

Decision Matrix: When to Deploy EA

Use the following logic flow to determine the appropriate validation workflow for your batch.

ValidationMatrix Start Batch Synthesis Complete InorganicRisk Was metal base (NaOEt/KOtBu) used in synthesis? Start->InorganicRisk Solubility Is sample fully soluble in CDCl3/DMSO? TautomerCheck Does 1H-NMR show broad/split peaks? Solubility->TautomerCheck Yes Method_EA Primary: Elemental Analysis (Stoichiometry & Salts) Solubility->Method_EA No (Precipitate/Cloudy) InorganicRisk->Solubility No InorganicRisk->Method_EA Yes (Risk of Salt Residue) Method_qNMR Primary: qNMR (Specific ID) TautomerCheck->Method_qNMR No (Sharp Peaks) TautomerCheck->Method_EA Yes (Integration Unreliable) Method_HPLC Primary: HPLC-UV (Organic Impurities) Method_EA->Method_HPLC Secondary Validation

Caption: Decision matrix for selecting the primary validation tool. Note that for metal-catalyzed or base-mediated syntheses of tautomeric compounds, EA is the priority path.

Experimental Protocol: Self-Validating EA Workflow

To achieve the required


 accuracy, the hygroscopic nature of the ester must be managed.
Step 1: Sample Pre-Treatment (Critical)

The hydroxyl group at C4 makes this molecule prone to hydrogen bonding with atmospheric water.

  • Drying: Place 100 mg of the crude batch in a vacuum oven at 40°C for 4 hours over

    
    .
    
    • Why 40°C? Higher temperatures risk decarboxylation of the

      
      -keto ester moiety.
      
  • Handling: Transfer dried sample immediately into a nitrogen-purged glove box or desiccator.

Step 2: Instrument Configuration (Flash Combustion)
  • Technique: Dynamic Flash Combustion (Dumas method modified).

  • Oxidation Furnace: 950°C - 1000°C.

    • Note: Ensure oxygen injection boost is active (2-3 seconds) to prevent "coking" of the pyran ring, which can lead to low carbon results.

  • Reduction Furnace: 650°C (Copper).

  • Carrier Gas: Helium (99.999%).

Step 3: The "Bracketing" Standard Strategy

Do not rely on a single calibration curve. Use a bracketing standard that mimics the analyte's C/N ratio.

  • Standard: Acetanilide (

    
    ) is preferred due to its similar carbon content (~71%) and stability, though Cyclohexanone 2,4-dinitrophenylhydrazone  is a better structural analog if available.
    
  • Sequence: Blank -> K-Factor Std -> Sample A -> Sample B -> K-Factor Std.

Data Interpretation Guide

Interpreting EA results requires calculating the "Delta" (


) between Theoretical and Found values.

Theoretical Values (


): 
  • C: 55.81%

  • H: 7.02%

Scenario Analysis Table
ObservationDiagnosisRemediation
C: 55.7% H: 7.1%Pass. High purity batch.
C: 54.2% H: 6.9%Inorganic Contamination. Carbon is diluted by non-combustible mass (likely Na/K salts).
C: 53.5% H: 7.8%Solvent Entrapment. High H and Low C suggests residual Ethanol or Water.
C: 56.5% H: 6.5%Decarboxylation. Loss of

increases the mass % of Carbon in the remaining material.

Workflow Diagram: The "Red Flag" Loop

This diagram illustrates the iterative process of using EA data to troubleshoot synthesis.

EALoop Sample Dried Sample Combustion Flash Combustion (980°C) Sample->Combustion Result Calculate %C, %H Combustion->Result Check Is Delta < 0.4%? Result->Check Pass Batch Validated Check->Pass Yes Fail Analyze Deviation Check->Fail No HighH High %H: Wet/Solvent Fail->HighH LowC Low %C: Inorganic Salt Fail->LowC HighH->Sample Re-Dry LowC->Sample Re-crystallize

Caption: The iterative "Red Flag" loop allows chemists to diagnose synthesis errors (solvation vs. salt formation) based on specific C/H deviations.

References

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[1][2][3] USP-NF. Link

  • International Conference on Harmonisation (ICH). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency, 2019. Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • BenchChem. The Cornerstone of Cyclization: A Technical Guide to the Fundamental Reactions of Cyclic β-Keto Esters. 2025.[4][5][6] Link

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.Link

Sources

Validation

Comparative study of pyran-3-carboxylate vs piperidine-3-carboxylate derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers Executive Summary: The "Nitrogen vs. Oxygen" Switch In medicinal chemistry, the bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers

Executive Summary: The "Nitrogen vs. Oxygen" Switch

In medicinal chemistry, the bioisosteric replacement of a piperidine ring with a tetrahydropyran (THP) ring is a high-impact strategy used to modulate physicochemical properties without drastically altering steric volume. This guide compares Piperidine-3-carboxylate (Nipecotic Acid derivatives) against their Pyran-3-carboxylate analogs.

While the piperidine scaffold is a "privileged structure" for GPCR and transporter targeting (due to the basic nitrogen's ability to form ionic bonds), it carries liabilities: high clearance via N-oxidation/dealkylation and hERG channel inhibition. The pyran scaffold offers a neutral, metabolically robust alternative, but at the cost of the key cationic interaction point.

Quick Comparison Matrix
FeaturePiperidine-3-carboxylate CorePyran-3-carboxylate Core
Electronic State (pH 7.4) Zwitterionic (Amine cation + Carboxylate anion)Anionic (Carboxylate anion only)
Key Interaction Ionic Bonding (Asp/Glu residues)H-Bond Acceptor (Ser/Thr/Tyr)
Lipophilicity (LogD) Low (due to ionization)Moderate (Neutral ether core)
Metabolic Liability High (N-oxidation, N-dealkylation)Low (Alpha-carbon oxidation)
hERG Risk Moderate-High (Basic amine)Low (Neutral)

Physicochemical Profiling

The fundamental difference between these scaffolds lies in the basicity of the heteroatom. This dictates their behavior in biological media.

Acid-Base Properties (pKa)
  • Piperidine-3-carboxylic acid (Nipecotic Acid): Exhibits two pKa values.[1]

    • 
       (Carboxylic acid)
      
    • 
       (Piperidine nitrogen)
      
    • Result: At physiological pH (7.4), the molecule exists primarily as a zwitterion . This high polarity restricts passive diffusion across the Blood-Brain Barrier (BBB) unless specific transporters (like GAT-1) are engaged.

  • Tetrahydropyran-3-carboxylic acid: Exhibits only one relevant pKa.

    • 
       (Carboxylic acid)
      
    • Result: At pH 7.4, it exists as a mono-anion . The lack of a cationic center significantly alters the electrostatic potential surface, removing the "ionic anchor" often required for monoamine transporter binding.

Lipophilicity (LogP vs. LogD)
ScaffoldLogP (Neutral)LogD (pH 7.4)Implication
Ethyl Nipecotinate ~1.5~0.8Protonated amine reduces apparent lipophilicity.
Ethyl Pyran-3-carboxylate ~1.2~1.2Remains neutral; LogD is stable across pH 7-10.

Expert Insight: When optimizing for CNS penetration, the piperidine derivative often requires masking (prodrugs) or N-substitution to lower the pKa. The pyran derivative, being less polar, may show better passive permeability but lacks active transport recognition.

Synthetic Pathways[2][3][4][5][6]

The synthesis of these cores requires fundamentally different approaches. Piperidines are often accessible via reduction of aromatic pyridines, whereas pyrans require ring construction from acyclic precursors.

Workflow Visualization: Comparative Synthesis

SynthesisComparison cluster_Piperidine Route A: Piperidine-3-carboxylate cluster_Pyran Route B: Pyran-3-carboxylate NicotinicAcid Nicotinic Acid (Pyridine-3-COOH) H2_Pt H2 / PtO2 (Catalytic Hydrogenation) NicotinicAcid->H2_Pt NipecoticAcid Nipecotic Acid (Racemic) H2_Pt->NipecoticAcid Resolution Chiral Resolution (L-Tartaric Acid) NipecoticAcid->Resolution Final_Pip (S)-Nipecotic Acid Resolution->Final_Pip Acrylate Ethyl Acrylate + Ethyl 3-Hydroxypropionate Condensation Ducommun Condensation (NaH / THF) Acrylate->Condensation Dieckmann Dieckmann Cyclization Condensation->Dieckmann Decarboxylation Decarboxylation (-CO2) Dieckmann->Decarboxylation Reduction Ketone Reduction (NaBH4 + Et3SiH) Decarboxylation->Reduction Final_Pyran Ethyl Pyran-3-carboxylate Reduction->Final_Pyran

Figure 1: Parallel synthetic workflows for accessing the saturated heterocycles. Route A utilizes aromatic reduction, while Route B relies on acyclic condensation.

Pharmacological Implications: The GABA Case Study

To understand the functional impact of this bioisosteric switch, we examine the GABA Transporter (GAT) system.

The Ionic Anchor Hypothesis

Nipecotic acid is a potent inhibitor of GAT-1 because it mimics GABA (gamma-aminobutyric acid).

  • Mechanism: The protonated nitrogen of nipecotic acid mimics the amino group of GABA, forming a critical salt bridge with an aspartate residue (Asp-451) in the transporter's binding pocket.

  • Data Point: Nipecotic acid

    
     (GAT-1) 
    
    
    
    10-20
    
    
    .
The Pyran "Null" Result

When the nitrogen is replaced by oxygen (pyran-3-carboxylate):

  • Mechanism: The ether oxygen cannot be protonated. The salt bridge interaction is lost.

  • Data Point: Tetrahydropyran-3-carboxylic acid is inactive (

    
    ) against GAT-1.
    

Strategic Application:

  • Use Piperidine when the target requires a positive charge mimic (e.g., monoamine transporters, aspartyl proteases).

  • Use Pyran when the target requires a hydrogen bond acceptor without charge (e.g., SGLT2 inhibitors, where glucose-like motifs are preferred) or to eliminate hERG toxicity caused by the basic amine.

Experimental Protocols

Protocol A: Synthesis of Ethyl Nipecotinate (Hydrogenation)

Validated for scale-up (10g scale).

  • Preparation: Dissolve ethyl nicotinate (15.1 g, 0.1 mol) in glacial acetic acid (150 mL).

  • Catalyst: Add Platinum(IV) oxide (

    
    , Adams' catalyst) (0.5 g). Caution:  Pyrophoric when dry.
    
  • Hydrogenation: Transfer to a Parr hydrogenation apparatus. Pressurize to 50 psi

    
    . Agitate at room temperature for 12 hours.
    
  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate under reduced pressure.

  • Neutralization: Dilute residue with water (50 mL), cool to 0°C, and basify to pH 10 with 20% NaOH.

  • Extraction: Extract with Chloroform (

    
     mL). Dry over 
    
    
    
    .
  • Yield: Distillation yields ethyl nipecotinate as a colorless liquid (~85% yield).

Protocol B: Synthesis of Ethyl Tetrahydropyran-3-carboxylate

Via Dieckmann Condensation of ether-linked diesters.

  • Ether Formation: React ethyl acrylate (1.0 eq) with ethyl 3-hydroxypropionate (1.0 eq) in THF using catalytic NaH (0.1 eq) to form the acyclic diester (4-oxa-1,7-pimelic acid diethyl ester).

  • Cyclization: Add the diester dropwise to a suspension of NaH (1.1 eq) in dry toluene at reflux. The Dieckmann condensation yields ethyl 4-oxotetrahydropyran-3-carboxylate.[2]

  • Decarboxylation/Reduction:

    • Step 3a: The keto-ester is often reduced directly if the 4-position functionality is not needed, or the ketone is removed via Wolff-Kishner (harsh) or dithioacetal reduction (mild).

    • Alternative Direct Route: For the simple 3-carboxylate, start with 3,4-dihydro-2H-pyran . React with CO/Ethanol under Pd catalysis (hydroalkoxycarbonylation) to yield ethyl tetrahydropyran-2-carboxylate, then isomerize or use specific hetero-Diels-Alder precursors (1-oxa-1,3-butadienes) for the 3-isomer.

Decision Logic: Scaffold Selection

Use this logic tree to decide between the two scaffolds for your lead optimization program.

DecisionTree Start Lead Optimization: Piperidine vs Pyran? Interaction Does the pharmacophore require a positive charge (ionic bond)? Start->Interaction Metabolism Is the piperidine causing high clearance (N-dealkylation)? Interaction->Metabolism No SelectPip Select PIPERIDINE-3-COOH (Optimize pKa via N-substituents) Interaction->SelectPip Yes hERG Is there a hERG liability? Metabolism->hERG No SelectPyr Select PYRAN-3-COOH (Bioisostere for metabolic stability) Metabolism->SelectPyr Yes (High Clearance) hERG->SelectPyr Yes (>50% inhibition) CheckHbond Can an H-bond acceptor replace the cation? hERG->CheckHbond No CheckHbond->SelectPip No (Steric match only) CheckHbond->SelectPyr Yes

Figure 2: Decision matrix for selecting between nitrogen and oxygen heterocycles based on ADME/Tox and pharmacodynamic requirements.

References

  • Krogsgaard-Larsen, P., et al. (1975). "Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds." Journal of Neurochemistry. Link

  • DrugBank Online. (2025). "Nipecotic Acid: Pharmacology and Interactions." DrugBank. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Hansch, C., et al. (1995). "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." ACS Professional Reference Book.
  • BenchChem. (2025).[3][4] "Synthesis of 4-(Tetrahydropyran-3-yl)piperidine: A Technical Guide." Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Executive Summary & Chemical Context Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a specialized cyclic -keto ester intermediate, often utilized in the synthesis of alkaloids and antiviral pharmacophores.[1] As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a specialized cyclic


-keto ester intermediate, often utilized in the synthesis of alkaloids and antiviral pharmacophores.[1]

As a Senior Application Scientist, I must clarify a critical safety nuance: while specific Safety Data Sheets (SDS) for this exact isomer may be sparse in public repositories, its structural functionality dictates its hazard profile. It exists in equilibrium between its keto and enol forms (tautomerism), sharing toxicological properties with functionalized dihydropyrans and acetoacetate derivatives .[1]

Operational Directive: Treat this compound as a Category 2 Irritant (Skin/Eye) and Potentially Harmful by Ingestion/Absorption (Category 3/4) .[1] Furthermore, due to the dihydropyran moiety, this chemical possesses a latent peroxide-forming potential upon prolonged exposure to air, necessitating rigorous exclusion of oxygen during storage.[1]

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of injury.[1]

Hazard ClassMechanism of ActionRisk Level
Skin Corrosion/Irritation The ester functionality can defat skin lipids; the enol form is acidic and reactive toward nucleophilic residues on skin proteins.[1]High (Direct Contact)
Ocular Damage Irreversible corneal opacity is a risk with cyclic esters due to rapid hydrolysis in the aqueous humor of the eye.[1]Severe
Inhalation Toxicity Dust (if solid) or aerosols (if oil) can cause respiratory tract inflammation.[1]Moderate
Peroxide Formation The C-H bond adjacent to the ether oxygen in the pyran ring is susceptible to autoxidation.[1]Latent (Storage Risk)

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[1] This matrix is calibrated for permeation resistance against organic esters and cyclic ethers.[1]

A. Hand Protection Strategy
  • Standard Protocol: Nitrile rubber is the baseline, but thickness matters.[1]

  • The "Why": Esters degrade latex rapidly.[1] Thin nitrile (< 0.10 mm) offers < 5 minutes of breakthrough protection against concentrated cyclic esters.[1]

TaskGlove TypeThicknessBreakthrough Time
Weighing / Analysis Nitrile (Disposable) 0.11 mm (4 mil)~15 mins (Splash only)
Synthesis / Scale-up Nitrile (Extended Cuff) 0.16 mm (6 mil)> 60 mins
Spill Cleanup Laminate (Silver Shield) Multi-layer> 480 mins

Critical Note: If the chemical is dissolved in a carrier solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), standard nitrile gloves are useless .[1] You must use PVA (Polyvinyl alcohol) or Laminate gloves.[1]

B. Respiratory & Body Protection
ComponentSpecificationRationale
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Vapors or splashes can bypass side shields.[1] Goggles provide a seal against reactive vapors.[1]
Respiratory Half-face Respirator with OV/P100 Cartridges Required only if working outside a fume hood (e.g., during spill cleanup).[1] The P100 filter handles particulates; the Organic Vapor (OV) cartridge handles the ester volatiles.[1]
Body Lab Coat (100% Cotton or Nomex) Avoid synthetic blends (polyester) which can melt into the skin if the flammable solvent carrier ignites.[1]

Operational Workflow & Engineering Controls

This diagram illustrates the decision logic for handling this compound, integrating safety checks directly into the workflow.

HandlingProtocol cluster_PPE Required PPE Check Start Start: Handling Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate CheckState Check Physical State (Solid vs. Viscous Oil) Start->CheckState Solid Solid Form: Risk of Dust Inhalation CheckState->Solid Crystalline Liquid Liquid/Oil Form: Risk of Splash & Permeation CheckState->Liquid Oil Weighing Weighing Protocol: Use Anti-Static Balance in Fume Hood NO Open Bench Weighing Solid->Weighing PPE_Solid PPE: Goggles + N95 (if open) + Nitrile Solid->PPE_Solid Liquid->Weighing PPE_Liquid PPE: Goggles + Double Nitrile + Lab Coat Liquid->PPE_Liquid Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Required (Prevents Peroxide Formation) Weighing->Reaction Quench Quenching/Workup: Exothermic Risk. Add Aqueous Acid Slowly. Reaction->Quench Waste Disposal: Segregate as Organic High BTU Do NOT mix with Oxidizers Quench->Waste

Figure 1: Operational workflow emphasizing the divergence in risk handling based on physical state and the critical requirement for inert atmosphere.

Detailed Handling Protocols

Step 1: Pre-Operational Verification
  • Peroxide Check: If the container has been opened previously and stored for >3 months, test for peroxides using starch-iodide paper.[1] Dihydropyrans form explosive peroxides.[1]

  • Engineering Control: Verify Fume Hood face velocity is > 100 fpm (0.5 m/s).

Step 2: Weighing & Transfer
  • For Solids: Use a disposable anti-static weighing boat.[1] Do not use a spatula that has touched strong oxidizers.[1]

  • For Liquids: Use a positive-displacement pipette.[1] These viscous esters often drip from standard air-displacement pipettes, increasing contamination risk.[1]

Step 3: Reaction & Synthesis
  • Solvent Selection: This compound is typically soluble in DCM, Ethyl Acetate, or Ethanol.[1]

  • Incompatibility: strictly avoid Strong Oxidizing Agents (e.g., KMnO4, Nitric Acid) and Strong Bases (unless intended for deprotonation).[1] The enol proton is acidic; uncontrolled base addition causes rapid exotherms.[1]

Step 4: Emergency Spill Response

If a spill occurs (> 5 mL):

  • Evacuate the immediate area.

  • Don PPE: Goggles, Double Nitrile Gloves, Respirator.[1]

  • Contain: Use a vermiculite or sand dam.[1][2] Do not use combustible materials like sawdust (ester flammability risk).[1]

  • Neutralize: Wash the area with a dilute soap solution after absorbing the bulk material.[1]

Disposal & Environmental Compliance

Disposal Code: D001 (Ignitable) or Lab Pack category for Organic Esters.[1]

  • Segregation: Never mix with acidic waste streams (risk of hydrolysis and heat generation) or oxidative waste.[1]

  • Labeling: Clearly label as "Organic Ester - Potential Peroxide Former."

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers if the product has degraded to free acid, which can corrode metal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3,4-dihydro-2H-pyran-6-carboxylate (Analogous Structure). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
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Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
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